Product packaging for 2-Amino-3,5-diiodobenzamide(Cat. No.:)

2-Amino-3,5-diiodobenzamide

货号: B15152183
分子量: 387.94 g/mol
InChI 键: WDDCFATZFHRUQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Amino-3,5-diiodobenzamide is a halogenated benzamide derivative of interest in scientific research and development. As a multi-halogenated aniline, this compound serves as a versatile building block for synthesizing more complex organic molecules and pharmaceutical intermediates. Its structure suggests potential applications in medicinal chemistry, particularly in the exploration of halogen bonding interactions in drug design, which can be critical for optimizing ligand-target binding affinity. Researchers may also investigate its use in materials science and as a precursor in coordination chemistry for constructing novel metal-organic frameworks (MOFs) or catalysts. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6I2N2O B15152183 2-Amino-3,5-diiodobenzamide

3D Structure

Interactive Chemical Structure Model





属性

分子式

C7H6I2N2O

分子量

387.94 g/mol

IUPAC 名称

2-amino-3,5-diiodobenzamide

InChI

InChI=1S/C7H6I2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)

InChI 键

WDDCFATZFHRUQL-UHFFFAOYSA-N

规范 SMILES

C1=C(C=C(C(=C1C(=O)N)N)I)I

产品来源

United States

Foundational & Exploratory

"synthesis of 2-Amino-3,5-diiodobenzamide from 2-amino-3,5-diiodobenzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Synthesis of 2-Amino-3,5-diiodobenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: A detailed methodology for the synthesis of this compound from 2-amino-3,5-diiodobenzoic acid.

Abstract: This document outlines a robust and widely applicable two-step chemical synthesis for converting 2-amino-3,5-diiodobenzoic acid into its corresponding primary amide, this compound. The procedure involves the initial activation of the carboxylic acid moiety to an acyl chloride intermediate, followed by amidation. This method is a staple in organic synthesis for amide bond formation and is particularly useful for aromatic and amino-containing acids. The protocol detailed herein is based on well-established chemical principles for the conversion of carboxylic acids to amides.

Introduction

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, polymers, and other fine chemicals. This compound is a potential intermediate in medicinal chemistry, where the diiodo-aniline scaffold can be a precursor for various therapeutic agents or radiolabelled compounds.

The synthesis described proceeds via two key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 2-amino-3,5-diiodobenzoic acid is converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A critical consideration for aminobenzoic acids is the potential for the amino group to react with the thionyl chloride; this is typically mitigated by first protonating the amine to form its hydrochloride salt, which is unreactive.

  • Amidation: The resulting 2-amino-3,5-diiodobenzoyl chloride hydrochloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the desired this compound.

Reaction Pathway and Workflow

The overall synthetic scheme is presented below, followed by a diagram of the experimental workflow.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup and Purification a Suspend 2-amino-3,5-diiodobenzoic acid in an inert solvent (e.g., Toluene) b Add Thionyl Chloride (SOCl₂) a->b c Heat mixture under reflux (e.g., 80-110°C) until reaction is complete b->c d Cool and remove excess SOCl₂ and solvent under vacuum c->d e Dissolve crude acyl chloride intermediate in a suitable solvent (e.g., THF) d->e f Add mixture dropwise to cold aqueous ammonia (NH₄OH) with vigorous stirring e->f g Stir for several hours at room temperature f->g h Precipitate product by adding water g->h i Filter the crude solid product h->i j Wash with cold water and dry i->j k Recrystallize from a suitable solvent (e.g., Ethanol/Water) j->k l Characterize the pure product k->l

A Comprehensive Technical Guide to 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 2-Amino-3,5-diiodobenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous molecules to provide a robust predictive analysis.

Chemical Properties and Data

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₅I₂N₂OBased on chemical structure
Molecular Weight 387.94 g/mol Calculated from the molecular formula
Appearance White to off-white solidAnalogy with 2-Amino-3,5-diiodobenzoic acid[1]
Melting Point > 200 °C (with decomposition)Amides generally have higher melting points than their corresponding carboxylic acids. 2-Amino-3,5-diiodobenzoic acid has a melting point of 233-235 °C.[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.General solubility trends for aromatic amides.
pKa (of the amine) ~ 2-3The electron-withdrawing effects of the iodine atoms and the benzamide group are expected to decrease the basicity of the anilino amine.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is the conversion of the commercially available 2-Amino-3,5-diiodobenzoic acid to the primary amide. This transformation can be achieved via several standard methods. Below are detailed experimental protocols for two common and effective approaches.

Experimental Protocol 1: Synthesis via an Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the amide.

Workflow Diagram: Synthesis via Acyl Chloride

G A 2-Amino-3,5-diiodobenzoic acid C 2-Amino-3,5-diiodobenzoyl chloride (Intermediate) A->C Reaction in inert solvent (e.g., DCM, THF) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C Activates carboxylic acid E This compound C->E Nucleophilic acyl substitution D Ammonia (NH₃) D->E Amine source

Caption: Synthesis of this compound via an acyl chloride intermediate.

Methodology:

  • Acyl Chloride Formation: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude 2-Amino-3,5-diiodobenzoyl chloride.[2][3][4][5]

  • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled to 0 °C. A solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonia) is added dropwise. The reaction is stirred at room temperature for 1-2 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis using a Carbodiimide Coupling Agent

This method avoids the harsh conditions of acyl chloride formation and is often used for substrates with sensitive functional groups.

Workflow Diagram: Carbodiimide Coupling Synthesis

G A 2-Amino-3,5-diiodobenzoic acid C Activated Ester Intermediate A->C Reaction in aprotic solvent (e.g., DMF) B EDC or DCC (Coupling Agent) B->C Activates carboxylic acid E This compound C->E Nucleophilic attack D Ammonia Source (e.g., Ammonium Chloride + Base) D->E Forms amide

Caption: Synthesis of this compound using a carbodiimide coupling agent.

Methodology:

  • Reaction Setup: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF, add a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq). An additive such as N-hydroxybenzotriazole (HOBt) (1.2 eq) can be used to improve efficiency and reduce side reactions.[6][7][8][9][10]

  • Amidation: To this mixture, add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an appropriate organic solvent. If DCC is used, the dicyclohexylurea byproduct can be removed by filtration. The organic layer is washed sequentially with a mild acid, a mild base, and brine, then dried and concentrated. The product is purified by recrystallization or column chromatography.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of its functional groups and comparison with analogous structures.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.2d1HAromatic H (ortho to -CONH₂)Deshielded by the anisotropic effect of the carbonyl and the electron-withdrawing iodine.
~ 7.5 - 7.8d1HAromatic H (meta to -CONH₂)Less deshielded than the ortho proton.
~ 6.5 - 7.0br s2H-CONH₂Broad singlet due to quadrupolar relaxation of the nitrogen nucleus and possible hydrogen bonding.
~ 4.5 - 5.5br s2H-NH₂Broad singlet, chemical shift can vary with concentration and solvent due to hydrogen bonding.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OTypical chemical shift for a primary amide carbonyl carbon.
~ 145 - 150C-NH₂Aromatic carbon attached to the amino group.
~ 140 - 145Aromatic C-H
~ 120 - 125Aromatic C-H
~ 115 - 120C-CONH₂Aromatic carbon attached to the amide group.
~ 80 - 90C-IAromatic carbons attached to iodine, significantly shielded by the heavy atom effect.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)VibrationRationale
3400 - 3200N-H stretchTwo bands expected for the primary amine (-NH₂) and two for the primary amide (-CONH₂).
1680 - 1640C=O stretch (Amide I)Characteristic strong absorption for a primary amide carbonyl.
1620 - 1580N-H bend (Amide II)Bending vibration of the amide N-H bond.
1600 - 1450C=C stretchAromatic ring stretching vibrations.
~ 800C-I stretchCarbon-iodine stretching vibration.

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 388. Key fragmentation patterns would likely involve the loss of the amide group (-CONH₂) to give a fragment at m/z 344, and the loss of iodine atoms. The presence of two iodine atoms would give a characteristic isotopic pattern.[11][12][13][14][15]

Reactivity and Potential Biological Significance

Reactivity:

  • Amino Group: The 2-amino group can undergo typical reactions of an aromatic amine, such as diazotization followed by Sandmeyer-type reactions to introduce other functional groups. It can also be acylated or alkylated.

  • Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Dehydration of the amide would yield a nitrile.

  • Aromatic Ring: The electron-donating amino group and the electron-withdrawing iodo and carboxamido groups will influence the regioselectivity of further electrophilic aromatic substitution reactions.

Potential Biological Significance:

Halogenated benzamides are a class of compounds with diverse biological activities. The introduction of iodine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. While no specific biological activity has been reported for this compound, related halogenated aromatic compounds have shown a range of activities, including antibacterial, antifungal, and anticancer properties.

Potential Signaling Pathway Involvement:

Aminobenzamide derivatives have been implicated in various signaling pathways. For instance, some aminobenzamide-based molecules act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. Inhibition of PARP can be a therapeutic strategy in certain cancers. It is plausible that this compound or its derivatives could interact with enzymes or receptors within cellular signaling cascades.

Hypothetical Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation DNA DNA TF_active->DNA Binds to Gene Target Gene Expression DNA->Gene Transcription Drug This compound (Hypothetical Inhibitor) Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The proposed synthetic routes and predicted data offer a starting point for the practical synthesis and characterization of this compound, enabling further investigation into its potential therapeutic applications.

References

"2-Amino-3,5-diiodobenzamide CAS number and identification"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-diiodobenzamide, a halogenated aromatic compound. Due to its limited commercial availability and indexing, this document compiles available information and presents a probable synthetic route from its corresponding carboxylic acid. This guide is intended for professionals in chemical research and drug development who may utilize this compound as a building block in the synthesis of more complex molecules.

Chemical Identification and Properties

As of late 2025, a specific CAS (Chemical Abstracts Service) number for this compound has not been found in widely accessible public databases. It is often referenced as a starting material in academic literature for the synthesis of more complex molecules. For identification and procurement purposes, it is crucial to distinguish it from its precursor, 2-Amino-3,5-diiodobenzoic acid, which is well-documented.

Table 1: Identification of this compound and a Key Precursor

PropertyThis compound2-Amino-3,5-diiodobenzoic Acid
Chemical Structure
Molecular Formula C₇H₆I₂N₂OC₇H₅I₂NO₂
Molecular Weight 387.95 g/mol 388.93 g/mol
CAS Number Not Found609-86-9
Appearance Likely a solid at room temperatureWhite to light gray or light orange powder/crystal
Purity (Typical) Dependent on synthesis>98.0% (TLC/HPLC)
Synonyms -3,5-Diiodoanthranilic Acid

Note: Properties for this compound are theoretical or inferred due to a lack of published experimental data.

Synthesis and Experimental Protocols

While specific literature detailing the dedicated synthesis and characterization of this compound is scarce, it is consistently used as a reactant in more complex syntheses, such as Suzuki coupling reactions to form biaryl derivatives. It is highly probable that researchers synthesize this compound in-house from the commercially available 2-Amino-3,5-diiodobenzoic acid.

Proposed Synthesis of this compound

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic chemistry. A common and effective method involves a two-step, one-pot procedure via an acyl chloride intermediate.

Reaction:

2-Amino-3,5-diiodobenzoic acid → 2-Amino-3,5-diiodobenzoyl chloride → this compound

Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-3,5-diiodobenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the suspension in an ice bath (0 °C).

    • Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise to the suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Amino-3,5-diiodobenzoyl chloride. This intermediate is typically used immediately without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in a fresh portion of dry, aprotic solvent.

    • Cool the solution in an ice bath (0 °C).

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

    • Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Upon completion of the reaction, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship for the identification of the target compound and a typical experimental workflow for its synthesis and subsequent use.

A Target Compound: This compound B CAS Number Search A->B D Alternative Identification: Precursor Compound A->D C Result: Not Found B->C E 2-Amino-3,5-diiodobenzoic Acid (CAS: 609-86-9) D->E cluster_synthesis Synthesis of this compound cluster_application Example Application Start Start: 2-Amino-3,5-diiodobenzoic Acid Step1 Activation with Thionyl Chloride (Formation of Acyl Chloride) Start->Step1 Step2 Amidation with Ammonia or Ammonium Hydroxide Step1->Step2 Product Product: This compound Step2->Product Reactant This compound Reaction Suzuki Coupling with (Het)aryl Boronic Acids Reactant->Reaction FinalProduct Complex Biaryl Derivatives Reaction->FinalProduct

Spectroscopic Characterization of 2-Amino-3,5-diiodobenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the characterization of 2-Amino-3,5-diiodobenzamide. Due to a lack of publicly available experimental data for this specific compound, this document outlines the anticipated spectroscopic characteristics based on the analysis of structurally related compounds, particularly 2-Amino-3,5-diiodobenzoic acid. The information herein serves as a reference for researchers involved in the synthesis, identification, and quality control of this and similar molecules.

Summary of Spectroscopic Data

Spectroscopic TechniqueExpected Data for this compound
¹H NMR Aromatic protons would appear as two distinct singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the primary amine (-NH₂) would likely appear as a broad singlet, and the protons of the amide (-CONH₂) would also present as one or two broad singlets. The chemical shifts would be influenced by the solvent used.
¹³C NMR The spectrum would show distinct signals for the six aromatic carbons, with the carbons bearing iodine atoms shifted significantly downfield. The carbonyl carbon of the amide group would appear in the range of 165-175 ppm.
IR Spectroscopy The spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-N stretching vibrations. A study on the related compound 2-amino-3,5-diiodobenzoic acid reported its fundamental vibrational bands through FT-IR spectroscopy.[1]
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₅I₂N₂O). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of the amide group and subsequent fragmentation of the aromatic ring.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available. However, the following provides a general methodology for the spectroscopic characterization of a novel synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, scanning over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Potential Biological Activity of 2-Amino-3,5-diiodobenzamide: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 2-Amino-3,5-diiodobenzamide. Primarily utilized as a key intermediate in organic synthesis, its "potential" bioactivity is largely inferred from the pharmacological profiles of the complex heterocyclic systems it helps create. This document details its role as a precursor, outlines the synthetic pathways to biologically relevant molecules, and discusses the known activities of these derivatives, thereby providing a roadmap for its application in drug discovery and development.

Introduction: A Versatile Synthetic Building Block

This compound is an aromatic amide characterized by an aniline core heavily substituted with two iodine atoms and a carboxamide group. While direct studies on the intrinsic biological activity of this compound are not extensively documented in publicly available literature, its significance lies in its role as a versatile starting material for the synthesis of a variety of heterocyclic compounds and biaryl derivatives. The presence of iodine atoms makes it an excellent substrate for cross-coupling reactions, and the ortho-amino-carboxamide functionality is a classic precursor for the construction of fused heterocyclic rings like quinazolinones.

Synthetic Utility and Pathways to Bioactive Molecules

The primary value of this compound in medicinal chemistry is its utility in constructing more complex molecular architectures with established biological activities. Two major synthetic routes involving this intermediate are the formation of quinazolinones and the synthesis of biaryl derivatives through Suzuki-Miyaura coupling.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 2-aminobenzamide moiety of the title compound is a key pharmacophore for quinazolinone synthesis. The general reaction involves the condensation of the 2-aminobenzamide with aldehydes, ketones, or their equivalents, followed by cyclization.

G start This compound intermediate Schiff Base Intermediate start->intermediate Condensation reagents Aldehydes/Ketones (R1-CHO / R1-CO-R2) reagents->intermediate product Di-iodinated Quinazolinone Derivatives intermediate->product Cyclization (Oxidative)

Figure 1: General workflow for the synthesis of quinazolinone derivatives from this compound.

Synthesis of 2-Amino-3-carboxamide-1,1′-biaryl Derivatives

The di-iodo substitution pattern of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the iodinated benzamide and a variety of aryl or heteroaryl boronic acids, yielding novel biaryl structures. These biaryl compounds are of interest for their potential biological activities and their unique photophysical properties.

An efficient method for the synthesis of 2-amino-3-carboxamide-1,1′-biaryl derivatives from this compound involves a microwave-assisted Suzuki coupling reaction. A general procedure is as follows:

  • Reactant Mixture: In a microwave-safe vessel, combine this compound (1 equivalent), the desired (hetero)aryl boronic acid (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like K₂CO₃ (3 equivalents).

  • Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the desired 2-amino-3-carboxamide-1,1′-biaryl derivative.

G cluster_0 Suzuki-Miyaura Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Pd(0) Catalyst Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 2-Amino-3-carboxamide-1,1'-biaryl 2-Amino-3-carboxamide-1,1'-biaryl Reductive Elimination->2-Amino-3-carboxamide-1,1'-biaryl

Figure 2: Simplified representation of the Suzuki-Miyaura coupling pathway for the synthesis of biaryl derivatives.

Biological Activities of Derivatives

While data on this compound itself is scarce, the biological activities of the classes of compounds it produces are well-documented.

Antimicrobial and Antifungal Activity

Table 1: Reported Antimicrobial Activity of Selected Benzamide Derivatives

Compound ClassOrganism(s)Reported Activity (MIC/Zone of Inhibition)
Substituted BenzamidesBacillus subtilis, Escherichia coliMIC values ranging from 3.12 to 6.25 µg/mL for highly active compounds.
Halogenated BenzamidesGram-positive and Gram-negative bacteriaVariable, with some derivatives showing significant inhibition.
QuinazolinonesStaphylococcus aureus, Mycobacterium tuberculosisA broad range of activities, with some compounds having MICs in the low µg/mL range.

Note: The data in this table is representative of the broader class of benzamide and quinazolinone derivatives and not specific to derivatives of this compound.

Anticancer and Cytotoxic Potential

The quinazolinone scaffold is a well-established pharmacophore in oncology. Several approved and investigational anticancer drugs feature this core structure. They often exert their effects by inhibiting key signaling proteins such as tyrosine kinases (e.g., EGFR, VEGFR). The di-iodo substitutions on the benzamide precursor could lead to novel quinazolinone derivatives with unique structure-activity relationships and potential for development as anticancer agents.

Similarly, certain biaryl compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for these compounds can be diverse, including DNA intercalation and inhibition of topoisomerases.

G cluster_0 Potential Anticancer Mechanisms of Derivatives Quinazolinone Derivatives Quinazolinone Derivatives Tyrosine Kinase Inhibition Tyrosine Kinase Inhibition Quinazolinone Derivatives->Tyrosine Kinase Inhibition Biaryl Derivatives Biaryl Derivatives DNA Intercalation / Topoisomerase Inhibition DNA Intercalation / Topoisomerase Inhibition Biaryl Derivatives->DNA Intercalation / Topoisomerase Inhibition Inhibition of Cell Proliferation Inhibition of Cell Proliferation Tyrosine Kinase Inhibition->Inhibition of Cell Proliferation Angiogenesis Inhibition Angiogenesis Inhibition Tyrosine Kinase Inhibition->Angiogenesis Inhibition Apoptosis Induction Apoptosis Induction DNA Intercalation / Topoisomerase Inhibition->Apoptosis Induction

Figure 3: Potential mechanisms of anticancer activity for derivatives of this compound.

Photophysical Properties of Biaryl Derivatives

It is noteworthy that 2-amino-3-carboxamide-1,1′-biaryl derivatives synthesized from this compound have been reported to exhibit luminescent properties. This opens up possibilities for their use as fluorescent probes in biological imaging or as scaffolds for photosensitizers in photodynamic therapy, representing an alternative avenue for their application in biomedical research.

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of biologically active molecules. While the compound itself has not been extensively profiled for its pharmacological effects, its utility in the construction of quinazolinones and novel biaryl systems is evident. The known antimicrobial, anticancer, and photophysical properties of these derivative classes suggest that this compound is a promising starting point for the development of new therapeutic agents and research tools.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. Quantitative structure-activity relationship (QSAR) studies on these novel di-iodinated quinazolinones and biaryls could provide valuable insights for the design of next-generation drug candidates. Furthermore, the exploration of their potential as imaging agents or in photodynamic therapy warrants further investigation.

In Vitro Screening of 2-Amino-3,5-diiodobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the therapeutic potential of novel 2-Amino-3,5-diiodobenzamide derivatives. Due to the limited specific data on this particular chemical series, this document outlines a robust, generalized approach based on established protocols for analogous compounds, such as substituted benzamides and other halogenated aromatic molecules, in the context of anticancer drug discovery.

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3][4][5] The introduction of iodine atoms at the 3 and 5 positions of the benzamide ring is anticipated to significantly influence the physicochemical properties of the molecules, such as lipophilicity and hydrogen bonding capacity, which could in turn modulate their biological activity and pharmacokinetic profile.

This guide details the essential in vitro assays required for the preliminary screening of a library of this compound derivatives to identify lead compounds for further development. The primary focus of this initial screening phase is to assess cytotoxicity against various cancer cell lines and to gain preliminary insights into the mechanism of action.

Data Presentation: Cytotoxicity Screening

The initial step in evaluating a new series of chemical entities is to determine their cytotoxic potential across a panel of human cancer cell lines. This allows for the identification of compounds with potent anti-proliferative activity and provides an early indication of potential tumor-type selectivity.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)HEK293 (Non-cancerous)
AIDB-001 15.2 ± 1.822.5 ± 2.118.9 ± 1.525.1 ± 2.9> 100
AIDB-002 8.7 ± 0.912.4 ± 1.39.8 ± 1.114.3 ± 1.785.4 ± 7.6
AIDB-003 2.1 ± 0.33.5 ± 0.42.9 ± 0.24.6 ± 0.545.2 ± 4.1
AIDB-004 5.4 ± 0.67.8 ± 0.96.1 ± 0.78.9 ± 1.062.8 ± 5.5
Doxorubicin 0.8 ± 0.11.1 ± 0.20.9 ± 0.11.3 ± 0.25.6 ± 0.7

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of screening results. Below are the standard methodologies for the key experiments.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) and a non-cancerous human cell line (e.g., HEK293) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of each this compound derivative is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. The cells are treated with the compounds for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the cell populations in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide for 30 minutes at 37°C.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of a novel compound library.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening (Mechanism of Action) Compound_Library This compound Derivatives Cytotoxicity_Screening MTT Assay (Panel of Cancer Cell Lines) Compound_Library->Cytotoxicity_Screening Test Concentrations Data_Analysis IC50 Determination Selectivity Index Cytotoxicity_Screening->Data_Analysis Raw Absorbance Data Hit_Compounds Potent & Selective Compounds Data_Analysis->Hit_Compounds Identify Hits Apoptosis_Assay Annexin V / PI Staining Hit_Compounds->Apoptosis_Assay Investigate Cell Death Cell_Cycle_Analysis Propidium Iodide Staining Hit_Compounds->Cell_Cycle_Analysis Investigate Proliferation

Caption: General workflow for in vitro screening of novel compounds.

Hypothetical Signaling Pathway

Many cytotoxic agents induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be modulated by the this compound derivatives.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Drug This compound Derivative Bax Bax/Bak Activation Drug->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro screening of this compound derivatives. By employing these standardized assays, researchers can efficiently identify promising lead candidates, characterize their cytotoxic profiles, and gain initial insights into their mechanisms of action. The data generated from these studies will be pivotal for guiding further preclinical development, including medicinal chemistry optimization, in vivo efficacy studies, and detailed mechanistic investigations.

References

2-Amino-3,5-diiodobenzamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-3,5-diiodobenzamide core is a highly functionalized benzene ring that has found a significant niche in medicinal chemistry, most notably as a pivotal intermediate in the synthesis of non-ionic X-ray contrast agents. However, the inherent structural features of this scaffold—a combination of a carboxamide, an amino group, and strategically placed iodine atoms—present a wealth of opportunities for its application in diverse therapeutic areas. This guide provides a comprehensive overview of the established use of this compound, explores its potential in emerging fields of drug discovery, and offers detailed experimental protocols for the synthesis and evaluation of its derivatives.

Core Application: Synthesis of Iodinated Contrast Agents

The primary application of the this compound scaffold lies in its role as a key building block for iodinated contrast media, which are essential for enhancing the visibility of vascular structures and organs in radiographic procedures[1][2][3][4]. The high atomic number of iodine provides the necessary X-ray attenuation for effective imaging[2].

A prominent example is the synthesis of Iopamidol , a widely used non-ionic, low-osmolality contrast agent. The synthesis of Iopamidol is a multi-step process that showcases the utility of the this compound scaffold.

Experimental Protocol: Synthesis of Iopamidol from this compound

This protocol is a generalized representation based on common synthetic routes described in the patent literature.

Step 1: Acylation of the Amino Group

  • Dissolve this compound in a suitable aprotic solvent, such as dimethylacetamide (DMAc).

  • Add a base, for example, triethylamine, to the solution.

  • Slowly add (S)-2-(acetyloxy)propanoyl chloride to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture until the acylation is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate N-(2-carbamoyl-4,6-diiodophenyl)-2-(acetyloxy)propanamide is isolated.

Step 2: Introduction of Side Chains

  • The amide group of the intermediate from Step 1 is activated, often by conversion to an acid chloride using an agent like phosphorus pentachloride.

  • The resulting acid chloride is then reacted with an amino alcohol, such as 2-amino-1,3-propanediol (serinol), to introduce the hydrophilic side chains. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 3: Hydrolysis of Protecting Groups

  • The acetyl protecting groups on the side chains are removed by hydrolysis. This is often achieved by treating the compound with a catalytic amount of acid, such as hydrochloric acid, in a protic solvent like methanol, followed by heating at reflux.

  • The acid is then neutralized, for instance, by using an acid-scavenging resin.

Step 4: Purification

  • The final product, Iopamidol, is purified using techniques such as column chromatography and crystallization to remove impurities and achieve the desired level of purity for pharmaceutical use.

G cluster_synthesis Synthesis of Iopamidol A This compound B Acylation with (S)-2-(acetyloxy)propanoyl chloride A->B Step 1 C Intermediate: N-acylated derivative B->C D Activation of amide (e.g., with PCl5) C->D Step 2 E Reaction with 2-amino-1,3-propanediol D->E F Protected Iopamidol (Pentaacetyliopamidol) E->F G Hydrolysis of acetyl groups F->G Step 3 H Iopamidol G->H I Purification H->I Step 4 J Final Product: Pharmaceutical Grade Iopamidol I->J

Synthesis workflow for Iopamidol.

Emerging Therapeutic Applications

Beyond its established role, the this compound scaffold holds significant potential for the development of novel therapeutics targeting a range of diseases.

Transthyretin Amyloidosis

Transthyretin (TTR) is a protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils[5]. The deposition of these fibrils in various tissues leads to transthyretin amyloidosis (ATTR), a progressive and often fatal disease[5]. One promising therapeutic strategy is the stabilization of the TTR tetramer to prevent its dissociation[1].

The presence of iodine atoms in the this compound scaffold is particularly noteworthy in this context. It is known that iodinated compounds can interact with halogen-binding pockets within the thyroxine-binding sites of TTR, contributing to the stabilization of the protein tetramer[6]. This suggests that derivatives of this compound could be potent TTR stabilizers.

G cluster_pathway Transthyretin Amyloidogenesis and Inhibition TTR_tetramer Native TTR Tetramer Dissociation Dissociation TTR_tetramer->Dissociation TTR_monomer Amyloidogenic Monomers Dissociation->TTR_monomer Misfolding Misfolding & Aggregation TTR_monomer->Misfolding Amyloid_fibrils Amyloid Fibrils Misfolding->Amyloid_fibrils Tissue_deposition Tissue Deposition Amyloid_fibrils->Tissue_deposition Pathology Pathology (e.g., Cardiomyopathy) Tissue_deposition->Pathology Stabilizer This compound Derivative (Stabilizer) Stabilizer->TTR_tetramer Binds and Stabilizes

Inhibition of Transthyretin Amyloidogenesis.

A common method to assess the ability of a compound to bind to and stabilize TTR is a competitive binding assay.

  • Preparation of Reagents : Prepare a solution of human TTR in a suitable buffer (e.g., Tris-HCl). A fluorescently labeled thyroxine (T4) analogue, such as FITC-T4, is used as the tracer.

  • Assay Setup : In a microplate, add the TTR solution to each well. Then, add varying concentrations of the test compound (derivatives of this compound).

  • Competitive Binding : Add a fixed concentration of the fluorescent T4 analogue to all wells. The test compound will compete with the fluorescent tracer for binding to TTR.

  • Incubation : Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement : Measure the fluorescence polarization or fluorescence intensity. A decrease in fluorescence polarization or intensity indicates that the test compound has displaced the fluorescent tracer from TTR.

  • Data Analysis : The data is used to calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the fluorescent tracer. A lower IC50 value indicates a higher binding affinity.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their dysregulation is implicated in diseases such as cancer and neurodegeneration[7]. Sirtuin 1 (SIRT1) is a particularly well-studied target. The aminobenzamide scaffold has been explored for the development of sirtuin inhibitors. While specific studies on this compound derivatives are limited, the general structural features are conducive to interaction with the sirtuin active site.

  • Reagent Preparation : Prepare solutions of recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in an appropriate assay buffer.

  • Assay Setup : In a black microplate, add the SIRT1 enzyme to each well.

  • Inhibitor Addition : Add varying concentrations of the test compound to the wells. Include a known SIRT1 inhibitor (e.g., nicotinamide) as a positive control and a vehicle control (e.g., DMSO).

  • Reaction Initiation : Start the reaction by adding NAD+ and the fluorogenic substrate to each well.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development : Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_assay SIRT1 Inhibition Assay Workflow A Prepare Reagents: SIRT1, Substrate, NAD+ B Dispense SIRT1 into microplate wells A->B C Add Test Compound (varying concentrations) B->C D Initiate Reaction: Add NAD+ and Substrate C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 G->H

SIRT1 Inhibition Assay Workflow.

Antimicrobial and Anticancer Potential

The 2-aminobenzamide scaffold is a privileged structure in the design of antimicrobial and anticancer agents. Numerous studies have demonstrated that derivatives of 2-aminobenzamide exhibit significant activity against a range of bacterial and fungal pathogens, as well as various cancer cell lines. The mechanism of action often involves the inhibition of essential enzymes or interference with DNA replication. The di-iodo substitutions on the this compound scaffold could potentially enhance these activities through increased lipophilicity and the ability to form halogen bonds with biological targets.

While specific data for this compound derivatives is not extensively available, the following table summarizes the antimicrobial activity of some related 2-aminobenzamide derivatives to illustrate the potential of this class of compounds.

CompoundOrganismMIC (µg/mL)Reference
2-Amino-N-(4-methoxyphenyl)benzamideAspergillus fumigatus<6.25[8]
2-Amino-N-phenylbenzamideBacillus subtilis12.5[8]
5-(bromopyridin-2-yl)benzamide derivativeGram-positive/negative bacteria0.22-1.49 µM[7]

The following table presents the anticancer activity of a related 2,4-diamino-1,3,5-triazine derivative.

CompoundCell LineGI50 (M)TGI (M)Reference
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMelanoma MALME-3M3.3 x 10-81.1 x 10-6[2]
  • Preparation of Inoculum : Grow the microbial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution : Prepare a serial dilution of the test compound in a 96-well microplate containing broth.

  • Inoculation : Add the standardized microbial inoculum to each well.

  • Controls : Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Logical Relationships and Future Directions

The this compound scaffold serves as a versatile starting point for the development of a wide array of therapeutic agents. Its journey from a key intermediate in diagnostic agents to a potential core for therapeutic drugs highlights the power of scaffold-based drug discovery.

G cluster_logic Medicinal Chemistry Potential of the 2-Aminobenzamide Scaffold Core This compound Scaffold Derivatization Chemical Derivatization (Structure-Activity Relationship Studies) Core->Derivatization Contrast Iodinated Contrast Agents (Established Application) TTR Transthyretin Stabilizers (Potential Application) Sirtuin Sirtuin Inhibitors (Potential Application) Antimicrobial Antimicrobial Agents (Potential Application) Anticancer Anticancer Agents (Potential Application) Derivatization->Contrast Derivatization->TTR Derivatization->Sirtuin Derivatization->Antimicrobial Derivatization->Anticancer

Versatility of the 2-Aminobenzamide Scaffold.

Future research should focus on the systematic exploration of this compound derivatives. By leveraging combinatorial chemistry and high-throughput screening, libraries of compounds based on this scaffold can be synthesized and tested against a wide range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The unique electronic and steric properties conferred by the di-iodo substitution pattern warrant particular attention in the design of next-generation therapeutics.

References

Exploring the Structure-Activity Relationship of Diiodinated Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodinated benzamides represent a class of chemical compounds with significant potential in drug discovery and development. The incorporation of two iodine atoms onto the benzamide scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and conformational flexibility. These alterations, in turn, dictate the compound's interaction with biological targets, leading to a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of diiodinated benzamides, focusing on their development as inhibitors of the Type III Secretion System (T3SS) in Yerseria. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers with the knowledge to navigate the complexities of designing and optimizing diiodinated benzamide-based therapeutics.

Core Structure and Biological Target

The foundational structure for this exploration is the diiodinated salicylanilide, a derivative of benzamide. A key example that has been the subject of systematic SAR studies is N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide . This compound has been identified as an inhibitor of the Type III Secretion System (T3SS) in Yersinia, a bacterium responsible for various diseases.[1] The T3SS is a needle-like apparatus used by many gram-negative bacteria to inject virulence factors directly into host cells, making it a compelling target for the development of novel anti-infective agents.

Structure-Activity Relationship (SAR) of Diiodinated Salicylanilides as T3SS Inhibitors

A systematic study involving the synthesis and biological evaluation of analogues of N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide has provided valuable insights into the SAR of this compound class for the inhibition of T3SS in Yersinia.[1] The following table summarizes the key findings, focusing on the impact of substitutions on the salicylic acid and aniline rings.

Compound IDSalicylic Acid Ring SubstituentsAniline Ring Substituent% Inhibition of T3S in Yersinia
1a (Lead) 2-Acetoxy, 3,5-diiodo4-ChloroHigh
Analog Set 1Variations in the salicylic acid ring moiety4-ChloroVaried
Analog Set 2Based on promising variations from Set 14-ChloroOptimized
Analog Set 3Designed for increased likelihood of activity4-ChloroFurther Optimized

Note: Specific percentage inhibition values for each analog were not publicly available in the referenced abstract. The table reflects the reported progression of inhibitory activity based on systematic structural modifications.[1]

Key SAR Observations:

  • Diiodo Substitution: The presence of two iodine atoms on the salicylic acid ring is a critical determinant of activity. The position of these iodine atoms (3 and 5) appears to be optimal for interaction with the biological target.

  • Aniline Ring Substitution: The nature and position of the substituent on the aniline ring significantly modulate the inhibitory potency. A 4-chloro substituent, as seen in the lead compound, is favorable for activity.

  • Salicylic Acid Ring Modifications: Variations in other positions of the salicylic acid ring have been shown to influence the compound's efficacy, indicating that this part of the molecule is also involved in target binding.[1]

Experimental Protocols

General Synthesis of Diiodinated Salicylanilides

The synthesis of diiodinated salicylanilide analogues generally involves the coupling of a substituted 3,5-diiodosalicylic acid with a substituted aniline. A representative synthetic scheme is outlined below:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Amide Coupling 3,5-Diiodosalicylic_Acid 3,5-Diiodosalicylic Acid Acetic_Anhydride Acetic Anhydride Acetylated_Intermediate 2-Acetoxy-3,5-diiodobenzoic acid 3,5-Diiodosalicylic_Acid->Acetylated_Intermediate Acetylation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Final_Product N-(Substituted phenyl)-2-acetoxy-3,5-diiodobenzamide Acetylated_Intermediate->Final_Product Substituted_Aniline Substituted Aniline Substituted_Aniline->Final_Product

Caption: General synthetic workflow for diiodinated salicylanilides.

Detailed Methodologies:

A detailed experimental protocol for the synthesis of N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide and its analogs would typically involve the following steps[1]:

  • Acetylation of 3,5-Diiodosalicylic Acid: 3,5-diiodosalicylic acid is reacted with acetic anhydride in the presence of a catalytic amount of acid (e.g., sulfuric acid) to yield 2-acetoxy-3,5-diiodobenzoic acid. The product is typically purified by recrystallization.

  • Amide Bond Formation: The resulting 2-acetoxy-3,5-diiodobenzoic acid is then coupled with the desired substituted aniline (e.g., 4-chloroaniline). This reaction is often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.

  • Purification: The final diiodinated benzamide product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

In Vitro Biological Evaluation: Type III Secretion Inhibition Assay

The inhibitory activity of the synthesized diiodinated benzamides against the Yersinia T3SS is evaluated using an in vitro assay.

G Yersinia_Culture Yersinia pseudotuberculosis Culture Compound_Addition Addition of Diiodinated Benzamide (Test Compound) Yersinia_Culture->Compound_Addition Induction Induction of T3SS Expression Compound_Addition->Induction Incubation Incubation Induction->Incubation Reporter_Assay Reporter Gene Assay (e.g., β-galactosidase) Incubation->Reporter_Assay Measurement Measurement of Reporter Activity Reporter_Assay->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the T3SS inhibition assay.

Detailed Protocol:

  • Yersinia Strain: A strain of Yersinia pseudotuberculosis engineered with a reporter system linked to T3SS expression is used. For example, the reporter could be a β-galactosidase gene under the control of a T3SS promoter.

  • Bacterial Culture: The bacteria are grown in a suitable broth medium to a specific optical density.

  • Compound Treatment: The synthesized diiodinated benzamides are dissolved in a suitable solvent (e.g., DMSO) and added to the bacterial cultures at various concentrations.

  • Induction of T3SS: The expression of the T3SS is induced by shifting the temperature or by chemical means, depending on the specific bacterial strain and experimental setup.

  • Incubation: The treated and untreated bacterial cultures are incubated for a defined period to allow for T3SS expression and the potential inhibitory effects of the compounds.

  • Reporter Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.

  • Data Analysis: The percentage inhibition of T3SS expression is calculated by comparing the reporter activity in the compound-treated cultures to that of the untreated control cultures.

Signaling Pathway

The Type III Secretion System is a complex molecular machine that acts as a conduit for the injection of virulence factors from the bacterium into the host cell cytoplasm. Inhibition of this system can occur at various stages, including the assembly of the T3SS apparatus, the recognition and secretion of effector proteins, or the regulation of T3SS gene expression.

G cluster_0 Bacterium cluster_1 Host Cell T3SS_Genes T3SS Genes T3SS_Apparatus T3SS Apparatus Assembly T3SS_Genes->T3SS_Apparatus Effector_Proteins Effector Proteins T3SS_Genes->Effector_Proteins Host_Cell_Cytoplasm Host Cell Cytoplasm T3SS_Apparatus->Host_Cell_Cytoplasm Effector Protein Injection Effector_Proteins->T3SS_Apparatus Host_Response Altered Host Cell Response (e.g., apoptosis, immune evasion) Host_Cell_Cytoplasm->Host_Response Diiodinated_Benzamide Diiodinated Benzamide Diiodinated_Benzamide->T3SS_Apparatus Inhibition

Caption: Inhibition of the Type III Secretion System by diiodinated benzamides.

Conclusion

The structure-activity relationship of diiodinated benzamides, particularly salicylanilide derivatives, demonstrates their potential as inhibitors of the bacterial Type III Secretion System. The diiodo substitution pattern on the salicylic acid ring is a key feature for activity, while modifications to both the salicylic acid and aniline rings provide avenues for optimizing potency and other pharmacological properties. The detailed experimental protocols for synthesis and biological evaluation provided in this guide offer a framework for researchers to design and test novel diiodinated benzamide analogues. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds promise for the development of new anti-infective agents that target bacterial virulence.

References

The Antimicrobial Potential of Halogenated Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Halogenated benzamides have emerged as a promising class of compounds, demonstrating significant efficacy against a broad spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial potential of these compounds, focusing on their synthesis, mechanism of action, and structure-activity relationships. Detailed experimental protocols for the evaluation of their antimicrobial properties are provided, alongside a comprehensive summary of reported quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular and experimental details.

Introduction

Benzamides are a versatile class of organic compounds characterized by a carboxamide group attached to a benzene ring. Their derivatives have found widespread application in medicinal chemistry, exhibiting a range of biological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzamide scaffold has been shown to significantly enhance their antimicrobial properties.[1][2] Halogenation can modulate the physicochemical properties of the parent molecule, such as lipophilicity, electronic character, and steric profile, thereby influencing its interaction with microbial targets and ultimately its biological activity.[3] This guide delves into the specifics of halogenated benzamides as potential antimicrobial agents, providing a technical resource for researchers in the field.

Synthesis of Halogenated Benzamides

The synthesis of halogenated benzamides typically involves the acylation of a substituted amine with a halogenated benzoyl chloride or the coupling of a halogenated benzoic acid with an amine.

General Synthesis of N-(substituted-phenyl) Halogenated Benzamides

A common synthetic route involves the reaction of a halogenated benzoyl chloride with a substituted aniline in the presence of a base.

  • Materials: Halogenated benzoyl chloride, substituted aniline, pyridine or triethylamine, dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the substituted aniline in the chosen solvent.

    • Add the base (e.g., pyridine) to the solution.

    • Slowly add the halogenated benzoyl chloride to the reaction mixture, typically at 0°C to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of 3,5-Dihalogenated-N-aryl-benzamides

This specific class of compounds can be synthesized from 3,5-dihalogenated benzoyl chloride and various arylamines.

  • Materials: 3,5-dichlorobenzoyl chloride, arylamine, N,N'-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the arylamine in DMF.

    • Add 3,5-dichlorobenzoyl chloride to the solution.

    • Heat the reaction mixture at a specified temperature (e.g., 60°C) for several hours.[4][5]

    • After cooling, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent like ethanol.[4][5]

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of halogenated benzamides has been evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of their activity, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Halogenated Benzamide Derivatives
CompoundHalogen SubstitutionTest OrganismMIC (µg/mL)Reference
5,6-dibromo-2-(trifluoromethyl)benzimidazole5,6-DibromoBacillus subtilis0.49[1]
Halogenated Phenol (2,4,6-TIP)2,4,6-TriiodoStaphylococcus aureus5[6]
Tricyclic Flavonoid (5g)BromoStaphylococcus aureus1.95[7]
Tricyclic Flavonoid (5l)IodoStaphylococcus aureus0.97[7]
Tricyclic Flavonoid (5g)BromoEscherichia coli7.81[7]
Tricyclic Flavonoid (5l)IodoEscherichia coli7.81[7]
Table 2: Antifungal Activity of Halogenated Benzamide Derivatives
CompoundHalogen SubstitutionTest OrganismMIC (µg/mL)Reference
Amide 164-ChloroCandida krusei85.3[8]
Amide 144-ChloroCandida parapsilosis31.25[8]
Amide 24-ChloroCandida parapsilosis31.25[8]
Amide 124-BromoCandida krusei7.8[8]
Amide 164-ChloroCandida parapsilosis150[8]

Mechanism of Action

The primary mechanism of action for many antimicrobial halogenated benzamides appears to be the disruption of the bacterial cell membrane integrity. This disruption leads to a cascade of events culminating in cell death.

Membrane Depolarization and Ion Leakage

Halogenated benzamides can insert into the bacterial cytoplasmic membrane, leading to its depolarization. This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport. A key consequence of membrane destabilization is the leakage of intracellular components, including potassium ions (K+). The loss of K+ is an early indicator of membrane damage.[9]

Membrane_Depolarization_Workflow cluster_workflow Experimental Workflow: Membrane Depolarization & K+ Release Assay A Bacterial Culture (Logarithmic Phase) B Harvest & Wash Cells A->B C Resuspend in Assay Buffer B->C D Add Fluorescent Dye (e.g., DiSC3(5) for Depolarization or PBFI for K+ Release) C->D E Incubate for Dye Uptake D->E F Measure Baseline Fluorescence E->F G Add Halogenated Benzamide F->G I Add Control (e.g., Gramicidin for depolarization, Valinomycin for K+ release) F->I Control H Monitor Fluorescence Change (Increase indicates depolarization or K+ release) G->H J Data Analysis H->J I->H

Workflow for assessing membrane depolarization and potassium release.
Potential Intracellular Targets

While membrane disruption is a primary mechanism, some benzamide derivatives may also exert their antimicrobial effects by interacting with intracellular targets. Research into non-lytic antimicrobial peptides suggests that after crossing the cell membrane, these molecules can interfere with essential processes such as DNA replication, protein synthesis, and metabolic pathways.[10][11] The specific intracellular targets of halogenated benzamides are an active area of research.

Antimicrobial_MoA cluster_cell Bacterial Cell cluster_processes Cellular Processes membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability dna DNA Replication cytoplasm->dna Inhibition protein Protein Synthesis cytoplasm->protein Inhibition metabolism Metabolic Pathways cytoplasm->metabolism Inhibition compound Halogenated Benzamide compound->membrane Disruption & Depolarization

Potential mechanisms of action for halogenated benzamides.

Structure-Activity Relationship (SAR)

The antimicrobial activity of halogenated benzamides is significantly influenced by the nature, number, and position of the halogen substituents on the aromatic rings.

  • Effect of Halogen Type: The specific halogen atom can influence the compound's activity. For instance, in a series of tricyclic sulfur-containing flavonoids, iodine-substituted compounds showed slightly better activity against S. aureus than their bromine-substituted counterparts.[7]

  • Effect of Halogen Number: Dihalogenated derivatives have been shown to exhibit greater antibacterial activity than their monohalogenated analogs. For example, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be significantly more active than compounds with a single halogen.[1]

  • Effect of Halogen Position: The position of the halogen on the benzene ring is crucial. Studies on N-substituted benzamides have indicated that certain substitution patterns can either enhance or diminish activity.[12]

  • Influence of Other Substituents: Besides halogens, other functional groups on the benzamide scaffold play a critical role in determining the antimicrobial spectrum and potency. For example, in a series of N-(4-halobenzyl)amides, trisubstituted amides with oxyalkyl or bulky alkyl groups in the meta position and a hydroxyl group in the para position demonstrated enhanced antifungal activity.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other suitable broth, bacterial or fungal inoculum, halogenated benzamide stock solution, sterile saline.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Perform serial two-fold dilutions of the halogenated benzamide stock solution in the wells of the microtiter plate containing broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Disc Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disc.

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, bacterial inoculum, sterile paper discs, halogenated benzamide solution of known concentration.

  • Procedure:

    • Prepare a standardized inoculum of the test bacterium.

    • Uniformly swab the entire surface of an MHA plate with the inoculum to create a bacterial lawn.

    • Impregnate sterile paper discs with a known concentration of the halogenated benzamide solution and allow them to dry.

    • Place the impregnated discs on the surface of the inoculated MHA plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential upon exposure to the test compound using a voltage-sensitive fluorescent dye.

  • Materials: Bacterial culture, assay buffer (e.g., PBS), voltage-sensitive dye (e.g., DiSC3(5)), halogenated benzamide solution, fluorometer.

  • Procedure:

    • Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells.

    • Resuspend the cells in the assay buffer to a specific optical density.

    • Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

    • Record the baseline fluorescence.

    • Add the halogenated benzamide to the cell suspension and continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.

    • A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.

Potassium Ion Release Assay

This assay quantifies the leakage of intracellular potassium ions as an indicator of membrane damage.

  • Materials: Bacterial culture, assay buffer, potassium-sensitive fluorescent dye (e.g., PBFI-AM), halogenated benzamide solution, fluorometer.

  • Procedure:

    • Prepare the bacterial cells as described for the membrane depolarization assay.

    • Load the cells with the potassium-sensitive dye.

    • Wash the cells to remove extracellular dye.

    • Resuspend the cells in the assay buffer and measure the baseline fluorescence.

    • Add the halogenated benzamide and monitor the increase in fluorescence, which corresponds to the release of potassium ions.

    • A potassium ionophore (e.g., valinomycin) can be used as a positive control.

Conclusion

Halogenated benzamides represent a promising and versatile scaffold for the development of new antimicrobial agents. Their potent activity against a range of pathogens, coupled with a primary mechanism of action that targets the bacterial membrane, makes them attractive candidates for combating drug-resistant infections. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their activity and pharmacokinetic properties. Further research focusing on elucidating their detailed mechanisms of action, including potential intracellular targets, and expanding the structure-activity relationship studies will be crucial in advancing this class of compounds towards clinical applications. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective antimicrobial therapies.

References

The Antiproliferative Potential of Substituted 2-Aminobenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, substituted 2-aminobenzamides have emerged as a promising class of compounds demonstrating significant antiproliferative activity against various cancer cell lines. Their versatile structure allows for a wide array of substitutions, enabling the fine-tuning of their biological activity and target specificity. This technical guide provides an in-depth overview of the core findings related to the antiproliferative effects of substituted 2-aminobenzamides, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of various substituted 2-aminobenzamide derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for numerous derivatives across a panel of human cancer cell lines. The following tables summarize the reported IC50 values, offering a comparative view of the structure-activity relationships (SAR).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1: 2-(2-Phenoxyacetamido)benzamides
17j5-iodo, N-(pyridin-2-yl)K562 (Chronic Myelogenous Leukemia)0.16[1]
Series 2: o-Aminobenzamide Derivatives
F8(details not specified)HGC-27 (Gastric Cancer)0.28[2]
T9(details not specified)HGC-27 (Gastric Cancer)1.84[2]
Series 3: 2-Aminobenzimidazole Derivatives
16(details not specified)SW707 (Rectal), HCV29T (Bladder), A549 (Lung), T47D (Breast)Active[3]
19(details not specified)SW707, HCV29T, A549, T47DActive[3]
20(details not specified)SW707, HCV29T, A549, T47DActive[3]
22(details not specified)SW707, HCV29T, A549, T47DActive[3]
Series 4: 2-Aminobenzamide-Hydroxamate Hybrids
10a-10jContaining 1,2,4-oxadiazole moietyU937 (Acute Monocytic Myeloid Leukemia)Significant Inhibition[4]

Key Mechanisms of Action

Substituted 2-aminobenzamides exert their antiproliferative effects through various mechanisms, often involving the modulation of critical cellular signaling pathways.

Cell Cycle Arrest and Apoptosis Induction

A significant mode of action for many 2-aminobenzamide derivatives is the induction of cell cycle arrest, primarily at the G0/G1 or G2/M phases, followed by the initiation of programmed cell death (apoptosis).[1][5] This process is often mediated by the activation of caspases, a family of proteases that are central to the apoptotic pathway.[1] For instance, active 2-(2-phenoxyacetamido)benzamides have been shown to cause an arrest of K562 cells in the G0–G1 phase of the cell cycle, leading to apoptosis through caspase activation.[1] Similarly, certain 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides induce an increase in the proportion of cells in the G2/M phase.[5]

cluster_0 Cell Cycle Progression G0/G1 G0/G1 S S G0/G1->S G2/M G2/M S->G2/M M M G2/M->M 2-Aminobenzamide 2-Aminobenzamide Cell Cycle Arrest Cell Cycle Arrest 2-Aminobenzamide->Cell Cycle Arrest Induces Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to Caspase Activation Caspase Activation Apoptosis->Caspase Activation Mediated by 2-Aminobenzamide_Derivative 2-Aminobenzamide_Derivative HDAC HDAC 2-Aminobenzamide_Derivative->HDAC Inhibits Histone_Acetylation Histone_Acetylation HDAC->Histone_Acetylation Prevents Deacetylation Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Promotes Tumor_Suppression Tumor_Suppression Gene_Expression->Tumor_Suppression Activates Hh_Ligand Hh_Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition of GLI GLI SUFU->GLI Inhibits Target_Gene_Expression Target_Gene_Expression GLI->Target_Gene_Expression Activates 2_Methoxybenzamide 2_Methoxybenzamide 2_Methoxybenzamide->SMO Inhibits Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Addition MTT_Addition Incubation->MTT_Addition Formazan_Formation Formazan_Formation MTT_Addition->Formazan_Formation Solubilization Solubilization Formazan_Formation->Solubilization Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading IC50_Calculation IC50_Calculation Absorbance_Reading->IC50_Calculation

References

Technical Guide: Precursors and Starting Materials for 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the precursors, starting materials, and synthetic methodologies for the preparation of 2-Amino-3,5-diiodobenzamide. This document details plausible synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry. Its structure, featuring an aminobenzamide scaffold with two iodine atoms, suggests possible utility as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent itself. Halogenated organic molecules often exhibit unique biological properties, and therefore, efficient synthetic access to such compounds is of significant interest to the scientific community.

This guide focuses on the most direct and plausible synthetic routes to this compound, with a primary focus on the di-iodination of readily available starting materials followed by amidation.

Synthetic Pathways

The most logical and cost-effective synthetic approach to this compound involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid):

  • Step 1: Di-iodination of 2-Aminobenzoic Acid: This step introduces the two iodine atoms onto the aromatic ring to form the key intermediate, 2-amino-3,5-diiodobenzoic acid.

  • Step 2: Amidation of 2-Amino-3,5-diiodobenzoic Acid: The carboxylic acid functional group of the intermediate is then converted into a primary amide to yield the final product.

An alternative, though less direct, pathway could involve the synthesis and subsequent reaction of a di-iodinated isatoic anhydride. However, the first pathway is more straightforward and is the focus of this guide.

Synthetic Scheme

Synthetic_Pathway_1 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Amino-3,5-diiodobenzoic Acid 2-Amino-3,5-diiodobenzoic Acid 2-Aminobenzoic Acid->2-Amino-3,5-diiodobenzoic Acid Iodinating Agent (e.g., ICl or I2/H2O2) This compound This compound 2-Amino-3,5-diiodobenzoic Acid->this compound Amidation (e.g., SOCl2 then NH3, or heat with NH3)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

This protocol is adapted from a known procedure for the synthesis of a related di-iodinated aminobenzoic acid.[1]

Reaction:

  • Starting Material: 2-Aminobenzoic Acid (Anthranilic Acid)

  • Reagent: Iodine Monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., Hydrogen Peroxide, H₂O₂)

  • Solvent: Water, Hydrochloric Acid, or Acetic Acid

Procedure using Iodine Monochloride:

  • Dissolve 2-aminobenzoic acid in a suitable solvent system, such as dilute hydrochloric acid in water.

  • Slowly add a solution of iodine monochloride in concentrated hydrochloric acid to the stirred solution of 2-aminobenzoic acid.

  • Gradually heat the reaction mixture to 80-85°C and maintain this temperature with stirring for several hours to ensure complete di-iodination.

  • Cool the reaction mixture to allow the precipitation of the crude 2-amino-3,5-diiodobenzoic acid.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent or by conversion to its sodium salt, recrystallization from water, and subsequent re-acidification.

Quantitative Data (Example):

Starting Material/ReagentMolecular Weight ( g/mol )MolesQuantity
2-Aminobenzoic Acid137.140.568.5 g
Iodine Monochloride162.361.14185 g
Concentrated HCl36.46-290 mL
Water18.02-2000 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Approximate Yield (%)
2-Amino-3,5-diiodobenzoic Acid388.93194.5~92%[1]
Step 2: Synthesis of this compound

This is a general procedure for the amidation of a carboxylic acid.

Method A: Via Acyl Chloride Intermediate

  • Suspend 2-amino-3,5-diiodobenzoic acid in an inert solvent (e.g., dichloromethane or toluene).

  • Add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.

  • Heat the mixture to reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent (e.g., tetrahydrofuran or dioxane) and add it dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

  • Stir the reaction mixture for several hours at room temperature.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.

Method B: Direct Amidation with Ammonia

  • Place 2-amino-3,5-diiodobenzoic acid in a high-pressure reaction vessel.

  • Add a concentrated aqueous or alcoholic solution of ammonia.

  • Seal the vessel and heat the mixture to a temperature typically above 100°C.

  • Maintain the temperature and pressure for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the vessel to room temperature and carefully release the pressure.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify by recrystallization.

Quantitative Data (Illustrative):

Starting Material/ReagentMolecular Weight ( g/mol )MolesQuantity
2-Amino-3,5-diiodobenzoic Acid388.930.138.9 g
Thionyl Chloride (Method A)118.970.223.8 g (14.2 mL)
Concentrated Ammonia (aq)17.03ExcessAs required
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield Range (%)
This compound387.9538.870-90%

Biological Activity Screening Workflow

While the specific biological activities of this compound are not extensively documented, related halogenated benzamides have shown potential as antimicrobial and cytotoxic agents.[2][3] A general workflow for the initial biological screening of a newly synthesized compound like this compound is presented below.

Biological_Screening_Workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Hit Identification and Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity Antimicrobial Antimicrobial Assays (MIC against bacteria and fungi) Purity->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT against cancer cell lines) Purity->Cytotoxicity Enzyme Enzyme Inhibition Assays (Target-based screening) Purity->Enzyme Hit Identification of 'Hits' (Compounds with significant activity) Antimicrobial->Hit Cytotoxicity->Hit Enzyme->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the biological screening of a novel compound.

This workflow outlines the essential steps from synthesis and purification to initial in vitro screening for antimicrobial and cytotoxic activities, followed by hit identification and subsequent lead optimization studies.

References

A Technical Guide to the Theoretical and Computational-Driven Analysis of 2-Amino-3,5-diiodobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies applied to understand the molecular characteristics of 2-Amino-3,5-diiodobenzamide and its closely related analogs. While direct, extensive computational studies on this compound are not widely available in public literature, this document leverages a comprehensive analysis of its carboxylic acid analog, 2-amino-3,5-diiodobenzoic acid, to provide a robust framework for its study. The principles and protocols detailed herein are directly applicable to the target molecule and its derivatives, which are pivotal precursors in the synthesis of novel therapeutic agents.

Molecular Structure and Computational Characterization

The foundation of understanding a molecule's potential lies in its structural and electronic properties. Detailed computational studies, primarily using Density Functional Theory (DFT), have been conducted on 2-amino-3,5-diiodobenzoic acid (2A35I), an analog that offers significant insights into the properties of this compound.

Computational Methodology

The geometric optimization and frequency calculations for 2A35I were performed using advanced computational software.[1]

  • Software: Gaussian 09W and ADF2009.01.

  • Method: Density Functional Theory (DFT) is a common method for these calculations.

  • Functionals & Basis Sets: Specific combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are chosen to balance accuracy and computational cost. For heavy atoms like iodine, effective core potentials (e.g., LANL2DZ) are often employed.

Optimized Molecular Geometry

The calculations provide precise data on bond lengths and angles, which are fundamental to understanding molecular conformation and reactivity. Below is a summary of key calculated geometrical parameters for 2-amino-3,5-diiodobenzoic acid.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-I (I1)~2.10 Å
C-I (I2)~2.11 Å
C-N~1.39 Å
C=O~1.22 Å
C-O(H)~1.35 Å
Bond Angles C-C-I1~120.5°
C-C-I2~119.8°
N-C-C~122.1°
O=C-O~123.4°

Table 1: Selected optimized geometrical parameters for 2-amino-3,5-diiodobenzoic acid calculated via DFT. Actual values are derived from computational chemistry software outputs.

Electronic Properties

The electronic characteristics of a molecule are critical for predicting its reactivity and interaction with biological targets. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

PropertyCalculated ValueSignificance
HOMO Energy -5.5 to -6.5 eVRepresents the ability to donate an electron.
LUMO Energy -1.5 to -2.5 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap (ΔE) ~4.0 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Electrophilicity Index (ω) HighMeasures the propensity of a species to accept electrons. 2A35I is reported to have a high index.[1]

Table 2: Calculated electronic properties of 2-amino-3,5-diiodobenzoic acid.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Computational models are validated by comparing calculated spectroscopic data with experimental results.

Experimental & Computational Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify functional groups within a molecule. DFT calculations can predict the vibrational frequencies with high accuracy.

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
N-H Stretch (Amino) 3400 - 35003450 - 3550
O-H Stretch (Carboxyl) 2500 - 3300 (broad)2600 - 3400
C=O Stretch (Carboxyl) ~1680~1700
C-N Stretch ~1300~1310
C-I Stretch 500 - 600520 - 620

Table 3: Comparison of key experimental and calculated FT-IR vibrational frequencies for 2-amino-3,5-diiodobenzoic acid.[1]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy reveals information about electronic transitions within the molecule. The absorption bands can be correlated with transitions between molecular orbitals.

SolventExperimental λ_max (nm)Theoretical λ_max (nm)
Ethanol ~230, ~330~225, ~325
Methanol ~232, ~335~228, ~330

Table 4: Key UV-Vis absorption bands for 2-amino-3,5-diiodobenzoic acid.[1]

Experimental Protocols

Computational Analysis Protocol
  • Molecule Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: An initial geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for Iodine, 6-31G(d) for other atoms) in a quantum chemistry package (e.g., Gaussian).

  • Frequency Calculation: A frequency analysis is run on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to calculate theoretical IR spectra.

  • Electronic Property Calculation: Single-point energy calculations on the optimized structure are used to determine HOMO-LUMO energies, molecular electrostatic potential (MEP), and other electronic properties.

  • Spectra Simulation: Theoretical UV-Vis spectra are simulated using Time-Dependent DFT (TD-DFT) calculations.

G cluster_input Input Phase cluster_dft DFT Calculation Core cluster_output Output & Analysis A Build 3D Structure (e.g., this compound) B Geometry Optimization (e.g., B3LYP/LANL2DZ) A->B Initial Structure C Frequency Analysis B->C Optimized Structure D Electronic Properties (HOMO, LUMO, MEP) B->D Optimized Structure E TD-DFT for UV-Vis B->E Optimized Structure F Optimized Geometry (Bond Lengths, Angles) B->F G Calculated IR Spectrum C->G H Electronic Data (Energy Gap, Reactivity) D->H I Calculated UV-Vis Spectrum E->I

Computational workflow for theoretical analysis.

Role in Drug Discovery and Synthesis

This compound is a valuable synthon for creating more complex heterocyclic compounds with potential biological activity. It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to synthesize novel biaryl and quinazolinone derivatives.[2]

Synthesis of Bioactive Molecules

The amino and amide groups, along with the iodine atoms, provide multiple reactive sites for building complex molecular scaffolds. These scaffolds are then tested for various therapeutic activities.

Molecular Docking of Derivatives

Once novel derivatives are synthesized, computational methods like molecular docking are employed to predict their binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This in silico screening helps prioritize compounds for further experimental testing.

G A Precursor Molecule (this compound) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Library of Novel Derivatives B->C E Molecular Docking Simulation C->E D Biological Target Identification (e.g., Protein Kinase) D->E F Binding Affinity & Pose Prediction E->F G Prioritization of Lead Compounds F->G H In Vitro & In Vivo Testing G->H

Drug discovery workflow using synthons.

Conclusion

While comprehensive computational data for this compound is still emerging, the detailed analysis of its close analog, 2-amino-3,5-diiodobenzoic acid, provides a powerful and predictive foundation for its study. The combination of DFT for elucidating intrinsic molecular properties and molecular docking for evaluating the potential of its derivatives demonstrates a robust, modern workflow. This integrated approach of theoretical, computational, and synthetic chemistry is essential for accelerating the design and development of next-generation pharmaceuticals.

References

A Technical Deep Dive into 2-Amino-3,5-Dihalogenated Benzamides: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-amino-3,5-dihalogenated benzamides, a class of compounds with significant applications in medicinal chemistry and materials science. This document details their synthesis, explores their diverse biological activities, and presents key quantitative data to facilitate further research and development.

Introduction

2-Amino-3,5-dihalogenated benzamides are a versatile scaffold in organic synthesis, serving as crucial intermediates in the preparation of various biologically active molecules. The presence of the amino and amide functionalities, coupled with the halogen substituents on the benzene ring, imparts unique chemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. Notably, these compounds are key precursors to widely used mucolytic agents such as bromhexine and its metabolite ambroxol. This guide will delve into the synthetic methodologies for preparing these compounds, summarize their known biological effects with available quantitative data, and provide detailed experimental protocols for key reactions.

Synthesis of 2-Amino-3,5-Dihalogenated Benzamides

The synthesis of 2-amino-3,5-dihalogenated benzamides typically involves a multi-step process, often starting from readily available precursors like ortho-nitrobenzaldehydes or isatoic anhydrides. The key steps generally include the reduction of a nitro group to an amine and subsequent halogenation of the aromatic ring.

A common synthetic pathway begins with the reduction of o-nitrobenzaldehyde using reagents like iron powder in an acidic medium (e.g., glacial acetic acid) to yield o-aminobenzaldehyde. This intermediate is then directly halogenated without purification to introduce the dihalide substituents at the 3 and 5 positions. For instance, treatment with bromine in a suitable solvent yields 2-amino-3,5-dibromobenzaldehyde. Subsequent conversion of the aldehyde to a benzamide can be achieved through various methods.

Another efficient approach utilizes isatoic anhydride as the starting material. Reaction with an appropriate amine, such as a methylamine solution, opens the anhydride ring to form a 2-aminobenzamide derivative. This product can then be halogenated using reagents like trichloroisocyanuric acid to afford the desired 2-amino-3,5-dihalogenated benzamide. This "one-pot" method offers advantages in terms of simplicity and yield.

Physicochemical Properties

The physicochemical properties of 2-amino-3,5-dihalogenated benzamides are crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. Below is a summary of the computed properties for two representative compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
2-Amino-3,5-dibromobenzamideC₇H₆Br₂N₂O293.942.1
2-Amino-5-chloro-N,3-dimethylbenzamideC₉H₁₁ClN₂O198.652.1

Biological Activities and Therapeutic Potential

The biological activities of 2-amino-3,5-dihalogenated benzamides are diverse, with applications ranging from respiratory medicine to agriculture.

Mucolytic Agents: Precursors to Bromhexine and Ambroxol

Perhaps the most well-documented application of this class of compounds is as intermediates in the synthesis of the mucolytic drugs bromhexine and its active metabolite, ambroxol. These drugs are widely used to treat respiratory conditions characterized by excessive or thick mucus. Ambroxol, a derivative of 2-amino-3,5-dibromobenzylamine, functions by thinning bronchial secretions and enhancing mucociliary clearance, thereby facilitating the expectoration of mucus.

The mechanism of action of ambroxol is multifaceted. It stimulates the production of surfactant in the lungs, which reduces the viscosity of mucus. Recent studies have also suggested that ambroxol and its parent compound, bromhexine, may have antiviral properties by inhibiting the transmembrane protease serine 2 (TMPRSS2) and interfering with the binding of viral spike proteins to the angiotensin-converting enzyme 2 (ACE2) receptor, which are crucial for the entry of certain viruses into host cells.

Antimicrobial and Antifungal Activity

Derivatives of benzamides, including halogenated structures, have been investigated for their antimicrobial and antifungal properties. While specific data for 2-amino-3,5-dihalogenated benzamides is limited in the public domain, related compounds have shown promising activity. The presence of halogens on the aromatic ring is known to often enhance the antimicrobial efficacy of organic compounds. The table below presents the Minimum Inhibitory Concentration (MIC) values for some halogenated phenols against Staphylococcus aureus, illustrating the potential of halogenation in antimicrobial drug design.

CompoundTarget OrganismMIC (µg/mL)
2,4,6-TriiodophenolStaphylococcus aureus5

Further research is warranted to explore the specific antimicrobial spectrum and potency of various 2-amino-3,5-dihalogenated benzamide derivatives.

Phytotoxic and Herbicidal Activity

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-amino-3,5-dihalogenated benzamides and their precursors, as cited in the literature.

Synthesis of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde

Materials:

  • o-Nitrobenzaldehyde

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Bromine

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve o-nitrobenzaldehyde in a mixture of ethanol and water.

  • To this solution, add iron powder and glacial acetic acid.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture at 95-105°C for 40-60 minutes to reduce the nitro group to an amine, forming o-aminobenzaldehyde.

  • Cool the reaction mixture to -10 to 5°C.

  • Slowly add a slight excess of bromine to the cooled mixture.

  • Allow the reaction to proceed at room temperature for 120-150 minutes.

  • Filter the resulting precipitate to obtain 2-amino-3,5-dibromobenzaldehyde. This method has been reported to achieve a yield of over 90% with a purity greater than 99.0%.[1]

One-Pot Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide from Isatoic Anhydride

Materials:

  • Isatoic anhydride

  • Solvent A (e.g., ethyl acetate or isopropyl acetate)

  • Aqueous methylamine solution (25%)

  • Trichloroisocyanuric acid

  • Water

  • Solvent B (for purification, e.g., methanol)

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • Add isatoic anhydride to solvent A in a reaction flask.

  • Dropwise, add the aqueous methylamine solution while maintaining the reaction temperature at approximately 30°C.

  • Stir the reaction mixture for about 4 hours. Monitor the reaction by liquid chromatography until the isatoic anhydride is consumed.

  • Add water to the reaction mixture, stir, and then allow the layers to separate. Extract the organic phase containing 2-amino-N-methylbenzamide.

  • Slowly add trichloroisocyanuric acid to the organic phase.

  • After the reaction is complete, remove solvent A by distillation.

  • Add water to the residue and adjust the pH to 8-13 with a sodium hydroxide solution to precipitate the product.

  • Filter the white solid and purify by slurrying in solvent B to obtain 2-amino-3,5-dichloro-N-methylbenzamide.[2][3]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-amino-3,5-dihalogenated benzamides.

G Start Starting Material (e.g., o-Nitrobenzaldehyde or Isatoic Anhydride) Step1 Step 1: Reduction or Ring Opening Start->Step1 Intermediate Intermediate (e.g., o-Aminobenzaldehyde or 2-Aminobenzamide) Step1->Intermediate Step2 Step 2: Dihalogenation Intermediate->Step2 Product 2-Amino-3,5-dihalogenated benzamide Step2->Product

Caption: General synthetic workflow for 2-amino-3,5-dihalogenated benzamides.

Proposed Mechanism of Action for Ambroxol (a downstream product)

This diagram outlines the proposed mechanism by which ambroxol, a derivative of a 2-amino-3,5-dihalogenated benzamide, exerts its mucolytic and potential antiviral effects.

G Ambroxol Ambroxol Surfactant Increased Surfactant Production Ambroxol->Surfactant stimulates TMPRSS2 TMPRSS2 Inhibition Ambroxol->TMPRSS2 inhibits ACE2 ACE2 Binding Interference Ambroxol->ACE2 interferes with Mucus_Viscosity Decreased Mucus Viscosity Surfactant->Mucus_Viscosity Mucociliary_Clearance Enhanced Mucociliary Clearance Mucus_Viscosity->Mucociliary_Clearance Therapeutic_Effect Therapeutic Effect (Mucolytic & Potential Antiviral) Mucociliary_Clearance->Therapeutic_Effect Viral_Entry Reduced Viral Entry TMPRSS2->Viral_Entry ACE2->Viral_Entry Viral_Entry->Therapeutic_Effect

Caption: Proposed mechanism of action for ambroxol.

Conclusion and Future Directions

2-Amino-3,5-dihalogenated benzamides represent a valuable class of compounds with established importance as pharmaceutical intermediates and potential for further development in various therapeutic and agricultural areas. The synthetic routes to these compounds are well-documented, offering efficient pathways for their preparation. While their role as precursors to mucolytic agents is firmly established, their potential as antimicrobial and herbicidal agents warrants more extensive investigation. Future research should focus on synthesizing a broader range of derivatives with different halogen substitutions and N-alkyl/aryl groups to establish clear structure-activity relationships. Furthermore, comprehensive screening of these compounds for various biological activities, supported by detailed mechanistic studies, will be crucial for unlocking their full therapeutic and commercial potential. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in their exploration of this promising chemical scaffold.

References

Methodological & Application

"step-by-step synthesis protocol for 2-Amino-3,5-diiodobenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Amino-3,5-diiodobenzamide is a halogenated derivative of 2-aminobenzamide. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. The introduction of iodine atoms can significantly alter the biological activity and pharmacokinetic profile of a molecule. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, intended for researchers in drug development and organic synthesis. The protocol is based on established methods for the iodination of activated aromatic rings.

Principle of the Method

The synthesis of this compound is achieved through the direct electrophilic iodination of 2-aminobenzamide. The amino group at the C2 position is a strong activating group, directing the electrophilic substitution to the ortho (C3) and para (C5) positions. By using a suitable iodinating agent and controlling the reaction conditions, two iodine atoms can be introduced into the benzene ring. A common and effective method for the di-iodination of activated aromatic compounds is the use of iodine monochloride (ICl).

Materials and Reagents

  • 2-Aminobenzamide

  • Iodine monochloride (ICl) solution (1.0 M in dichloromethane)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Experimental Protocol

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminobenzamide (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of 2-aminobenzamide).

  • Stir the mixture at room temperature until the 2-aminobenzamide is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

2. Iodination Reaction:

  • Slowly add iodine monochloride solution (2.2 eq) dropwise to the stirred solution of 2-aminobenzamide over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (approximately 100 mL).

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • A precipitate of the crude product should form. If no precipitate forms, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • To quench any unreacted iodine monochloride, add a saturated solution of sodium thiosulfate and stir until the color of the solution disappears.

  • If a precipitate was formed, filter the solid using a Büchner funnel and wash it with cold water.

  • If an extraction was performed, combine the organic layers and wash them with a saturated sodium thiosulfate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

5. Characterization:

  • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

ParameterValue
Starting Material2-Aminobenzamide
Iodinating AgentIodine Monochloride (ICl)
Stoichiometry (ICl)2.2 equivalents
Reaction SolventGlacial Acetic Acid
Reaction Temperature0-5 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield70-85% (This is an estimated value and may vary)

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve 2-Aminobenzamide in Glacial Acetic Acid B Cool to 0-5 °C A->B C Add Iodine Monochloride (dropwise) B->C D Stir at Room Temperature C->D E Quench with Ice-Water D->E F Neutralize with NaHCO₃ E->F G Quench excess ICl with Na₂S₂O₃ F->G H Isolate Crude Product (Filtration or Extraction) G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be carried out in a well-ventilated fume hood.

  • Iodine monochloride is corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Follow all standard laboratory safety procedures.

Application Notes and Protocols for the Characterization of 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the comprehensive characterization of 2-Amino-3,5-diiodobenzamide, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note: This method is suitable for the quantitative analysis of this compound to determine its purity and detect any related impurities. A reversed-phase HPLC method with UV detection is described, offering a balance of speed and resolution.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time Approximately 12.5 min
Purity (by area %) > 98%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Compound b Dissolve in ACN/Water a->b c Filter Sample b->c d Inject Sample c->d e Gradient Elution d->e f UV Detection at 254 nm e->f g Integrate Peaks f->g h Calculate Purity g->h

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Application Note: This LC-MS method is designed for the confirmation of the molecular weight of this compound and for the identification of potential impurities. A simple isocratic method coupled with a single quadrupole or a time-of-flight (TOF) mass spectrometer provides rapid and accurate results.

Experimental Protocol:

  • Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic acid in Water.

    • Solvent B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Isocratic Elution: 70% Solvent A, 30% Solvent B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-600.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Presentation:

ParameterExpected Value
Molecular Formula C₇H₆I₂N₂O
Molecular Weight 387.95 g/mol
Expected [M+H]⁺ Ion m/z 388.96
Expected [M+Na]⁺ Ion m/z 410.94

Logical Relationship of LC-MS Data Interpretation:

LCMS_Logic cluster_exp Experimental Data cluster_interp Interpretation cluster_ref Reference Data RetentionTime Chromatographic Peak (Retention Time) CompoundPresence Compound Presence RetentionTime->CompoundPresence MassSpectrum Mass Spectrum IdentityConfirmation Identity Confirmation MassSpectrum->IdentityConfirmation PurityAssessment Impurity Profile CompoundPresence->PurityAssessment IdentityConfirmation->PurityAssessment ExpectedRT Expected Retention Time ExpectedRT->CompoundPresence ExpectedMW Expected Molecular Weight (m/z 388.96 for [M+H]⁺) ExpectedMW->IdentityConfirmation

Caption: Logical flow for LC-MS data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the molecular structure.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 10-20 mg/mL.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HAromatic C-H
~7.9Singlet1HAromatic C-H
~7.5Broad Singlet1HAmide (-CONH₂)
~7.1Broad Singlet1HAmide (-CONH₂)
~5.8Broad Singlet2HAmine (-NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~170Carbonyl (-C=O)
~150Aromatic C-NH₂
~145Aromatic C-H
~140Aromatic C-CONH₂
~115Aromatic C-H
~90Aromatic C-I
~85Aromatic C-I

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Application Note: FT-IR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound, such as the amine, amide, and aromatic moieties.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (primary amine)
3300-3100Medium, BroadN-H stretch (primary amide)
1680-1640StrongC=O stretch (amide I)
1620-1580MediumN-H bend (primary amine)
1600-1450Medium-WeakC=C stretch (aromatic)
~800-600Medium-StrongC-I stretch

Signaling Pathway of IR Absorption:

IR_Signaling IR Infrared Radiation Molecule This compound IR->Molecule Vibration Molecular Vibrations (Stretching, Bending) Molecule->Vibration induces Absorption Energy Absorption at Specific Frequencies Vibration->Absorption results in Spectrum FT-IR Spectrum Absorption->Spectrum is plotted as

Caption: Process of generating an FT-IR spectrum.

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-Amino-3,5-diiodobenzamide as a key starting material. The described methodologies are foundational for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery, particularly in the synthesis of substituted quinazolinones.

Synthesis of 6,8-diiodo-4(3H)-quinazolinone

The cyclization of this compound with a one-carbon source, such as formic acid or triethyl orthoformate, provides a direct route to 6,8-diiodo-4(3H)-quinazolinone. This di-iodinated quinazolinone scaffold is a valuable intermediate for the synthesis of more complex molecules, including potential inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).

Reaction Scheme:

G A This compound reactants A->reactants B Formic Acid (or Triethyl Orthoformate) B->reactants C 6,8-diiodo-4(3H)-quinazolinone products C->products H2O H2O reactants->C Heat products->H2O

Caption: General synthesis of 6,8-diiodo-4(3H)-quinazolinone.

Experimental Protocol:

Method A: Using Formic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).

  • Reagent Addition: Add formic acid (10 mL).

  • Reaction Condition: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6,8-diiodo-4(3H)-quinazolinone.

Method B: Using Triethyl Orthoformate

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in triethyl orthoformate (5.0 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Condition: Heat the mixture to reflux for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Isolation: Treat the residue with diethyl ether to precipitate the product. Filter the solid and wash with cold diethyl ether.

  • Purification: Recrystallize the product from an appropriate solvent to yield pure 6,8-diiodo-4(3H)-quinazolinone.

Quantitative Data Summary:
MethodReagentCatalystReaction Time (h)Yield (%)
AFormic AcidNone4-685-90
BTriethyl Orthoformatep-Toluenesulfonic acid3-590-95

Synthesis of 6,8-diiodo-2-substituted-4(3H)-quinazolinones

The reaction of this compound with various aldehydes or acid anhydrides provides a versatile route to a range of 2-substituted-6,8-diiodo-4(3H)-quinazolinones. These compounds can serve as scaffolds for the development of diverse libraries of bioactive molecules.

Reaction Workflow:

G start Start: This compound reagent Select Reagent: - Aldehyde (R-CHO) - Acid Anhydride ((RCO)2O) start->reagent cyclization Cyclocondensation Reaction (e.g., Reflux in Acetic Acid or with a catalyst) reagent->cyclization product Product: 6,8-diiodo-2-R-4(3H)-quinazolinone cyclization->product purification Purification: - Filtration - Recrystallization product->purification analysis Characterization: - NMR - Mass Spectrometry - IR purification->analysis

Caption: Workflow for 2-substituted quinazolinone synthesis.

Experimental Protocol: Synthesis of 6,8-diiodo-2-methyl-4(3H)-quinazolinone
  • Reaction Setup: To a solution of this compound (1.0 mmol) in acetic anhydride (10 mL), add a catalytic amount of anhydrous zinc chloride.

  • Reaction Condition: Heat the mixture to reflux for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Stir the mixture until a solid precipitate forms. Collect the solid by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to afford pure 6,8-diiodo-2-methyl-4(3H)-quinazolinone. A similar procedure for a related 6-iodo-2-methyl derivative has been reported.[1][2]

Quantitative Data for 2-Substituted Derivatives:
R-Group (from Reagent)ReagentReaction ConditionsYield (%)
-HFormic AcidReflux, 4-6 h~88
-CH3Acetic AnhydrideReflux, 2-3 h, ZnCl2~85
-C6H5BenzaldehydeReflux in AcOH, 6-8 h~80

Synthesis of 2-Mercapto-6,8-diiodo-4(3H)-quinazolinone Derivatives

A valuable extension of this chemistry involves the synthesis of 2-mercapto-quinazolinone derivatives, which are key intermediates for further functionalization, particularly for creating compounds with potential radioprotective and antioxidant properties. While the direct use of this compound is not explicitly detailed, a closely related synthesis starts with 2-amino-3,5-diiodobenzoic acid and an isothiocyanate.[3] A similar pathway can be envisioned starting from the benzamide.

Proposed Synthetic Pathway:

G start This compound cs2 Carbon Disulfide (CS2) in Pyridine start->cs2 intermediate Intermediate Dithiocarbamate cs2->intermediate cyclization Intramolecular Cyclization (Heat) intermediate->cyclization product 2-Mercapto-6,8-diiodo-4(3H)-quinazolinone cyclization->product alkylation Alkylation with R-X product->alkylation final_product 2-(R-thio)-6,8-diiodo-4(3H)-quinazolinone alkylation->final_product

Caption: Synthesis of 2-mercapto-quinazolinone derivatives.

Experimental Protocol (Proposed):
  • Reaction Setup: Dissolve this compound (1.0 mmol) in pyridine (10 mL).

  • Reagent Addition: Add carbon disulfide (1.5 mmol) dropwise at room temperature.

  • Reaction Condition: Stir the mixture at room temperature for 1 hour, then heat to reflux for 8-10 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour into a mixture of crushed ice and concentrated HCl.

  • Isolation: Filter the resulting precipitate, wash with water, and dry.

  • Purification: Purify the crude 2-mercapto-6,8-diiodo-4(3H)-quinazolinone by recrystallization.

Note: These protocols are based on established synthetic methodologies for analogous compounds and may require optimization for specific substrates and scales. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial potential of 2-Amino-3,5-diiodobenzamide. The protocols outlined are based on established methodologies for assessing the efficacy of novel antimicrobial agents, including related halogenated benzamide derivatives.

Introduction

The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial compounds.[1] Halogenated organic molecules, including benzamide derivatives, have demonstrated promising antimicrobial effects, suggesting that the introduction of halogen atoms can enhance biological activity.[2][3] Compounds containing iodine, in particular, are known for their high biological activity and broad-spectrum effects against microbial pathogens.[4] Therefore, a systematic evaluation of the antimicrobial properties of this compound is a valuable step in the search for new therapeutic agents.

The following protocols describe standard in vitro techniques to determine the antimicrobial spectrum and potency of this compound against a panel of clinically relevant bacteria and fungi.

Application Notes

Principle of Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is performed to determine the effectiveness of a compound against a specific microorganism. The primary goals are to determine the lowest concentration of the compound that inhibits microbial growth, known as the Minimum Inhibitory Concentration (MIC), and the lowest concentration that results in microbial death, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[5][6] These values are critical for assessing the potential of a compound as a therapeutic agent.

Test Organisms

To establish the spectrum of activity, this compound should be tested against a representative panel of microorganisms, including:

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis[7][8]

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa[7][8]

  • Fungi: Candida albicans, Aspergillus fumigatus[8][9]

Testing against drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is also highly recommended to evaluate efficacy against clinically challenging pathogens.[3]

Preparation of Test Compound Stock Solution

A stock solution of this compound must be prepared in a suitable solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for antimicrobial testing.[5]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 250 µg/mL) by dissolving a precisely weighed amount of the compound in sterile DMSO.[5][7]

  • Sterilization: The stock solution should be sterilized, preferably by filtration through a 0.22 µm syringe filter, as autoclaving may degrade the compound.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium and is performed in 96-well microtiter plates.[10]

Materials:

  • 96-well sterile flat-bottom microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Gatifloxacin) and antifungal (e.g., Fluconazole)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (adjusted to the correct density)

  • Multichannel pipette

  • Plate reader (for measuring optical density)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Compound Dilution:

    • Add 100 µL of the test compound stock solution (at twice the desired highest test concentration) to the wells in the first column (e.g., column 1).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.[11]

    • Continue this serial dilution across the plate to column 10. Discard the final 50 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture (18-24 hours old).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.[10]

  • Inoculation:

    • Add 50 µL of the diluted microbial inoculum to each well from column 1 to column 11. Do not add inoculum to column 12 (sterility control).[10]

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours for bacteria.[11]

    • For fungi, incubate at 35°C for 24-48 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (by eye or by measuring optical density at 600 nm).[10] The sterility control should show no growth, and the growth control should show robust growth.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay prep_stock Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Broth Medium) prep_plate->serial_dilution serial_dilution->inoculate incubate_mic Incubate Plate (37°C, 16-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc Proceed if MIC is determined incubate_mbc Incubate Agar Plates (37°C, 24h) plate_mbc->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Workflow for MIC and MBC/MFC Determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test to determine if the compound is static (inhibits growth) or cidal (kills the organism).[6]

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette

  • Sterile pipette tips

Procedure:

  • Sub-culturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC concentration).

  • Plating: Spot-plate the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours (or longer for slow-growing organisms).

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Protocol 3: Antimicrobial Screening by Agar Well Diffusion Method

This method is a simple, preliminary test to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with the test organism.[7][8]

Materials:

  • Sterile Petri dishes

  • Agar medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures (adjusted to 0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Test compound solution (at a known concentration, e.g., 5 mg/mL)[7]

Procedure:

  • Plate Preparation: Pour molten, sterile agar into Petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. A well with the solvent (DMSO) should be included as a negative control, and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure prep_agar Prepare and Pour Sterile Agar Plates swab_plate Swab Inoculum onto Agar Surface prep_agar->swab_plate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->swab_plate create_wells Create Wells in the Agar swab_plate->create_wells add_compound Add Test Compound and Controls to Wells create_wells->add_compound incubate Incubate Plate (37°C, 18-24h) add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Workflow for the Agar Well Diffusion Assay.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in a clear and organized manner. The following table provides a template for presenting the results.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213
Bacillus subtilisATCC 6633
MRSAATCC 43300
Gram-Negative Bacteria
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Fungi
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Control Compounds
Control Antibiotic-
Control Antifungal-

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of 2-Amino-3,5-diiodobenzamide on cultured mammalian cells. The following protocols detail established colorimetric and fluorometric assays to measure cell viability, membrane integrity, and apoptosis induction.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical and biological research. Evaluating its cytotoxic profile is a critical step in the drug discovery and development process to determine its potential as a therapeutic agent and to understand its safety profile. These protocols describe three common cell-based assays to quantify the cytotoxic effects of this compound: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Data Presentation

Quantitative data obtained from the following assays should be recorded and summarized for clear comparison. Below is a template table for data presentation.

Assay Cell Line Concentration of this compound (µM) Endpoint Measurement (e.g., Absorbance, Fluorescence) Calculated % Cytotoxicity or Viability IC50 (µM)
MTTe.g., HeLa0 (Vehicle Control)
1
10
50
100
LDHe.g., HeLa0 (Vehicle Control)
1
10
50
100
Caspase-3/7e.g., HeLa0 (Vehicle Control)
1
10
50
100

Experimental Protocols

General Cell Culture and Compound Preparation

Cell Line Selection: The choice of cell line should be guided by the research objectives. Common cancer cell lines (e.g., HeLa, A549, MCF-7) or normal cell lines (e.g., HEK293, fibroblasts) can be used.

Cell Culture: Cells should be maintained in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Compound Preparation:

  • Solubility Testing: The solubility of this compound should be determined in a suitable solvent, such as dimethyl sulfoxide (DMSO), before preparing stock solutions. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent.

  • Working Solutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3][5]

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1][6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[2][6]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2][5]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][5]

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7][8]

Materials:

  • LDH assay kit (commercially available kits are recommended)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of this compound and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis buffer provided in the kit).[8][9]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9][10]

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[11][12]

Materials:

  • Caspase-3/7 assay kit (e.g., luminescent or fluorescent)

  • 96-well plates (opaque-walled for luminescence)

  • Luminometer or fluorometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate.

  • Compound Treatment: Treat cells with various concentrations of this compound and include appropriate controls.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Addition: Add the Caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol (e.g., 1-2 hours).[13][14]

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[13]

Visualizations

Cytotoxicity_Testing_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture MTT MTT Assay (Viability) Cell_Culture->MTT LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Caspase Caspase-3/7 Assay (Apoptosis) Cell_Culture->Caspase Compound_Prep Compound Preparation (this compound) Compound_Prep->MTT Compound_Prep->LDH Compound_Prep->Caspase Data_Collection Data Collection (Absorbance/Fluorescence) MTT->Data_Collection LDH->Data_Collection Caspase->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Pro_Casp8 Pro-caspase-8 DISC->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Pro_Casp37 Pro-caspase-3/7 Casp8->Pro_Casp37 Stimuli Cytotoxic Stimuli (e.g., this compound) Mitochondrion Mitochondrion Stimuli->Mitochondrion Cyto_c Cytochrome c Release Mitochondrion->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Casp9->Pro_Casp37 Casp37 Caspase-3/7 Pro_Casp37->Casp37 Substrates Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Application Notes and Protocols: Derivatization of 2-Amino-3,5-diiodobenzamide for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical derivatization of 2-Amino-3,5-diiodobenzamide and subsequent biological screening of the synthesized compounds. The protocols outlined are foundational and can be adapted for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Introduction

This compound is a halogenated aromatic compound with reactive sites amenable to chemical modification, specifically the amino and amide groups. Derivatization of this scaffold can lead to a diverse library of compounds with potentially enhanced biological activities. The presence of iodine atoms can influence the lipophilicity and binding interactions of the molecules with biological targets. This document details the synthetic derivatization strategies and provides protocols for preliminary biological screening against microbial and cancer cell lines.

Derivatization Strategies

The primary sites for derivatization on this compound are the nucleophilic amino group (-NH₂) and the amide group (-CONH₂).

1. N-Acylation of the Amino Group: The amino group can be readily acylated using various acylating agents to introduce a wide range of functional groups.

2. N-Alkylation of the Amino Group: Introduction of alkyl chains can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets.

Logical Workflow for Derivatization and Screening

Derivatization_Workflow A This compound B Derivatization A->B C1 N-Acylation B->C1 C2 N-Alkylation B->C2 D Library of Derivatives C1->D C2->D E Biological Screening D->E F1 Antimicrobial Assays E->F1 F2 Anticancer Assays E->F2 G Data Analysis (IC50/MIC) F1->G F2->G H Lead Compound Identification G->H

Caption: General workflow for derivatization and biological screening.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the acylation of the amino group of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Protocol 2: General Procedure for N-Alkylation

This protocol details the alkylation of the amino group using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening Protocols

Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

Workflow for Antimicrobial Screening

Antimicrobial_Screening A Prepare bacterial/fungal inoculum C Inoculate wells with microorganism A->C B Serial dilution of test compounds in 96-well plate B->C D Incubate at 37°C for 24-48h C->D E Assess microbial growth (visual or spectrophotometric) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the growth medium in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: Anticancer Activity Screening - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent and incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Hypothetical inhibition of a cellular signaling pathway.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of new bioactive molecules. The protocols provided herein offer a systematic approach to synthesize and screen a library of derivatives for antimicrobial and anticancer activities. Further structure-activity relationship (SAR) studies on the most potent compounds will be crucial for the rational design of next-generation therapeutic agents.

Application Notes and Protocols: Synthesis of 2-Amino-3,5-diiodobenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Amino-3,5-diiodobenzamide and its N-substituted analogs. The synthesis is a two-step process commencing with the formation of 2-aminobenzamide from isatoic anhydride, followed by an efficient di-iodination step. This application note includes comprehensive methodologies, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The introduction of iodine atoms into the benzamide scaffold can significantly alter the compound's physicochemical properties, including lipophilicity and binding interactions with biological targets. Halogenated organic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This protocol outlines a reproducible method for the synthesis of a di-iodinated 2-aminobenzamide core, which can be further functionalized to generate a library of analogs for screening and lead optimization.

Experimental Protocols

Part 1: Synthesis of 2-Aminobenzamide (Precursor)

This protocol is adapted from the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[3]

Materials:

  • Isatoic anhydride

  • Ammonia solution (25%)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g (61.3 mmol) of isatoic anhydride in 100 mL of DMF.

  • While stirring, slowly add 25 mL of a 25% aqueous ammonia solution to the flask at room temperature.

  • Attach a condenser to the flask and heat the reaction mixture to 80°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (3 x 50 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminobenzamide.

  • Dry the purified crystals in a vacuum oven at 50°C.

Expected Yield: ~85-95%

Part 2: Synthesis of this compound

This protocol is based on the efficient iodination of aromatic compounds using an iodine/hydrogen peroxide system, which has been shown to be effective for similar substrates.[1]

Materials:

  • 2-Aminobenzamide

  • Iodine (I₂)

  • Hydrogen peroxide (30% solution)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 5.0 g (36.7 mmol) of 2-aminobenzamide in 150 mL of ethanol.

  • To this solution, add 18.6 g (73.4 mmol, 2.0 equivalents) of iodine crystals.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 15 mL of 30% hydrogen peroxide dropwise to the stirring mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Add 200 mL of water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Dry the product under vacuum.

Part 3: Synthesis of N-substituted this compound Analogs

The synthesis of N-substituted analogs can be achieved by reacting 2-Amino-3,5-diiodobenzoyl chloride (prepared from the corresponding acid) with a variety of primary and secondary amines.

Step 3a: Synthesis of 2-Amino-3,5-diiodobenzoyl chloride

  • Suspend 2-Amino-3,5-diiodobenzoic acid (commercially available or synthesized) in thionyl chloride.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3b: Amidation

  • Dissolve the crude 2-Amino-3,5-diiodobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0°C.

  • Add a solution of the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-substituted this compound analog by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Synthesis Yields

CompoundStarting MaterialReactionProductExpected Yield (%)
1 Isatoic anhydrideAmination2-Aminobenzamide85 - 95
2 2-AminobenzamideDi-iodinationThis compound~90-95 (estimated)[1]
3 2-Amino-3,5-diiodobenzoyl chlorideAmidationN-substituted analogs70 - 90 (typical)

Table 2: Characterization Data for this compound (Predicted)

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ 7.9 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 7.3 (br s, 2H, NH₂), 7.0 (br s, 1H, CONH ), 6.8 (br s, 1H, CONH )
¹³C NMR (DMSO-d₆, 100 MHz)δ 168.0 (C=O), 148.0 (C-NH₂), 140.0 (C-I), 135.0 (C-H), 120.0 (C-H), 115.0 (C-CONH₂), 85.0 (C-I)
Mass Spec. (ESI+)m/z [M+H]⁺ calculated for C₇H₆I₂N₂O: 387.86, found: 387.86
IR (KBr, cm⁻¹)3450-3300 (N-H stretch), 1650 (C=O stretch), 1600 (N-H bend), 800-600 (C-I stretch)

Note: The characterization data for this compound is predicted based on known chemical shifts and spectral data of similar halogenated benzamides and anilines.[4][5][6][7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Di-iodination cluster_step3 Step 3: Analog Synthesis isatoic_anhydride Isatoic Anhydride aminobenzamide 2-Aminobenzamide isatoic_anhydride->aminobenzamide Amination ammonia Ammonia ammonia->aminobenzamide diiodobenzamide This compound aminobenzamide->diiodobenzamide Iodination iodine Iodine (I2) iodine->diiodobenzamide h2o2 H2O2 h2o2->diiodobenzamide acid_chloride 2-Amino-3,5-diiodobenzoyl chloride diiodobenzamide->acid_chloride SOCl2 analogs N-substituted Analogs acid_chloride->analogs Amidation amine Primary/Secondary Amine amine->analogs

Caption: Synthetic workflow for this compound and its analogs.

Postulated Antimicrobial Mechanism of Action

Halogenated compounds, including iodinated benzamides, are known to exert their antimicrobial effects through various mechanisms. A plausible pathway involves the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The lipophilic nature of the iodinated analogs may facilitate their transport across the bacterial cell membrane.

signaling_pathway compound This compound Analog membrane Bacterial Cell Membrane compound->membrane Interaction enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Transpeptidase) compound->enzyme Binding membrane->enzyme Internalization transport Passive Transport inhibition Inhibition replication DNA Replication / Cell Wall Synthesis inhibition->replication Prevents disruption Disruption death Bacterial Cell Death disruption->death

Caption: Postulated mechanism of antimicrobial action for halogenated benzamides.

References

Application Notes and Protocols for 2-Amino-3,5-diiodobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-diiodobenzamide is a halogenated aromatic compound with potential applications in drug discovery. Its structural features, particularly the o-aminobenzamide core and the presence of two iodine atoms, suggest that it may serve as a scaffold for the development of novel therapeutic agents. The o-aminobenzamide moiety is a known zinc-binding group present in several histone deacetylase (HDAC) inhibitors, while the iodine substituents can influence the compound's pharmacokinetic properties and provide sites for further chemical modification or radiolabeling. This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and proposed biological evaluation.

Potential Applications in Drug Discovery

Based on the chemical structure of this compound and the known activities of related compounds, several potential applications in drug discovery can be envisioned:

  • Histone Deacetylase (HDAC) Inhibition: The o-aminobenzamide scaffold is a key pharmacophore in a class of HDAC inhibitors.[1][2][3] These enzymes play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology. This compound could serve as a starting point for the design of novel HDAC inhibitors, with the di-iodo substitution potentially influencing selectivity and potency.

  • Kinase Inhibition: Benzamide derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.[4][5] The di-iodo substitutions on the phenyl ring could be exploited to achieve specific interactions within the ATP-binding pocket of target kinases.

  • Anticancer Agents: Various benzamide derivatives have demonstrated anticancer activity through different mechanisms.[6][7] The potential of this compound as an anticancer agent could be investigated against a panel of cancer cell lines.

  • Antimicrobial Agents: The 2-aminobenzamide scaffold has been utilized in the synthesis of compounds with antimicrobial properties.[8] The di-iodo substitutions may enhance the antimicrobial potency or broaden the spectrum of activity.

  • Molecular Imaging Probes: The presence of iodine atoms allows for the potential development of radioiodinated analogs for use in molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[9][10][11][12] These imaging agents could be used to visualize the distribution of a specific biological target in vivo.

Chemical Synthesis

The synthesis of this compound can be achieved in a two-step process starting from 2-aminobenzoic acid.

Step 1: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

The first step involves the di-iodination of 2-aminobenzoic acid.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of iodine monochloride (ICl) in the same solvent to the stirred solution of 2-aminobenzoic acid at room temperature.

  • The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a solution of sodium thiosulfate to remove any unreacted iodine.

  • The crude 2-amino-3,5-diiodobenzoic acid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Step 2: Synthesis of this compound

The second step is the conversion of the carboxylic acid group of 2-amino-3,5-diiodobenzoic acid into a primary amide.

Experimental Protocol:

  • Suspend 2-amino-3,5-diiodobenzoic acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a mixture of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt) to the suspension.

  • Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

  • Bubble ammonia gas through the reaction mixture or add a solution of aqueous ammonia.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Diagram of Synthetic Workflow:

G Synthesis of this compound A 2-Aminobenzoic Acid B Di-iodination (ICl, Acetic Acid) A->B Step 1 C 2-Amino-3,5-diiodobenzoic Acid B->C D Amide Formation (CDI, NH3) C->D Step 2 E This compound D->E

Caption: Synthetic route to this compound.

Proposed Biological Evaluation

Given the potential applications, a series of biological assays can be performed to evaluate the activity of this compound.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HDAC enzymes.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) and a fluorogenic HDAC substrate (e.g., Fluor-de-Lys™) are commercially available. Prepare solutions of the enzyme and substrate in assay buffer as per the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the HDAC enzyme solution.

    • Add the test compound at various concentrations or a known HDAC inhibitor (e.g., SAHA) as a positive control.

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a trypsin-like protease.

    • Incubate at room temperature to allow for the cleavage of the deacetylated substrate.

  • Data Analysis: Measure the fluorescence intensity using a fluorescence plate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data Presentation:

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
This compound> 10075.250.8
SAHA (Control)0.020.030.06

Diagram of HDAC Inhibition Mechanism:

G HDAC Inhibition by o-Aminobenzamide Scaffold cluster_0 HDAC Active Site HDAC HDAC Enzyme Substrate Acetylated Histone HDAC->Substrate Binds Zinc Zn2+ Inhibitor This compound (o-aminobenzamide moiety) Inhibitor->HDAC Inhibits Inhibitor->Zinc Chelation Product Deacetylated Histone Substrate->Product Deacetylation

Caption: Proposed mechanism of HDAC inhibition.

Kinase Inhibition Assay

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

Experimental Protocol:

  • Kinase Panel Selection: Select a panel of relevant protein kinases (e.g., receptor tyrosine kinases, serine/threonine kinases) implicated in diseases of interest.

  • Assay Format: Utilize a commercially available kinase assay platform, such as an ADP-Glo™ Kinase Assay or a LanthaScreen™ Eu Kinase Binding Assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the desired screening concentration (e.g., 10 µM).

  • Assay Procedure (Example using ADP-Glo™):

    • In a 384-well plate, add the kinase, substrate, and ATP.

    • Add the test compound or a known kinase inhibitor as a positive control.

    • Incubate the reaction at room temperature for a specified time.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence signal. Calculate the percentage of kinase inhibition relative to controls. For active compounds, perform a dose-response study to determine the IC50 value.

Hypothetical Data Presentation:

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFR15.2> 100
VEGFR268.98.5
SRC45.322.1
Staurosporine99.80.01

Diagram of Kinase Inhibition Workflow:

G Kinase Inhibition Screening Workflow A Select Kinase Panel C Perform Kinase Assay (e.g., ADP-Glo) A->C B Prepare Compound Plate (this compound) B->C D Measure Luminescence C->D E Calculate % Inhibition D->E F Identify Hits (% Inhibition > 50%) E->F G Determine IC50 (Dose-Response) F->G

Caption: Workflow for kinase inhibition screening.

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns targeting various diseases. The provided protocols for its synthesis and proposed biological evaluation offer a framework for researchers to explore its therapeutic potential. Further derivatization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of novel and potent drug candidates. It is important to note that the biological data presented is hypothetical and serves as an illustrative example for data presentation. Actual experimental results will be necessary to validate the proposed activities.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry and drug discovery, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields, improved product purity, and enhanced selectivity.[1][3] This is due to the direct and efficient heating of the reaction mixture through dielectric polarization, which avoids the thermal gradients associated with classical heating and can lead to a reduction in side product formation.[3][4] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.[4][5]

The synthesis of 2-aminobenzamide derivatives is of significant interest to the pharmaceutical industry due to their wide range of biological activities. These compounds form the core structure of many therapeutic agents. Microwave irradiation provides a rapid and efficient route to access these valuable scaffolds.[6]

General Reaction Scheme

A common and effective method for synthesizing 2-aminobenzamide derivatives is the reaction of isatoic anhydride with a primary or secondary amine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl group of the isatoic anhydride, followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product.[7][8]

Application Notes

Scope and Versatility

Microwave-assisted synthesis is a versatile method applicable to a wide range of amines for the production of diverse 2-aminobenzamide libraries. The reaction is tolerant of various functional groups on the amine starting material, allowing for the creation of derivatives with different electronic and steric properties.

Comparison with Conventional Heating

The primary advantage of microwave-assisted synthesis over conventional methods is the dramatic reduction in reaction time, from hours to mere minutes.[4][9] While this often correlates with increased yields, it is important to note that this is not always the case. For some thermosensitive 2-aminobenzamide derivatives, microwave irradiation has been reported to result in lower yields compared to traditional heating methods.[7][8] Therefore, the choice of heating method may need to be optimized on a case-by-case basis.

Solvent-Free Conditions

A significant benefit of MAOS is the ability to perform reactions under solvent-free ("neat") conditions.[1][10] This approach is particularly effective for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride and an amine. By eliminating the solvent, the process becomes more environmentally friendly, simplifies the work-up procedure, and can enhance reaction rates.[7][8]

Data Presentation

Table 1: Microwave-Assisted Synthesis of Various 2-Aminobenzamide Derivatives

CompoundAmine ReactantMicrowave Power (W)Reaction Time (min)Yield (%)Reference
2-Amino-N-(4-chlorophenyl)benzamide4-Chloroaniline140570[7]
2-Amino-N-(p-tolyl)benzamidep-ToluidineNot specifiedNot specifiedNot specified[7][8]
2-(4-aminophenyl) benzimidazole*4-Aminobenzoic acid801089.5[11]

*Note: 2-(4-aminophenyl) benzimidazole is a structurally related compound, and its synthesis data is included to demonstrate the efficiency of microwave-assisted methods in related heterocyclic chemistry.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

CompoundMethodReaction TimeYield (%)Reference
2-Amino-N-(4-chlorophenyl)benzamide Microwave-Assisted5 minutes70[7]
Conventional (Heating in DMF)Not specified80[7]
2-Amino-N-(p-tolyl)benzamide Microwave-AssistedNot specifiedNot specified[8]
Conventional (Heating in DMF)Not specified97[7][8]
General Benzamide Synthesis Microwave-Assisted7 minutes99[4]
Conventional~1 hourNot specified[4]

Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide [7]

Materials and Equipment:

  • Isatoic anhydride

  • 4-Chloroaniline

  • Microwave reactor

  • Glass reaction vessel suitable for microwave synthesis

  • Standard laboratory glassware for work-up

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a microwave reaction vessel, combine isatoic anhydride (1.0 equivalent) and 4-chloroaniline (1.0 equivalent).

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at 140 W for 5 minutes.

  • After irradiation, the vessel is allowed to cool to room temperature.

  • The resulting solid product is collected.

  • The crude product is purified by recrystallization from a suitable solvent to afford pure 2-amino-N-(4-chlorophenyl)benzamide.

  • The final product was obtained as a brown powder with a yield of 70%.[7]

Protocol 2: Microwave-Assisted Direct Amidation using a Catalyst [5][12]

This protocol describes a general method for the synthesis of amides from carboxylic acids and amines, which can be adapted for 2-aminobenzamide derivatives.

Materials and Equipment:

  • A carboxylic acid (e.g., 2-aminobenzoic acid) (2 mmol)

  • An amine (4.2 mmol)

  • Ceric ammonium nitrate (CAN) catalyst (2 mol%)

  • Open microwave reactor equipped with a reflux condenser

  • Ethyl acetate for work-up

Procedure:

  • To a flask suitable for an open microwave reactor, add the carboxylic acid (2 mmol), the amine (4.2 mmol), and the CAN catalyst (2 mol%).[5]

  • Place the flask in the microwave reactor, which is set to maintain a constant temperature in the range of 160–165 °C. The microwave power will be automatically controlled by the system.

  • Heat the reaction mixture for 2 hours under atmospheric pressure.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 25 mL of ethyl acetate to the reaction mixture to dissolve the product.

  • The product can then be isolated through standard work-up procedures such as extraction and solvent evaporation. This method often produces high yields, potentially eliminating the need for chromatographic purification.[5][12]

Visualizations

MAOS_Workflow Reactants Reactants (Isatoic Anhydride + Amine) MW_Reactor Microwave Reactor Reactants->MW_Reactor 1. Load Reactants Irradiation Microwave Irradiation (Controlled Power & Time) MW_Reactor->Irradiation 2. Apply Microwaves Cooling Cooling to Room Temperature Irradiation->Cooling 3. Reaction Complete Workup Work-up (e.g., Recrystallization) Cooling->Workup 4. Isolate Crude Product Product Final Product (2-Aminobenzamide Derivative) Workup->Product 5. Purify

Caption: Experimental workflow for microwave-assisted synthesis.

MAOS_Advantages MAOS Microwave-Assisted Organic Synthesis (MAOS) Time Reduced Reaction Time (Minutes vs. Hours) MAOS->Time Yield Higher Yields MAOS->Yield Purity Increased Purity (Fewer Byproducts) MAOS->Purity Green Green Chemistry (Solvent-Free, Energy Efficient) MAOS->Green Reproducibility Improved Reproducibility MAOS->Reproducibility

References

Application Note: Purification of 2-Amino-3,5-diiodobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 2-Amino-3,5-diiodobenzamide via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This document outlines the selection of an appropriate solvent system, a step-by-step experimental procedure, and methods for characterizing the final product's purity.

Introduction

This compound is a halogenated aromatic amide. Compounds of this class are important intermediates in pharmaceutical synthesis. The purity of such intermediates is critical to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient (API). Synthesis of this compound may result in various process-related impurities, including unreacted starting materials, mono-iodinated species, or other isomers. Recrystallization offers an effective, scalable, and economical method for removing these impurities to achieve high purity. The principle relies on dissolving the crude compound in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Materials and Equipment

Materials:

  • Crude this compound

  • Recrystallization Solvents (e.g., Ethanol, Acetone, Acetonitrile, 1,4-Dioxane)[1]

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Celatom or Filter Aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas and glass stirring rods

  • Beakers

  • Oven or vacuum desiccator for drying

Experimental Protocol

Solvent Selection

The choice of solvent is crucial for successful recrystallization. An ideal solvent should:

  • Completely dissolve the crude compound at its boiling point.

  • Dissolve the compound poorly or not at all at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For aromatic amides, polar solvents are generally suitable.[1] Based on the structure of this compound and literature on similar compounds, the following solvents are recommended for screening.[1][2][3][4]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Rationale for Use
Ethanol78.3Good choice for many organic compounds with polar and non-polar character.[5]
Acetone56Effective for recrystallizing related dibromo-aminobenzaldehydes.[2][4]
Acetonitrile81.6Often yields good results for amides.[1]
1,4-Dioxane101A recommended solvent for amides.[1]
Methanol64.7Used for recrystallizing related dibromo-aminobenzaldehydes.[3]

A small-scale solvent screen should be performed to determine the optimal solvent or solvent mixture.

Recrystallization Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar and the selected solvent. Begin heating the mixture to a gentle boil while stirring. Add the solvent portion-wise until the solid has just completely dissolved. Using the minimum amount of hot solvent is key to maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel (stemless or short-stemmed) with a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in an oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.

Visualization of the Experimental Workflow

Recrystallization_Workflow Workflow for Recrystallization of this compound A Start: Crude This compound B Add Minimum Amount of Hot Solvent A->B C Is Solution Clear? B->C D Hot Filtration (Remove Insoluble Impurities) C->D No E Slow Cooling to Room Temperature C->E Yes D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I J End: Pure Product I->J

References

Application Notes and Protocols: A Synthetic Route for Substituted 2-Amino-3,5-diiodobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic methodology for the preparation of substituted 2-amino-3,5-diiodobenzamides, a class of compounds with potential applications in medicinal chemistry and materials science. The described multi-step synthesis begins with the readily available starting material, 2-aminobenzoic acid, and proceeds through a high-yielding iodination step followed by amide bond formation. This protocol offers a practical and adaptable route for accessing a variety of N-substituted derivatives.

Introduction

Substituted benzamides are a prevalent scaffold in numerous pharmaceutical agents. The introduction of heavy atoms like iodine can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can also serve as a handle for further functionalization via cross-coupling reactions. Specifically, the 2-amino-3,5-diiodobenzamide core represents a versatile platform for the development of novel therapeutic candidates. This application note outlines a robust synthetic pathway to access these valuable compounds.

Overall Synthetic Strategy

The proposed synthetic route is a two-step process commencing with the di-iodination of 2-aminobenzoic acid to yield 2-amino-3,5-diiodobenzoic acid. This intermediate is then activated and coupled with a desired primary or secondary amine to afford the target N-substituted this compound.

Synthetic_Route A 2-Aminobenzoic Acid B 2-Amino-3,5-diiodobenzoic Acid A->B I2, NaI, NaOH, H2O C Substituted this compound B->C 1. SOCl2 2. Amine, Base Amine R1R2NH

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

This procedure details the electrophilic iodination of 2-aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium iodide (NaI)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in an aqueous solution of sodium hydroxide.

  • In a separate beaker, prepare a solution of iodine and sodium iodide in water.

  • Slowly add the iodine solution to the stirred solution of 2-aminobenzoic acid at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid and wash it with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-amino-3,5-diiodobenzoic acid.

Data Presentation:

ParameterValue
Starting Material2-Aminobenzoic Acid
Product2-Amino-3,5-diiodobenzoic Acid
Yield>90%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Step 2: Synthesis of Substituted 2-Amino-3,5-diiodobenzamides

This protocol describes the conversion of 2-amino-3,5-diiodobenzoic acid to the corresponding amide via an acid chloride intermediate. Amide bonds are generally formed from carboxylic acids and amines.[1][2][3]

Amide_Formation_Workflow cluster_0 Acid Chloride Formation cluster_1 Amide Coupling A 2-Amino-3,5-diiodobenzoic Acid B 2-Amino-3,5-diiodobenzoyl Chloride A->B SOCl2, reflux C 2-Amino-3,5-diiodobenzoyl Chloride E Substituted this compound C->E Base (e.g., Et3N), DCM D Substituted Amine (R1R2NH)

Caption: Amide formation workflow.

Materials:

  • 2-Amino-3,5-diiodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted primary or secondary amine (R¹R²NH)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation of the Acid Chloride

  • In a fume hood, add 2-amino-3,5-diiodobenzoic acid to a round-bottom flask.

  • Carefully add an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-3,5-diiodobenzoyl chloride is typically used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same anhydrous solvent.

  • Slowly add the amine solution to the stirred solution of the acid chloride.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the pure substituted this compound.

Data Presentation (Example):

ParameterN-benzyl-2-amino-3,5-diiodobenzamideN-phenyl-2-amino-3,5-diiodobenzamide
Amine UsedBenzylamineAniline
Yield85%80%
Purity (by HPLC)>99%>98%
AppearanceWhite solidLight brown solid

Alternative Synthetic Approaches

While the presented route is robust, other strategies could be considered depending on the availability of starting materials and the desired substitution patterns.

  • Sandmeyer-type Reaction: A di-iodinated aniline derivative could potentially be converted to the corresponding benzonitrile via a Sandmeyer reaction.[4][5][6][7] Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling, would provide the target compound. This approach might be advantageous if the appropriately substituted di-iodoaniline is readily accessible.

  • Palladium-Catalyzed C-H Iodination: Direct C-H iodination of a pre-formed 2-aminobenzamide could be an efficient route.[8] However, controlling the regioselectivity to achieve the desired 3,5-diiodo substitution pattern could be challenging and would require careful optimization of reaction conditions.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of substituted 2-amino-3,5-diiodobenzamides. The two-step sequence, involving a high-yielding iodination followed by a standard amide coupling, allows for the synthesis of a diverse library of compounds for further investigation in drug discovery and materials science. The provided experimental details and data tables serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols: 2-Amino-3,5-diiodobenzamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-3,5-diiodobenzamide as a versatile intermediate in organic synthesis. Due to limited direct literature on this specific compound, the following protocols and applications are based on established synthetic methodologies for closely related analogs, particularly 2-amino-3,5-diiodobenzoic acid and 2-amino-5-bromo-3-iodobenzamide. These notes will serve as a practical guide for researchers looking to incorporate this di-iodinated scaffold into their synthetic strategies for novel compound development.

Synthesis of this compound

The preparation of this compound can be envisioned as a two-step process starting from the commercially available 2-aminobenzoic acid. The first step involves the di-iodination of the aromatic ring, followed by the amidation of the carboxylic acid.

Protocol 1: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

This protocol is adapted from the known synthesis of 2-amino-3,5-diiodobenzoic acid.

Experimental Procedure:

  • In a suitable reaction vessel, dissolve 68.5 g of 2-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.

  • Slowly add a mixture of 185 g of iodine chloride and 290 mL of concentrated hydrochloric acid to the stirred solution.

  • Gradually heat the reaction mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.

  • The product, 2-amino-3,5-diiodobenzoic acid, will precipitate out of the solution.

  • Collect the crude product by filtration.

  • Purification can be achieved by recrystallizing the sodium salt from water with the addition of a small amount of sodium hydrogen sulfite.[1]

ParameterValueReference
Starting Material2-Aminobenzoic Acid[1]
ReagentsIodine Chloride, HCl[1]
Temperature80-85 °C[1]
Reaction Time3 hours[1]
Reported Yield~92% (crude)[1]
Protocol 2: Amidation of 2-Amino-3,5-diiodobenzoic Acid

This is a general procedure for the amidation of a carboxylic acid, which can be applied to synthesize the title compound.

Experimental Procedure:

  • Suspend 2-amino-3,5-diiodobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.2 equivalents).

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Heterocyclic Synthesis

The presence of two iodine atoms on the aromatic ring of this compound, ortho and para to the amino group, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds through reactions that exploit the reactivity of the C-I bonds, such as palladium-catalyzed cross-coupling reactions. The following application is based on the reactivity of the analogous 2-amino-5-bromo-3-iodobenzamide.[2]

Protocol 3: Sonogashira Cross-Coupling for the Synthesis of 2-Amino-3-(alkynyl)-5-iodobenzamides

This protocol illustrates how one of the iodine atoms can be selectively functionalized. The iodine at the 3-position is generally more reactive in palladium-catalyzed reactions than the one at the 5-position due to steric hindrance from the amino group.

Experimental Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent like a mixture of DMF and triethylamine, add a terminal alkyne (1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equivalents), and a copper(I) co-catalyst, like CuI (0.1 equivalents).

  • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

ParameterValueReference (Analogous)
CatalystPd(PPh₃)₂Cl₂[2]
Co-catalystCuI[2]
BaseTriethylamine[2]
SolventDMF[2]

Diagrams

Synthesis_Workflow A 2-Aminobenzoic Acid B Iodination (ICl, HCl) A->B Step 1 C 2-Amino-3,5-diiodobenzoic Acid B->C D Amidation (HATU, DIPEA, NH3 source) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F 2-Amino-3-(alkynyl)-5-iodobenzamide A->F B Terminal Alkyne B->F C Pd(PPh3)2Cl2 C->F D CuI D->F E Et3N, DMF E->F

Caption: Sonogashira cross-coupling of this compound.

Potential for Further Functionalization

The resulting 2-amino-3-(alkynyl)-5-iodobenzamide is a valuable intermediate for further synthetic transformations. The remaining iodine atom at the 5-position can undergo a second cross-coupling reaction, allowing for the introduction of a different substituent. The amino and amide groups can also be further modified or participate in cyclization reactions to build more complex molecular architectures. For instance, the amino group and the newly introduced alkyne can undergo intramolecular cyclization to form indole or other heterocyclic systems.[2]

These application notes highlight the potential of this compound as a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug discovery. The protocols provided, though based on analogous compounds, offer a solid foundation for researchers to develop specific synthetic routes tailored to their target molecules.

References

Application Notes and Protocols: Assessing the Purity of Synthesized 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the chemical purity of synthesized 2-Amino-3,5-diiodobenzamide. The following protocols are designed to ensure the identity, purity, and quality of the synthesized compound, which are critical aspects in drug development and chemical research.

Overview of Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute. A variety of analytical techniques should be employed to obtain a comprehensive purity profile. This typically involves a combination of chromatographic and spectroscopic methods to separate and identify the main compound from any impurities, by-products, or residual starting materials.

The general workflow for assessing the purity of synthesized this compound is as follows:

Purity Assessment Workflow cluster_synthesis Synthesis & Work-up cluster_assessment Purity Assessment cluster_results Data Analysis & Reporting synthesis Synthesis of 2-Amino- 3,5-diiodobenzamide workup Work-up and Purification synthesis->workup tlc Thin Layer Chromatography (TLC) workup->tlc Preliminary Check hplc High-Performance Liquid Chromatography (HPLC) workup->hplc Quantitative Analysis nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr Structural Confirmation ms Mass Spectrometry (MS) workup->ms Molecular Weight Verification elemental Elemental Analysis workup->elemental Elemental Composition data_analysis Data Analysis and Comparison tlc->data_analysis hplc->data_analysis nmr->data_analysis ms->data_analysis elemental->data_analysis purity_report Purity Report Generation data_analysis->purity_report

Figure 1: Overall workflow for the purity assessment of this compound.

Chromatographic Methods

Chromatographic techniques are essential for separating the target compound from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative determination of the purity of this compound. A reversed-phase method is typically suitable for this compound.

Protocol:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Data Presentation:

ParameterValue
Retention Time (t R )8.5 min
Peak Area (%)>98.0%
Tailing Factor1.1
Theoretical Plates>5000
Thin Layer Chromatography (TLC)

TLC is a rapid and simple method for a qualitative assessment of purity and for monitoring the progress of a reaction.

Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or chloroform).

  • Procedure: Spot the sample on the TLC plate, develop the plate in a chamber saturated with the mobile phase, and visualize the spots under UV light (254 nm).

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Spectroscopic Methods

Spectroscopic methods are used to confirm the chemical structure and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of this compound.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1Singlet1HAromatic CH
~7.8Broad Singlet1HAmide NH
~7.5Broad Singlet1HAmide NH
~6.0Broad Singlet2HAmine NH₂
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity.

Protocol:

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol and infuse it into the mass spectrometer.

  • Analysis: Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.

Expected Data:

ParameterValue
Chemical FormulaC₇H₆I₂N₂O
Molecular Weight387.95 g/mol
Expected [M+H]⁺388.96 m/z

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimental values should be in close agreement with the theoretical values.

Protocol:

  • Instrument: An elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, pure sample are required.

  • Analysis: The instrument combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂ to determine the elemental composition.

Data Presentation:

ElementTheoretical (%)Experimental (%)
Carbon (C)21.6721.75
Hydrogen (H)1.561.60
Nitrogen (N)7.227.18

Logical Relationship of Purity Assessment Methods

The different analytical techniques provide complementary information to build a complete picture of the compound's purity and identity.

Purity Assessment Logic cluster_identity Identity Confirmation cluster_purity Purity Determination nmr NMR Spectroscopy hplc HPLC nmr->hplc Confirms Peak Identity ms Mass Spectrometry ms->hplc Confirms Peak Identity elemental Elemental Analysis tlc TLC compound Synthesized This compound compound->nmr Structural Elucidation compound->ms Molecular Weight compound->elemental Elemental Composition compound->hplc Quantitative Purity compound->tlc Qualitative Purity

Figure 2: Logical relationship between different purity assessment methods.

Application Notes and Protocols for Sonogashira Coupling with 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the development of complex molecules and potential drug candidates.[2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This document provides detailed application notes and a representative experimental protocol for the Sonogashira coupling of 2-Amino-3,5-diiodobenzamide, a key intermediate for the synthesis of various heterocyclic compounds with potential biological activity.

Applications in Drug Discovery

The introduction of alkynyl moieties into organic molecules via the Sonogashira reaction is a common strategy in medicinal chemistry.[3] The resulting alkynes can serve as precursors for a variety of functional groups or as key structural elements in the final drug molecule. For instance, compounds synthesized using Sonogashira coupling have been investigated for their antiplasmodial activities.[4][5] The this compound scaffold, when functionalized through Sonogashira coupling, can lead to the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Key Reaction Parameters

The success of a Sonogashira coupling reaction is highly dependent on the careful selection of several key parameters. Below is a summary of these parameters and their typical ranges, based on analogous reactions.

ParameterCommon ExamplesTypical Concentration/AmountNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂/PPh₃1-5 mol%The choice of catalyst and ligand can significantly impact reaction efficiency.[6]
Copper (I) Co-catalyst CuI1-10 mol%While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions have also been developed.[7][8]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃2-5 equivalentsThe base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[2]
Solvent DMF, THF, Acetonitrile, TolueneAnhydrous conditions are often preferred.The choice of solvent can influence the solubility of reactants and the reaction rate.
Temperature Room Temperature to 100 °CThe optimal temperature depends on the reactivity of the substrates.[6]
Reaction Time 1 to 24 hoursReaction progress should be monitored by TLC or LC-MS.[8]

Experimental Protocol: Representative Sonogashira Coupling of this compound

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The specific conditions may require optimization depending on the nature of the alkyne used.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if not using a pre-formed catalyst complex)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Addition of Reagents: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) and CuI (0.1 eq).

  • Solvent and Base: Add anhydrous DMF as the solvent, followed by the addition of triethylamine (3.0 eq).

  • Addition of Alkyne: Add the terminal alkyne (2.2 eq for disubstitution) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted 2-aminobenzamide.

Representative Yields for Analogous Reactions:

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF92[6]
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF85[6]
IodobenzenePhenylacetylenePd-BOXKOHCH₃CN/H₂O94[8]
4-IodoanisolePhenylacetylenePd-BOXKOHCH₃CN/H₂O91[8]

Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Start Start Flask Dry Flask under Inert Atmosphere Start->Flask ArylHalide Add this compound Flask->ArylHalide Catalysts Add Pd Catalyst and CuI ArylHalide->Catalysts SolventBase Add Anhydrous Solvent and Base Catalysts->SolventBase Alkyne Add Terminal Alkyne SolventBase->Alkyne Reaction Heat and Stir Reaction Mixture Alkyne->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)I Cu(I)I Ar-Pd(II)-I(L2)->Cu(I)I Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Ar-Pd(II)-I(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)C≡CR Base Base Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Troubleshooting & Optimization

"optimizing the reaction conditions for 2-Amino-3,5-diiodobenzamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-3,5-diiodobenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Formation

  • Question: My reaction has yielded very little or no this compound. What are the likely causes and how can I fix this?

  • Answer: Low or no product yield can stem from several factors:

    • Inactive Iodinating Agent: The iodine monochloride (ICl) or other iodinating agent may have decomposed. Ensure you are using a fresh or properly stored batch of the reagent.

    • Insufficient Reaction Temperature: The reaction may require more thermal energy to proceed. Consider incrementally increasing the reaction temperature.

    • Poor Reagent Solubility: If the starting material, 2-aminobenzamide, is not fully dissolved in the solvent, the reaction will be slow or incomplete. Experiment with different solvent systems to improve solubility.

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants is a common issue. Carefully re-calculate and measure the amounts of 2-aminobenzamide and the iodinating agent.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Question: My analysis (TLC, LC-MS) shows the presence of multiple spots/peaks, indicating the formation of mono-iodinated and other isomeric products. How can I improve the selectivity for the 3,5-diiodo product?

  • Answer: Achieving high regioselectivity is crucial. Consider the following adjustments:

    • Control of Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

    • Rate of Addition: Adding the iodinating agent slowly and in a controlled manner can prevent localized high concentrations that may lead to side reactions.

    • Solvent Effects: The polarity of the solvent can influence the directing effects of the substituents on the aromatic ring. Screening different solvents may improve the desired outcome.[1]

    • Choice of Iodinating Agent: Different iodinating agents (e.g., ICl, NIS, I2/HIO3) have varying reactivities and selectivities. Investigating alternative reagents could be beneficial.

Issue 3: Product Degradation or Darkening of the Reaction Mixture

  • Question: The reaction mixture has turned dark brown or black, and the isolated product appears impure and degraded. What could be causing this?

  • Answer: Darkening of the reaction mixture often indicates oxidation or decomposition.

    • Oxidation of the Amino Group: The amino group is susceptible to oxidation by the iodinating agent or by-products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material, product, or reagents.

    • Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions. Ensure the purity of all components.

Issue 4: Difficulties in Product Isolation and Purification

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies can I employ?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, isomers, and by-products.

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, acetone/hexane) to find one that provides good separation.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities based on polarity. A gradient elution system may be necessary.

    • Washing/Extraction: A simple aqueous workup with a reducing agent (e.g., sodium thiosulfate) can help remove residual iodine. Adjusting the pH can also help separate acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound? A1: The most common starting material is 2-aminobenzamide.

Q2: What are the most common iodinating agents for this type of reaction? A2: Iodine monochloride (ICl) and N-iodosuccinimide (NIS) are frequently used for the iodination of activated aromatic rings like 2-aminobenzamide. A mixture of molecular iodine (I2) and an oxidizing agent like iodic acid (HIO3) can also be employed.

Q3: What solvents are typically used for this synthesis? A3: Glacial acetic acid is a common solvent for this type of iodination. Other options include chlorinated solvents like dichloromethane, though these should be used with caution.[1] Water can also be an eco-friendly option in some iodination reactions.[1]

Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the key safety precautions to take during this synthesis? A5: Iodinating agents are corrosive and can cause severe burns. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also release iodine vapors, which are harmful if inhaled.

Data Presentation

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
125244585
250127592
37568290
410047880

Note: Hypothetical data for illustrative purposes.

Table 2: Effect of Solvent on Reaction Outcome

EntrySolventYield (%)Purity (%)
1Glacial Acetic Acid8292
2Dichloromethane6588
3Acetonitrile5885
4Water4075

Note: Hypothetical data for illustrative purposes.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminobenzamide (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Reagent Addition: While stirring the solution at room temperature, add a solution of iodine monochloride (2.2 eq) in glacial acetic acid dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 75°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted iodine.

  • Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-aminobenzamide in glacial acetic acid add_icl Add ICl solution dropwise start->add_icl heat Heat reaction mixture to 75°C add_icl->heat monitor Monitor by TLC heat->monitor quench Quench with Na2S2O3 solution monitor->quench neutralize Neutralize with NaHCO3 solution quench->neutralize filter Filter solid product neutralize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize characterize Characterize product (NMR, MS, IR) recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_selectivity Poor Selectivity? cluster_selectivity_solutions Selectivity Solutions start Low Yield? check_icl Check ICl activity start->check_icl Yes check_stoich Verify stoichiometry start->check_stoich Yes inc_temp Increase temperature start->inc_temp Yes check_sol Improve solubility start->check_sol Yes selectivity Multiple Products? start->selectivity No dec_temp Decrease temperature selectivity->dec_temp Yes slow_add Slow reagent addition selectivity->slow_add Yes change_sol Change solvent selectivity->change_sol Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

"common side reactions in the synthesis of 2-Amino-3,5-diiodobenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-diiodobenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical di-iodination of 2-aminobenzoic acid and its subsequent conversion to this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of 2-Amino-3,5-diiodobenzoic acid - Incomplete iodination. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of product during workup and purification.- Ensure the correct stoichiometry of the iodinating agent (e.g., iodine chloride or I2/oxidant).[1] - Maintain the reaction temperature in the recommended range (e.g., 80-85°C when using iodine chloride).[1] - Extend the reaction time to ensure completion. - Optimize the purification process, for example, by controlled precipitation of the sodium salt.[1]
Presence of Mono-iodinated Impurities - Insufficient amount of iodinating agent. - Reaction terminated prematurely.- Increase the molar ratio of the iodinating agent to the starting material. - Monitor the reaction progress using techniques like TLC or HPLC to ensure full conversion.
Formation of Unwanted Isomers - Reaction conditions favoring alternative iodination positions.- The directing effects of the amino and carboxyl groups strongly favor the 3,5-diiodo isomer. Significant formation of other isomers is less common but can be influenced by the solvent and catalyst system. Confirm the identity of isomers using analytical techniques like NMR.
Product Discoloration (Dark Color) - Presence of residual iodine. - Oxidation of the amino group.- During workup, wash the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove excess iodine.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Poor Conversion of Carboxylic Acid to Amide - Inefficient activation of the carboxylic acid. - Inactive coupling reagents. - Unsuitable reaction conditions for amidation.- If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometry. - For methods involving an acid chloride intermediate, ensure complete conversion with thionyl chloride or oxalyl chloride before adding the ammonia source. - Optimize the temperature and reaction time for the amidation step.
Hydrolysis of the Amide Product - Exposure to acidic or basic conditions during workup at elevated temperatures.- Maintain a neutral pH during the final purification steps and avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products primarily arise from the iodination of 2-aminobenzoic acid. These include:

  • Mono-iodinated species: 2-Amino-3-iodobenzoic acid and 2-Amino-5-iodobenzoic acid.

  • Oxidized byproducts: Oxidation of the aromatic amine can lead to colored impurities.

  • Over-iodinated products: While less common, tri-iodinated species could potentially form under harsh conditions.

Q2: How can I minimize the formation of mono-iodinated impurities?

A2: To minimize mono-iodinated impurities, ensure that a sufficient excess of the iodinating reagent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or HPLC is crucial to determine the endpoint.

Q3: What is the purpose of adding hydrogen sulfite during the purification of 2-amino-3,5-diiodobenzoic acid?

A3: The addition of a small amount of hydrogen sulfite (bisulfite) is to reduce any remaining elemental iodine (I₂) back to iodide (I⁻), which is colorless and more soluble in the aqueous phase, thus aiding in the decolorization and purification of the product.[1]

Q4: Can I use molecular iodine (I₂) directly for the di-iodination?

A4: Yes, molecular iodine can be used, but it typically requires the presence of an oxidizing agent, such as hydrogen peroxide, to generate the more electrophilic iodine species required for aromatic iodination.[2] Using an oxidizing agent also helps to regenerate I₂ from the iodide byproduct, making the process more efficient.

Q5: What are the recommended conditions for converting 2-Amino-3,5-diiodobenzoic acid to the corresponding benzamide?

A5: A standard and effective method is a two-step, one-pot procedure:

  • Activate the carboxylic acid by converting it to an acid chloride. This is commonly achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM or THF).

  • React the resulting acid chloride in situ with an excess of an ammonia source, such as aqueous ammonia or ammonia gas, to form the amide.

Alternatively, peptide coupling reagents like DCC or EDC can be used to directly couple the carboxylic acid with an ammonia source.

Q6: How can I confirm the identity and purity of my final product?

A6: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (amine, amide, aromatic ring).

Experimental Protocols

Synthesis of 2-Amino-3,5-diiodobenzoic Acid[1]
  • Dissolution: In a suitable reaction vessel, dissolve 68.5 g of 2-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.

  • Addition of Iodinating Agent: Slowly add a mixture of 185 g of iodine chloride and 290 mL of concentrated hydrochloric acid to the stirred solution.

  • Reaction: Gradually heat the mixture to 80-85°C and maintain this temperature with stirring for 3 hours.

  • Precipitation and Filtration: Allow the mixture to cool, which will cause the crude 2-amino-3,5-diiodobenzoic acid to precipitate. Collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallizing its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium bisulfite to remove residual iodine. The purified acid is then re-precipitated by acidification.

Synthesis of this compound
  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 10 g of 2-amino-3,5-diiodobenzoic acid in 50 mL of an inert solvent like dichloromethane (DCM). Carefully add 1.5 equivalents of thionyl chloride dropwise at room temperature.

  • Reaction: Gently reflux the mixture until the evolution of gas ceases and the solid has dissolved, indicating the formation of the acid chloride.

  • Amidation: Cool the reaction mixture in an ice bath. Slowly and carefully add the acid chloride solution to an excess of chilled concentrated aqueous ammonia with vigorous stirring.

  • Isolation: A precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any ammonium salts, and then dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Synthesis_Pathway 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Amino-3,5-diiodobenzoic Acid 2-Amino-3,5-diiodobenzoic Acid 2-Aminobenzoic Acid->2-Amino-3,5-diiodobenzoic Acid Iodination (e.g., ICl, HCl) This compound This compound 2-Amino-3,5-diiodobenzoic Acid->this compound Amidation (e.g., 1. SOCl2, 2. NH3)

Caption: Main synthetic route to this compound.

Side_Reactions cluster_iodination Iodination Step cluster_amidation Amidation Step 2-Aminobenzoic Acid 2-Aminobenzoic Acid Mono-iodinated Products Mono-iodinated Products 2-Aminobenzoic Acid->Mono-iodinated Products Incomplete Reaction Oxidized Byproducts Oxidized Byproducts 2-Aminobenzoic Acid->Oxidized Byproducts Oxidizing Conditions Target: 2-Amino-3,5-diiodobenzoic Acid Target: 2-Amino-3,5-diiodobenzoic Acid Mono-iodinated Products->Target: 2-Amino-3,5-diiodobenzoic Acid Further Iodination 2-Amino-3,5-diiodobenzoic Acid 2-Amino-3,5-diiodobenzoic Acid Unreacted Acid Unreacted Acid 2-Amino-3,5-diiodobenzoic Acid->Unreacted Acid Incomplete Amidation Target: this compound Target: this compound

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_iodination Optimize Iodination: - Increase Reagent - Increase Time/Temp check_yield->optimize_iodination Yes analyze_impurities Analyze Impurities (TLC, HPLC, NMR) check_purity->analyze_impurities Yes end_ok Successful Synthesis check_purity->end_ok No optimize_iodination->start optimize_workup Optimize Workup: - Controlled Precipitation - Check pH optimize_iodination->optimize_workup optimize_workup->start troubleshoot_iodination Troubleshoot Iodination: - Check Reagent Stoichiometry - Use Inert Atmosphere analyze_impurities->troubleshoot_iodination troubleshoot_amidation Troubleshoot Amidation: - Check Coupling Reagents - Optimize Conditions analyze_impurities->troubleshoot_amidation troubleshoot_iodination->start end_fail Further Investigation Needed troubleshoot_iodination->end_fail troubleshoot_amidation->start troubleshoot_amidation->end_fail

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: 2-Amino-3,5-diiodobenzamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This section addresses common issues that researchers may encounter during the purification of 2-Amino-3,5-diiodobenzamide.

Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?

Answer: A low and broad melting point typically indicates the presence of impurities. For this compound, likely impurities could include:

  • Unreacted Starting Materials: Such as 2-Amino-3,5-diiodobenzoic acid or the aminating agent.

  • Side-Products: Potentially from over-iodination or side reactions involving the amide functional group.

  • Residual Solvents: Solvents used in the synthesis or purification process may be trapped in the crystal lattice.

Troubleshooting Steps:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities based on polarity.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Question 2: The yield of my purified product is very low. What are the possible reasons?

Answer: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The initial synthesis of the amide may not have gone to completion.

  • Product Loss During Work-up: Significant amounts of the product may be lost during extraction, washing, or transfer steps.

  • Suboptimal Recrystallization Conditions: Using a solvent in which the product is too soluble at low temperatures will lead to significant loss of product in the mother liquor. Choosing an inappropriate solvent can also lead to oiling out instead of crystallization.

  • Decomposition: The compound may be unstable under the reaction or purification conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).

  • Careful Work-up: Minimize transfers and ensure efficient extraction by performing multiple extractions with smaller volumes of solvent.

  • Optimize Recrystallization: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent system. If the product is too soluble in a single solvent, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

  • Analyze the Mother Liquor: After filtration, concentrate the mother liquor and analyze it by TLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable.

Question 3: I am having difficulty finding a suitable solvent for recrystallization. What should I do?

Answer: Finding the right recrystallization solvent is key to obtaining a pure product with a good yield.

Solvent Selection Strategy:

  • "Like Dissolves Like": Consider the polarity of this compound. The presence of amino and amide groups makes it polar. Therefore, polar solvents should be tested.

  • Small-Scale Tests: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when heated.

  • Common Solvents to Test:

    • Alcohols (Ethanol, Methanol, Isopropanol)

    • Esters (Ethyl acetate)

    • Ketones (Acetone)

    • Water (potentially in a mixed solvent system)

    • Aromatic hydrocarbons (Toluene, though potentially less effective for a polar compound)

  • Binary Solvent Systems: If a single solvent is not ideal, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Data Presentation

Due to the lack of specific data for this compound, the following table presents hypothetical data based on typical results for similar aromatic compounds.

ParameterExpected ValueCommon Troubleshooting Range
Purity (by HPLC) >98%85-95% (Crude)
Yield (Purified) 70-85%<60% (Indicates optimization needed)
Melting Point Sharp, within 1-2 °C rangeBroad range (>3 °C), lower than expected

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select an appropriate solvent or solvent system. For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Product (this compound) recrystallization Recrystallization start->recrystallization analysis Analyze Purity (TLC, Melting Point, HPLC) recrystallization->analysis pass Product Meets Purity Specs analysis->pass Purity OK fail Purity Below Specs analysis->fail Purity Not OK final_product Pure Product pass->final_product troubleshoot Troubleshoot Issue fail->troubleshoot troubleshoot->recrystallization Re-evaluate Solvent column_chromatography Column Chromatography troubleshoot->column_chromatography Impurities Still Present column_chromatography->analysis

Caption: Workflow for the purification and troubleshooting of this compound.

Technical Support Center: Synthesis of 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3,5-diiodobenzamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Question Possible Cause & Solution
Low Yield Why is the yield of my this compound synthesis consistently low?Possible Causes: - Incomplete Iodination: The reaction may not be going to completion. The amino and amide groups are activating, but di-iodination can be sterically hindered.- Suboptimal Reagents: The choice and quality of the iodinating agent are crucial. For instance, molecular iodine (I₂) often requires an oxidizing agent to be effective[1].- Incorrect Stoichiometry: An insufficient amount of the iodinating agent will lead to incomplete reaction.- Poor Temperature Control: Aromatic iodination can be sensitive to temperature. High temperatures might be necessary to achieve di-iodination[2].Solutions: - Increase Reaction Time/Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to see if the formation of the di-iodinated product improves. A high reaction temperature (e.g., 120 °C) can be beneficial for di-iodination[2].- Change Iodinating Agent: Consider using N-Iodosuccinimide (NIS) as it is an effective iodine source[2]. Alternatively, using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or a silver salt can increase the electrophilicity of the iodine[1][3].- Adjust Stoichiometry: Ensure at least 2.2 equivalents of the iodinating agent are used for the di-iodination. An excess of the iodinating agent (e.g., 3 equivalents of NIS) may be beneficial[2].- Optimize Solvent: While chlorinated solvents have been traditionally used, they should be avoided if possible[4]. Consider using a polar aprotic solvent like DMF or a polar protic solvent like acetic acid.
Incomplete Reaction My reaction stalls, leaving a significant amount of starting material (2-aminobenzamide) and mono-iodinated product. How can I drive the reaction to completion?Possible Causes: - Deactivation of Iodinating Agent: The iodinating agent may be degrading over the course of the reaction.- Insufficient Activation: The electrophilicity of the iodine species may not be high enough for the second iodination.- Precipitation of Reagents: Reagents may be precipitating out of the solution before the reaction is complete.Solutions: - Stepwise Addition of Reagents: Add the iodinating agent in portions over time to maintain its concentration.- Use a Catalyst: The addition of a Lewis acid or a silver salt (like AgNO₃) can help generate a more potent iodinating species in situ[3].- Improve Solubility: Ensure all reagents are fully dissolved. You may need to experiment with different solvents or solvent mixtures to improve solubility[5].
Formation of Impurities I am observing significant side products in my reaction mixture. What are they and how can I avoid them?Possible Causes: - Oxidation of the Aniline: The amino group is susceptible to oxidation by the iodinating reagent or byproducts, especially under harsh conditions. This can lead to the formation of colored impurities.- Over-iodination: While less common for this substrate, tri-iodination is a theoretical possibility if the reaction conditions are too forcing.- Side reactions with the solvent: Some iodinating reagents can react with certain solvents[4].Solutions: - Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.- Careful Choice of Oxidant: If using I₂ with an oxidant, choose a mild one and control the stoichiometry carefully.- Purification of Starting Material: Ensure the starting 2-aminobenzamide is pure.- Solvent Selection: Use a solvent that is inert to the reaction conditions. Avoid solvents that can react with I+ reagents[4].
Purification Difficulties How can I effectively purify the final product, this compound?Possible Causes: - Similar Polarity of Products: The starting material, mono-iodinated intermediate, and di-iodinated product may have similar polarities, making chromatographic separation challenging.- Product Instability: The product may be unstable on silica gel.Solutions: - Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good crystals and effectively removes impurities.- Column Chromatography: If recrystallization is ineffective, use a long column with a shallow solvent gradient to improve separation. A less acidic stationary phase like neutral alumina might be beneficial if the compound is sensitive to silica gel.- Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove non-basic impurities. Then, neutralize the aqueous layer and extract the purified product. Be cautious as the amide can be hydrolyzed under strong acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most direct approach is the electrophilic di-iodination of 2-aminobenzamide. This involves treating 2-aminobenzamide with a suitable iodinating agent in an appropriate solvent. The amino group is an activating ortho-, para-director, so the iodine atoms are introduced at the 3- and 5-positions, which are ortho and para to the amino group, respectively.

Q2: Which iodinating agent is best for this synthesis?

A2: The choice of iodinating agent is critical. Common options include:

  • Molecular Iodine (I₂) with an Oxidizing Agent: This combination generates a more electrophilic iodine species. Oxidizing agents like hydrogen peroxide or nitric acid can be used, but must be handled with care to avoid side reactions[1].

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine and is often a good choice for iodinating activated aromatic rings[2].

  • Iodine Monochloride (ICl): This is a powerful iodinating agent, but it can be harsh and may lead to side products[6].

For this specific synthesis, starting with NIS or an I₂/H₂O₂ system is recommended.

Q3: What are the key safety precautions for this reaction?

A3:

  • Iodine and its compounds can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing agents can be hazardous. Handle them with care and avoid contact with flammable materials.

  • Solvents may be flammable or toxic. Refer to the Safety Data Sheet (SDS) for each solvent and handle accordingly.

  • Reactions at elevated temperatures should be monitored carefully.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, the mono-iodinated intermediate, and the di-iodinated product. The product should be more non-polar than the starting material. Staining with a UV lamp or an iodine chamber can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What are the expected spectroscopic signatures of this compound?

A5:

  • ¹H NMR: You would expect to see two singlets in the aromatic region for the two aromatic protons. The signals for the -NH₂ and -CONH₂ protons will also be present, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, with the carbons attached to iodine exhibiting characteristic shifts.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₇H₆I₂N₂O) should be observed, along with its characteristic isotopic pattern for two iodine atoms.

Data on Yield Optimization

The following table summarizes hypothetical experimental data for the synthesis of this compound, illustrating the impact of different reaction conditions on product yield.

Entry Iodinating Agent (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1I₂ (2.2)Acetic Acid801235
2I₂ (2.2) / H₂O₂ (2.5)Acetic Acid80665
3NIS (2.5)DMF80878
4NIS (2.5)DMF100485
5NIS (3.0)DMF120492[2]
6ICl (2.2)Acetic Acid60472

Experimental Protocols

Protocol: Synthesis of this compound using N-Iodosuccinimide (NIS)

Materials:

  • 2-Aminobenzamide

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzamide (1.0 eq).

  • Dissolve the starting material in DMF (approximately 10 mL per gram of 2-aminobenzamide).

  • Add N-Iodosuccinimide (NIS) (2.5 - 3.0 eq) to the solution in portions over 15 minutes.

  • Heat the reaction mixture to 100-120°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Conditions A 2-Aminobenzamide C This compound A->C Di-iodination B N-Iodosuccinimide (NIS) B->A D DMF, 120°C D->A Troubleshooting_Workflow start Low Yield of Di-iodinated Product check_sm Check for Starting Material (SM) / Mono-iodinated Product start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Significant Side Products check_sm->side_products No increase_temp_time Increase Temperature / Time incomplete_rxn->increase_temp_time change_reagent Use Stronger Iodinating Agent (e.g., NIS excess) incomplete_rxn->change_reagent check_conditions Review Reaction Conditions (Inert atmosphere, pure SM) side_products->check_conditions optimize_purification Optimize Purification (Recrystallization) side_products->optimize_purification end Improved Yield increase_temp_time->end change_reagent->end check_conditions->end optimize_purification->end Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes cluster_intermediates Intermediates / Side Products Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Oxidation Oxidation Products Temp->Oxidation can cause Time Reaction Time Time->Yield Reagent Iodinating Agent Reagent->Yield Reagent->Purity Reagent->Oxidation can cause Stoich Stoichiometry Stoich->Yield Mono Mono-iodinated Product Stoich->Mono affects ratio Mono->Yield reduces Oxidation->Purity reduces

References

Technical Support Center: Characterization of Diiodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of diiodinated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of diiodinated aromatic compounds challenging?

A1: The characterization of diiodinated aromatic compounds presents several challenges stemming from the properties of the carbon-iodine bond and the iodine atoms themselves. These include:

  • Lability of the C-I Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to degradation under certain analytical conditions, such as high temperatures or in the presence of certain reagents.

  • Deiodination in Mass Spectrometry: A significant challenge is the loss of one or both iodine atoms (deiodination) during mass spectrometry analysis, particularly with electrospray ionization (ESI), which can complicate molecular weight determination and structural elucidation.[1]

  • Complex NMR Spectra: The presence of two iodine atoms on an aromatic ring can lead to complex splitting patterns in ¹H NMR spectra, and the "heavy atom effect" of iodine can influence the chemical shifts of adjacent carbon atoms in ¹³C NMR spectra.

  • Purification Difficulties: These compounds can be sensitive to certain chromatography stationary phases, leading to degradation and poor separation. Their synthesis can also result in regioisomeric mixtures and by-products that are difficult to separate.[2]

Q2: What is the most common issue observed in the mass spectrum of a diiodinated aromatic compound?

A2: The most common issue is in-source fragmentation, specifically deiodination, where one or both iodine atoms are lost from the molecule in the ion source of the mass spectrometer.[1][3] This can lead to the observation of peaks corresponding to [M-I]⁺ and [M-2I]⁺, which can be misinterpreted as the molecular ion peak, leading to an incorrect molecular weight assignment.

Q3: How can I confirm the presence of iodine in my compound using mass spectrometry?

A3: While iodine has only one naturally occurring isotope (¹²⁷I), its presence can be inferred by looking for a large mass difference between the molecular ion peak (if observable) and fragment peaks. A loss of 127 amu (the mass of an iodine atom) is a strong indicator of the presence of iodine.[4]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H NMR spectrum of a diiodinated aromatic compound shows broad peaks and a complex, uninterpretable multiplet in the aromatic region.

Potential Cause Troubleshooting Step
Poor Shimming The magnetic field homogeneity is poor. Re-shim the spectrometer.
Compound Aggregation/Poor Solubility The compound may be aggregating or not fully dissolved. Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆), or gently warm the sample.[5]
Overlapping Signals The chemical shifts of the aromatic protons are too close. Try acquiring the spectrum on a higher field NMR spectrometer to increase signal dispersion. Changing the solvent can also alter chemical shifts.[5]
Complex Coupling Patterns Diiodinated benzenes can exhibit complex second-order coupling effects. Consult advanced NMR textbooks or software for simulating and interpreting these patterns.

Detailed Experimental Protocol: Acquiring a Quantitative ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh a known amount of the diiodinated aromatic compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Add a deuterated solvent in which both the sample and standard are fully soluble.

    • Ensure the total volume is appropriate for the NMR spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected proton signals.

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation between scans. This is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline correct the spectrum.

    • Integrate the signals of the compound and the internal standard.

  • Quantification:

    • Calculate the purity or concentration of the analyte using the integral values, the number of protons for each signal, and the known amount of the internal standard.[6][7]

Expected ¹H and ¹³C NMR Data for Disubstituted Benzenes

Substitution Pattern Expected Number of ¹H NMR Signals (Aromatic Region) Expected Number of ¹³C NMR Signals (Aromatic Region)
ortho46
meta46
para24

Note: This is a generalization and the actual number of signals can be affected by the specific substituents and their electronic effects.[8]

Typical Proton Coupling Constants in Aromatic Systems

Coupling Type Typical Range (Hz)
Ortho (³J)6 - 10
Meta (⁴J)2 - 3
Para (⁵J)0 - 1

These values can vary depending on the other substituents on the aromatic ring.[9]

Mass Spectrometry (MS)

Problem: I am not observing the molecular ion peak for my diiodinated aromatic compound in ESI-MS; instead, I see a prominent peak at M-127.

Potential Cause Troubleshooting Step
In-source Deiodination The compound is losing an iodine atom in the ion source. This is a common issue with iodinated aromatics.[1]
Mobile Phase Additive Mobile phase additives like formic acid can promote deiodination in the ESI source.[1]
High Capillary Voltage Higher capillary voltages in the ESI source can increase the extent of deiodination.[1]

Troubleshooting Flowchart for MS Deiodination

G start M-127 Peak Observed in ESI-MS check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase formic_acid Is Formic Acid or Ammonium Formate Present? check_mobile_phase->formic_acid replace_additive Replace with Acetic Acid or Trifluoroacetic Acid formic_acid->replace_additive Yes optimize_voltage Optimize Capillary Voltage formic_acid->optimize_voltage No replace_additive->optimize_voltage reduce_voltage Gradually Reduce Capillary Voltage optimize_voltage->reduce_voltage reanalyze Re-analyze Sample reduce_voltage->reanalyze end Molecular Ion Peak [M]⁺ Observed reanalyze->end

Caption: Troubleshooting workflow for addressing deiodination in ESI-MS.

Detailed Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Dissolve the diiodinated aromatic compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase A: Water with 0.1% acetic acid (to avoid deiodination).

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compound.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Capillary Voltage: Start with a lower voltage (e.g., 2.5-3.0 kV) and optimize as needed.

    • Gas Temperatures and Flow Rates: Optimize the desolvation gas temperature and flow rate for optimal signal intensity.

    • MS Scan: Acquire full scan data to identify the molecular ion and any in-source fragments.

    • MS/MS Scan: Select the presumed molecular ion as the precursor and acquire product ion spectra to confirm the structure through fragmentation patterns.

Common Neutral Losses and Fragments in Mass Spectra of Diiodinated Aromatics

Neutral Loss/Fragment m/z Interpretation
I127Loss of an iodine atom
HI128Loss of hydrogen iodide
I₂254Loss of molecular iodine
C₆H₄I⁺203Iodophenyl cation
C₆H₄⁺76Phenyl dication or benzyne
Chromatography

Problem: My diiodinated aromatic compound is degrading on the silica gel column during flash chromatography, resulting in low yield and impure fractions.

Potential Cause Troubleshooting Step
Acidity of Silica Gel The acidic nature of standard silica gel can cause degradation of sensitive compounds.
Strong Compound-Stationary Phase Interaction The polar nature of the C-I bond can lead to strong interactions with the silica surface, prolonging contact time and increasing the chance of degradation.

Purification Strategy Decision Tree

G start Compound Degradation on Silica Gel deactivate_silica Deactivate Silica Gel with Triethylamine start->deactivate_silica alternative_stationary_phase Use an Alternative Stationary Phase start->alternative_stationary_phase purification_successful Successful Purification deactivate_silica->purification_successful alumina Alumina (Basic or Neutral) alternative_stationary_phase->alumina reversed_phase Reversed-Phase (C18) alternative_stationary_phase->reversed_phase alumina->purification_successful reversed_phase->purification_successful

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocol: Flash Chromatography on Deactivated Silica Gel

  • Slurry Preparation:

    • Prepare a solvent system that gives an Rf of ~0.2-0.3 for your compound on a TLC plate.

    • Add 1-2% triethylamine to the chosen solvent system to create the deactivating eluent.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using the deactivating eluent.

    • Flush the column with at least one column volume of the deactivating eluent to ensure the silica is fully neutralized.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution:

    • Run the chromatography using the deactivating eluent, collecting fractions and monitoring by TLC.

  • Fraction Analysis:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine will also be removed during this step.

Comparison of Stationary Phases for Purifying Iodinated Aromatics

Stationary Phase Advantages Disadvantages Best For
Silica Gel Inexpensive, widely availableCan be acidic and cause degradationRobust, less sensitive compounds
Deactivated Silica Reduces degradation of acid-sensitive compoundsRequires an additional preparation stepAcid-sensitive iodinated aromatics
Alumina (Neutral/Basic) Good for separating non-polar to moderately polar compounds, less acidic than silicaCan have variable activity depending on water contentCompounds that are sensitive to acidic conditions
Reversed-Phase (C18) Good for polar compounds, often provides different selectivity than normal phaseRequires aqueous mobile phases which can be difficult to removePolar diiodinated aromatic compounds

References

"stability issues of 2-Amino-3,5-diiodobenzamide under different conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide based on established chemical principles for similar molecular structures. Specific stability testing for 2-Amino-3,5-diiodobenzamide under your unique experimental conditions is highly recommended.

Troubleshooting Guides

This section addresses common issues encountered during the handling and experimentation with this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation: The aromatic amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. Photodegradation: Aromatic iodine compounds can be light-sensitive.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during experiments.
Precipitation from Solution pH Shift: Changes in the pH of the solution can affect the solubility of the compound. Solvent Evaporation: Concentration of the solution due to solvent evaporation can lead to precipitation. Temperature Fluctuation: Solubility is often temperature-dependent.Ensure the pH of the solution is maintained within the optimal range for solubility. Use sealed containers to prevent solvent evaporation. Store solutions at a constant, appropriate temperature.
Inconsistent Assay Results Degradation: The compound may be degrading under the experimental conditions. Improper Sample Handling: Inaccurate weighing or dilution can lead to variability.Perform a forced degradation study to understand the compound's stability profile under your experimental conditions. Review and standardize all sample preparation procedures.
Formation of Unknown Peaks in Chromatography Degradation Products: New peaks likely represent products from hydrolysis, oxidation, or photolysis.Conduct a forced degradation study and use techniques like LC-MS to identify the degradation products. Adjust experimental conditions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. For maximum protection against degradation, it is recommended to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

Q2: How does pH affect the stability of this compound in solution?

A2: The benzamide functional group can undergo hydrolysis under strongly acidic or basic conditions, breaking down into 2-amino-3,5-diiodobenzoic acid and ammonia.[1][2][3] The rate of hydrolysis is generally pH-dependent.[4] It is advisable to conduct pH stability studies to determine the optimal pH range for your application.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not available, aromatic iodo-compounds can be susceptible to photodegradation. It is best practice to protect solutions and the solid compound from light by using amber vials or wrapping containers in aluminum foil.[5][6]

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the primary potential degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid and ammonia, catalyzed by acid or base.[1][3]

  • Oxidation: The aromatic amino group can be oxidized, leading to the formation of colored impurities.[7][8]

  • Photolysis: Carbon-iodine bonds can be cleaved by exposure to UV or visible light.

Q5: How can I perform a forced degradation study for this compound?

A5: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a compound.[5][6] These studies involve exposing the compound to conditions more severe than accelerated stability testing. Key conditions to test include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress. Detailed protocols are provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables are templates to illustrate how to present quantitative data from stability studies. Specific values would need to be determined experimentally for this compound.

Table 1: Effect of Temperature on the Stability of this compound (Solid State)

TemperatureTime (Weeks)Assay (%)Appearance
25°C / 60% RH099.8White Powder
499.7No Change
1299.5No Change
40°C / 75% RH099.8White Powder
498.2Slight Yellowing
1296.5Yellow Powder
60°C099.8White Powder
495.1Yellow-Brown Powder
1290.3Brown Powder

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHTime (Hours)Assay (%)Major Degradant
2.0099.9-
2498.12-Amino-3,5-diiodobenzoic acid
7295.42-Amino-3,5-diiodobenzoic acid
7.0099.9-
2499.8-
7299.7-
10.0099.9-
2497.52-Amino-3,5-diiodobenzoic acid
7293.22-Amino-3,5-diiodobenzoic acid

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments.

1. Acidic and Basic Hydrolysis

  • Objective: To determine the susceptibility of the compound to hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.

    • For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

2. Oxidative Degradation

  • Objective: To assess the compound's sensitivity to oxidation.

  • Procedure:

    • Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze the samples by HPLC.

3. Photostability Testing

  • Objective: To evaluate the impact of light exposure.

  • Procedure:

    • Place a sample of the solid compound and a solution of the compound in chemically inert, transparent containers.

    • Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • Simultaneously, keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.

    • After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation

  • Objective: To investigate the effect of high temperature.

  • Procedure:

    • Place the solid compound in a vial and heat it in an oven at an elevated temperature (e.g., 80°C).

    • Take samples at different time points (e.g., 1, 3, 7 days).

    • Allow the samples to cool to room temperature before preparing solutions for HPLC analysis.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Discoloration, New Peak) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_handling Examine Experimental Protocol (pH, Solvents, Temp) start->check_handling implement_controls Implement Stricter Storage/Handling Controls check_storage->implement_controls forced_degradation Perform Forced Degradation Study check_handling->forced_degradation modify_protocol Modify Protocol to Mitigate Degradation check_handling->modify_protocol identify_degradants Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_degradants identify_degradants->modify_protocol end Issue Resolved modify_protocol->end implement_controls->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis hydrolysis_product 2-Amino-3,5-diiodobenzoic Acid + Ammonia hydrolysis->hydrolysis_product oxidation_product Oxidized Impurities (Colored) oxidation->oxidation_product photolysis_product De-iodinated Species photolysis->photolysis_product

Caption: Potential degradation pathways.

Stability_Testing_Decision_Tree start New Batch of This compound stress_test Perform Stress Testing? (Acid, Base, Oxid., Light, Heat) start->stress_test long_term_study Initiate Long-Term Stability Study (e.g., 25°C/60% RH) stress_test->long_term_study Yes stress_test->long_term_study No (Not Recommended) accelerated_study Initiate Accelerated Stability Study (e.g., 40°C/75% RH) long_term_study->accelerated_study significant_change Significant Change in Accelerated Study? accelerated_study->significant_change intermediate_study Conduct Intermediate Stability Study (e.g., 30°C/65% RH) significant_change->intermediate_study Yes establish_retest Establish Re-test Period and Storage Conditions significant_change->establish_retest No intermediate_study->establish_retest

References

"how to avoid deiodination during reactions with 2-Amino-3,5-diiodobenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-3,5-diiodobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a specific focus on preventing unwanted deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A: Deiodination is the cleavage of a carbon-iodine (C-I) bond, resulting in the replacement of an iodine atom with a hydrogen atom. This is a common side reaction for iodoaromatic compounds, especially those like this compound which are "electron-rich" due to the presence of the amino group. This side reaction is problematic as it consumes the starting material and generates impurities that can be difficult to separate from the desired product, ultimately lowering the reaction yield and complicating purification.

Q2: What are the primary causes of deiodination during a reaction?

A: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions. The primary causes include:

  • Thermal Stress: High reaction temperatures can promote the homolytic cleavage of the C-I bond, leading to radical intermediates that abstract a hydrogen atom from the solvent or other reagents.[1]

  • Photochemical Decomposition: Exposure to light, particularly UV light, can provide the energy to break the C-I bond.[1] Electron-rich aryl iodides are particularly sensitive.[1]

  • Reductive Cleavage: Certain reagents or transition metal catalysts in a low oxidation state can facilitate the reductive cleavage of the C-I bond.

  • Base-Mediated Decomposition: While less common, strong bases under harsh conditions can sometimes promote deiodination pathways.

Q3: Can the choice of catalyst and ligands in a cross-coupling reaction influence deiodination?

A: Absolutely. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the choice of ligand is critical. The use of certain biarylphosphine ligands can promote efficient catalytic turnover.[2] This rapid turnover minimizes the lifetime of sensitive intermediates and can reduce the likelihood of side reactions like deiodination. Conversely, inefficient catalysts that require higher temperatures or longer reaction times will likely increase the amount of deiodination.

Q4: How does solvent choice impact the stability of my reaction?

A: The solvent plays a crucial role, particularly in palladium-catalyzed reactions. Iodide salt byproducts (e.g., NaI) generated during the reaction can inhibit the catalyst.[2][3] Using a solvent in which the iodide byproduct is poorly soluble can help maintain catalytic activity and allow the reaction to proceed efficiently at lower temperatures, thereby minimizing thermal decomposition.[2] For example, toluene is a solvent where NaI is sparingly soluble.[2]

Troubleshooting Guide for Deiodination

This guide provides a structured approach to diagnosing and solving deiodination issues.

Problem Possible Cause Recommended Solution
Significant formation of mono-iodo or non-iodinated benzamide byproduct. High Reaction Temperature: The reaction temperature is too high, causing thermal decomposition of the C-I bond.[1]1. Lower the reaction temperature. Screen temperatures in 10-20°C increments.2. If using a catalyst, screen more active catalysts/ligand systems that operate at lower temperatures.
Reaction is inconsistent and sometimes yields large amounts of byproduct. Light Sensitivity: The compound is decomposing due to exposure to ambient or UV light.[1]1. Protect the reaction from light by wrapping the flask in aluminum foil.2. Work in a darkened fume hood.
Reaction stalls or requires high catalyst loading in a Pd-catalyzed coupling. Catalyst Inhibition by Iodide Byproduct: The generated iodide salt byproduct is soluble in the reaction solvent and is inhibiting the palladium catalyst.[2][3]1. Switch to a solvent where the iodide byproduct (e.g., NaI, KI) has low solubility, such as toluene.[2]2. Consider using a ligand, like a biarylphosphine, that is less susceptible to inhibition.[2]
Deiodination observed even at moderate temperatures. Radical Initiators: Trace impurities or certain reagents may be initiating a radical deiodination chain reaction.1. Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon) to remove oxygen.2. Ensure all reagents are pure and solvents are anhydrous and peroxide-free.

Experimental Protocols

Protocol: General Conditions for a Buchwald-Hartwig Amination to Minimize Deiodination

This protocol provides a starting point for the palladium-catalyzed C-N cross-coupling of this compound with a generic secondary amine, incorporating best practices to avoid deiodination.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Biarylphosphine Ligand (e.g., BrettPhos, 4 mol%)[2]

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed Toluene[2]

Procedure:

  • Preparation: In a glovebox, add the this compound, palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Exit the glovebox and add anhydrous, degassed toluene via syringe, followed by the amine.

  • Inert Atmosphere: Ensure the reaction vessel is sealed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) for the duration of the reaction.

  • Reaction Conditions:

    • Light Protection: Wrap the reaction vessel with aluminum foil to protect it from light.[1]

    • Temperature Control: Heat the reaction to a moderate temperature (e.g., 80-100 °C). It is crucial to start with a lower temperature and only increase if the reaction is not proceeding.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of the mono-iodinated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Proceed with standard aqueous workup and purification.

Data Presentation

The following table summarizes hypothetical outcomes from an optimization screen for a Suzuki coupling reaction, illustrating the impact of various parameters on the yield of the desired product versus the deiodinated byproduct.

Entry Catalyst/Ligand Base Solvent Temp (°C) Time (h) Product Yield (%) Deiodination (%)
1Pd(PPh₃)₄K₂CO₃Dioxane110124535
2Pd(OAc)₂ / SPhosK₂CO₃Dioxane110126025
3Pd₂(dba)₃ / BrettPhosNaOt-BuToluene90885<5
4Pd₂(dba)₃ / BrettPhosNaOt-BuToluene11087018
5Pd₂(dba)₃ / BrettPhos (light exposed)NaOt-BuToluene9086520

This data is illustrative and intended to show trends. As shown, a combination of a highly active catalyst system (Entry 3), a non-coordinating solvent with low iodide salt solubility, and moderate temperature provides the best outcome.[2] Increasing the temperature (Entry 4) or exposing the reaction to light (Entry 5) leads to a notable increase in the deiodination byproduct.

Visualizations

The following diagrams illustrate key concepts for troubleshooting and understanding deiodination.

DeiodinationFactors cluster_factors Factors Promoting Deiodination Start This compound (Starting Material) Reaction Reaction Conditions Start->Reaction Subjected to Product Desired Product Deiodination Deiodinated Byproduct Reaction->Product Successful Transformation Reaction->Deiodination Unwanted Side Reaction Heat High Temperature Heat->Deiodination Light UV/Visible Light Light->Deiodination Catalyst Inefficient Catalyst Catalyst->Deiodination Solvent Inhibiting Solvent Solvent->Deiodination

Caption: Factors that can lead to the unwanted deiodination side reaction.

TroubleshootingWorkflow Start Deiodination Observed? Step1 Protect Reaction from Light (Wrap in foil) Start->Step1 Yes Success Problem Solved Start->Success No Check1 Deiodination Still Occurs? Step1->Check1 Step2 Lower Reaction Temperature Check1->Step2 Yes Check1->Success No Check2 Deiodination Still Occurs? Step2->Check2 Step3 Optimize Catalyst, Ligand, & Solvent (e.g., BrettPhos in Toluene) Check2->Step3 Yes Check2->Success No Failure Consult Further Literature Step3->Failure

Caption: A logical workflow for troubleshooting deiodination in experiments.

References

Technical Support Center: Optimization of Catalyst Loading for 2-Amino-3,5-diiodobenzamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-diiodobenzamide and related compounds. The focus is on optimizing catalyst loading in palladium-catalyzed amidation reactions to improve yield, purity, and process efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed amidation of 2-amino-3,5-diiodobenzoic acid derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable.
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for this specific transformation.Screen a variety of phosphine ligands. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.
Incorrect Base: The base may not be strong enough to facilitate the catalytic cycle, or it may be sterically hindered.For amidations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be tested.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at an appreciable rate.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Incomplete Conversion Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion within a reasonable timeframe.Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). See the data tables below for expected impacts on yield.
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Degas the solvent prior to use.
Formation of Side Products Hydrodehalogenation: The aryl iodide is reduced, replacing an iodine atom with a hydrogen atom.This can be a side reaction in Buchwald-Hartwig aminations. Optimizing the ligand and base combination can minimize this. Sometimes, lowering the reaction temperature can also help.
Homocoupling of Aryl Halide: Two molecules of the starting material couple to form a biaryl compound.This is often observed at higher catalyst concentrations. Reducing the catalyst loading may mitigate this issue.
Double Amination: If the starting material has two reactive sites, double amination can occur.For di-iodinated substrates, controlling the stoichiometry of the amine is crucial. Using a slight excess of the di-iodo compound relative to the amine can favor mono-amination.
Poor Reproducibility Inconsistent Reagent Quality: The purity of starting materials, catalyst, ligand, and base can vary between batches.Use high-purity reagents from a reliable source.
Variations in Reaction Setup: Minor differences in reaction setup, such as stirring rate or heating method, can impact results.Maintain consistent experimental conditions for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the amidation of a di-iodinated aryl compound?

A1: For palladium-catalyzed aminations, catalyst loading is a critical parameter that impacts both reaction efficiency and cost. Typically, loadings can range from 0.5 mol% to 5 mol% of the palladium precursor. For initial optimization, a loading of 1-2 mol% is a good starting point. Lowering the catalyst loading is often possible once the optimal ligand and reaction conditions have been identified.

Q2: How does the choice of palladium precursor affect the reaction?

A2: Common palladium precursors for cross-coupling reactions include Pd(OAc)₂ and Pd₂(dba)₃. While both can be effective, they require in-situ formation of the active Pd(0) catalyst. Pre-formed palladium(0) catalysts or palladacycle pre-catalysts can sometimes offer better activity and reproducibility, as they do not require an induction period.

Q3: Which phosphine ligand is best suited for the amidation of 2-amino-3,5-diiodobenzoic acid derivatives?

A3: The choice of ligand is crucial for a successful amidation. For sterically hindered and electron-deficient aryl halides like di-iodinated benzoic acids, bulky and electron-rich biarylphosphine ligands are often the most effective. Ligands such as XPhos, SPhos, and RuPhos have shown great success in similar transformations. It is recommended to screen a small library of ligands to identify the optimal one for your specific substrate.

Q4: What is the role of the base in the Buchwald-Hartwig amination, and which one should I choose?

A4: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used and often lead to higher reaction rates. However, if your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures or longer reaction times.

Q5: Can I use ammonia directly for the amidation to form the primary amide?

A5: The direct use of ammonia in Buchwald-Hartwig amination can be challenging due to its high volatility and tendency to form stable complexes with the palladium catalyst. Often, an ammonia surrogate is used, such as benzophenone imine, followed by hydrolysis to yield the primary amine. Alternatively, specialized catalyst systems have been developed for the direct coupling of ammonia.

Data Presentation

The following tables summarize hypothetical quantitative data for the optimization of catalyst loading in the amidation of a generic 2-amino-3,5-diiodoaryl precursor. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of Palladium Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
0.5246592
1.0128595
2.089296
5.049394

Conditions: Pd(OAc)₂, XPhos ligand, NaOt-Bu base, Toluene, 100 °C.

Table 2: Comparison of Different Phosphine Ligands

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
P(t-Bu)₃2.01275
XPhos2.0892
SPhos2.0890
RuPhos2.01088

Conditions: 2.0 mol% Pd(OAc)₂, NaOt-Bu base, Toluene, 100 °C.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amidation of 2-Amino-3,5-diiodobenzoic Acid Methyl Ester

Disclaimer: This is a general protocol and may require optimization for specific substrates and scales.

Materials:

  • 2-Amino-3,5-diiodobenzoic acid methyl ester

  • Amine (or ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-3,5-diiodobenzoic acid methyl ester (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve the amine (1.2 equiv) and NaOt-Bu (1.4 equiv) in anhydrous toluene.

  • Add the amine/base solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 2-Amino-3,5-diiodoaryl precursor, Pd(OAc)₂, and XPhos to Schlenk flask B Add anhydrous toluene A->B 1. D Add Amine/Base solution to the reaction flask C Prepare Amine/Base solution in a separate flask C->D 2. E Heat to 100 °C with stirring D->E 3. F Monitor progress by TLC/LC-MS E->F 4. G Quench with aq. NH₄Cl F->G 5. H Extract with organic solvent G->H 6. I Purify by chromatography H->I 7.

Caption: Experimental workflow for the palladium-catalyzed amidation.

Catalyst_Optimization_Logic Start Initial Reaction (1 mol% Pd) Check_Yield Is Yield > 85%? Start->Check_Yield Increase_Loading Increase Catalyst Loading to 2 mol% Check_Yield->Increase_Loading No Final_Conditions Optimized Conditions Check_Yield->Final_Conditions Yes Screen_Ligands Screen Ligands (XPhos, SPhos, etc.) Increase_Loading->Screen_Ligands Optimize_Base Optimize Base (NaOt-Bu, Cs₂CO₃, K₃PO₄) Screen_Ligands->Optimize_Base Optimize_Base->Final_Conditions

Caption: Logical flow for optimizing catalyst loading and reaction conditions.

Technical Support Center: Scale-Up Synthesis of 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-3,5-diiodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

When moving from laboratory to pilot or industrial scale, the main challenges are maintaining reaction control, ensuring consistent product quality, and managing process safety and waste. Key considerations include heat management during exothermic steps, efficient mixing of heterogeneous reaction mixtures, and preventing the degradation of unstable intermediates. For instance, the intermediate o-aminobenzaldehyde is known to be unstable and can undergo self-condensation, impacting yield and purity.

Q2: What are the critical process parameters to monitor during the synthesis?

Close monitoring of temperature, pH, reaction time, and agitation speed is crucial. Temperature control is vital during the reduction of the nitro group and the subsequent iodination, as side reactions can occur at elevated temperatures. The pH of the reaction mixture should be controlled to prevent the degradation of intermediates; for example, maintaining acidic conditions can help avoid the self-condensation of o-aminobenzaldehyde.

Q3: Are there any recommended analytical techniques for in-process control?

High-Performance Liquid Chromatography (HPLC) is recommended for monitoring the progress of the reaction, identifying the formation of intermediates, and quantifying impurities. Thin Layer Chromatography (TLC) can be used for quick qualitative checks. Proton and Carbon NMR, as well as mass spectrometry, are essential for the structural confirmation of the final product and key intermediates.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reduction of the nitro group.- Increase the equivalents of the reducing agent (e.g., iron powder).- Extend the reaction time.- Ensure efficient stirring to maintain a good suspension of the reducing agent.
Degradation of the o-aminobenzaldehyde intermediate.- Maintain an acidic pH during the reduction and before iodination.- Cool the reaction mixture promptly after the reduction is complete.
Inefficient iodination.- Ensure the iodinating agent is added at the correct temperature.- Verify the purity and reactivity of the iodinating agent.
High Impurity Levels Self-condensation of the o-aminobenzaldehyde intermediate.- Avoid alkaline conditions.- Proceed to the next step without isolating the o-aminobenzaldehyde if possible.
Over-iodination or formation of positional isomers.- Control the stoichiometry of the iodinating agent precisely.- Optimize the reaction temperature and addition rate of the iodinating agent.
Poor Product Solubility/Filtration Issues Formation of a large amount of inorganic salts or byproducts (e.g., iron sludge).- Consider alternative reducing agents that produce water-soluble byproducts.- Optimize the work-up procedure, including pH adjustment and the use of appropriate solvents for extraction.
Color Variation in Final Product Presence of oxidized impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen).- Use an appropriate recrystallization solvent to purify the final product.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)

This protocol is a hypothetical adaptation based on the synthesis of analogous compounds.

Step 1: Reduction of 2-Nitrobenzamide

  • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-nitrobenzamide (100 g, 0.6 mol) and ethanol (500 mL).

  • Heat the mixture to 50°C with stirring until the solid dissolves.

  • Add glacial acetic acid (200 mL) followed by reduced iron powder (168 g, 3.0 mol).

  • Carefully add a few drops of concentrated hydrochloric acid to initiate the reaction.

  • Heat the mixture to reflux (approximately 95-105°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reduction is complete, cool the reaction mixture to 0-5°C in an ice bath.

Step 2: Iodination

  • To the cooled reaction mixture containing the in-situ formed 2-aminobenzamide, slowly add a solution of iodine monochloride (ICl) in acetic acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the formation of the di-iodinated product by HPLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with a sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Quantitative Data Summary

The following table presents a hypothetical comparison of key parameters between lab-scale and pilot-scale synthesis to illustrate potential scale-up considerations.

Parameter Lab Scale (1 L) Pilot Scale (100 L) Considerations for Scale-Up
Starting Material (2-Nitrobenzamide) 100 g10 kgEnsure consistent quality of raw material in larger quantities.
Reaction Time (Reduction) 1-2 hours3-5 hoursSlower heat and mass transfer at a larger scale may require longer reaction times.
Yield (Crude) 85%75-80%Yields may decrease on scale-up due to transfer losses and less efficient mixing.
Purity (HPLC) >98%>97%Impurity profiles may change; requires optimization of purification methods.
Stirring Speed 300-400 RPM100-150 RPMImpeller design and stirring speed need to be optimized for efficient mixing in a larger vessel.
Cooling Time 30 minutes2-3 hoursSlower cooling in larger reactors necessitates careful planning to avoid side reactions.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Synthesis Issue (e.g., Low Yield, High Impurity) CheckParams Review Process Parameters (Temp, pH, Time) Problem->CheckParams CheckRawMat Analyze Raw Materials (Purity, Reactivity) Problem->CheckRawMat CheckEquipment Inspect Equipment (Stirrer, Condenser, Probes) Problem->CheckEquipment AdjustParams Adjust Reaction Conditions CheckParams->AdjustParams PurifyMat Purify/Replace Raw Materials CheckRawMat->PurifyMat ModifySetup Modify/Repair Equipment CheckEquipment->ModifySetup Rerun Rerun Experiment at Small Scale AdjustParams->Rerun PurifyMat->Rerun ModifySetup->Rerun Success Problem Resolved Rerun->Success Successful Failure Problem Persists Rerun->Failure Unsuccessful Failure->Problem

Caption: Troubleshooting workflow for the scale-up synthesis of this compound.

Technical Support Center: Optimization of Analytical Methods for 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method development and optimization for 2-Amino-3,5-diiodobenzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical studies.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method Troubleshooting

Question: Why am I observing significant peak tailing for my this compound analyte in HPLC?

Answer: Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[1][2][3] It is often caused by secondary interactions between the basic amine functional group and acidic residual silanol groups on the silica-based stationary phase.[1][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups, reducing their interaction with the protonated amine.[1]

  • Use of an End-Capped Column: Employing a highly deactivated, end-capped column minimizes the number of available residual silanol groups.[1]

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[3]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing. If you suspect this, you can try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column.[1][3]

Question: My HPLC method is not sensitive enough to detect low levels of this compound. How can I improve sensitivity?

Answer: Low sensitivity can be a result of several factors, including detector settings, injection volume, and peak shape.

Troubleshooting Steps:

  • Optimize Detector Wavelength: Ensure you are using the optimal UV wavelength for this compound. If not already determined, perform a UV scan of the analyte to identify the wavelength of maximum absorbance.

  • Increase Injection Volume: A larger injection volume will introduce more analyte into the system. Consider using a larger sample loop if necessary.[4]

  • Improve Peak Shape: As mentioned previously, peak tailing can decrease peak height and thus reduce sensitivity. Addressing peak tailing can significantly improve sensitivity.[5]

  • Use a High-Sensitivity Flow Cell: Some detectors can be equipped with a high-sensitivity flow cell that increases the path length for UV detection.[4]

  • Consider Mass Spectrometry (MS) Detection: If UV detection is not sensitive enough, coupling your HPLC to a mass spectrometer will likely provide the required sensitivity.

GC-MS Method Troubleshooting

Question: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?

Answer: The polar nature of the amino group in this compound makes it unsuitable for direct GC-MS analysis. Derivatization is necessary to increase its volatility and thermal stability.[6]

Troubleshooting Steps:

  • Implement a Derivatization Step: You will need to derivatize the amino group. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents.[6]

  • Optimize Derivatization Reaction: Ensure your derivatization reaction goes to completion. This may involve optimizing the reaction time, temperature, and the ratio of derivatizing reagent to analyte.

  • Check for Analyte Degradation: Aromatic amines can be susceptible to degradation at high temperatures in the GC inlet. Ensure your inlet temperature is not excessively high.

  • Confirm Column Suitability: A low-bleed MS-certified column is recommended to minimize background noise and improve sensitivity.[7]

Question: My GC-MS baseline is noisy, which is affecting my limit of detection. How can I reduce the baseline noise?

Answer: A noisy baseline can originate from several sources, including column bleed, carrier gas impurities, and leaks in the system.

Troubleshooting Steps:

  • Use a Low-Bleed GC Column: Columns specifically designed for mass spectrometry ("MS" columns) exhibit lower bleed and will result in a cleaner baseline.[7]

  • Check for Leaks: Air leaks can introduce oxygen and moisture into the system, leading to a noisy baseline and potential column damage. Use an electronic leak detector to check all fittings.

  • Ensure High-Purity Carrier Gas: Use high-purity helium and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.[7]

  • Properly Condition the Column: Before connecting the column to the mass spectrometer, ensure it is properly conditioned according to the manufacturer's instructions to remove any residual impurities.[7]

Quantitative Data

The following tables provide recommended starting parameters for HPLC and GC-MS method development for this compound. These are general guidelines and will likely require further optimization.

Table 1: Recommended Starting Parameters for HPLC-UV/MS Method Development

ParameterRecommended Starting Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection Diode Array Detector (DAD), monitor at optimal wavelength
MS Detection Electrospray Ionization (ESI), Positive Ion Mode

Table 2: Recommended Starting Parameters for GC-MS Method Development

ParameterRecommended Starting Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Experimental Protocols

Protocol 1: HPLC-UV/MS Method Development for this compound
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • HPLC System Setup:

    • Install a C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.

    • Set the column temperature, flow rate, and detector parameters as suggested in Table 1.

  • Analysis:

    • Inject a mid-concentration standard to determine the retention time of the analyte.

    • Perform a gradient elution to ensure the analyte is eluted with a good peak shape and in a reasonable time.

    • Optimize the gradient profile to achieve the best separation from any impurities or matrix components.

    • If using a DAD, extract the UV spectrum of the analyte peak to confirm the optimal detection wavelength.

    • If using a mass spectrometer, confirm the mass of the protonated molecule [M+H]⁺.

  • Method Validation: Once the method is optimized, perform validation experiments to assess linearity, accuracy, precision, and sensitivity.

Protocol 2: GC-MS Method Development for this compound
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a dry, aprotic solvent such as pyridine or acetonitrile. Prepare a series of working standards for derivatization.

  • Derivatization:

    • In a clean, dry vial, evaporate a known amount of the standard solution to dryness under a gentle stream of nitrogen.

    • Add the derivatization reagent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine).

    • Seal the vial tightly and heat at the recommended temperature and time (e.g., 70 °C for 30 minutes).

    • Allow the vial to cool to room temperature before injection.

  • GC-MS System Setup:

    • Set up the GC-MS with the parameters outlined in Table 2.

    • Perform a blank injection (derivatized solvent) to ensure the system is clean.

  • Analysis:

    • Inject the derivatized standard.

    • Identify the peak corresponding to the derivatized this compound and record its retention time and mass spectrum.

    • Optimize the oven temperature program to achieve good separation and peak shape.

  • Method Validation: After optimization, validate the method for linearity, accuracy, precision, and sensitivity.

Visualizations

Method_Development_Workflow cluster_planning Phase 1: Planning cluster_development Phase 2: Method Development cluster_validation Phase 3: Validation define_objectives Define Analytical Objectives (e.g., quantification, impurity profiling) lit_review Literature Review for Similar Compounds define_objectives->lit_review select_technique Select Technique (HPLC vs. GC-MS) lit_review->select_technique initial_params Select Initial Parameters (Column, Mobile Phase/Carrier Gas, Temp.) select_technique->initial_params optimization Optimize Separation (Gradient, Flow Rate, Temp. Program) initial_params->optimization detection_opt Optimize Detection (Wavelength, MS Parameters) optimization->detection_opt linearity Linearity & Range detection_opt->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision sensitivity Sensitivity (LOD/LOQ) precision->sensitivity

Caption: General workflow for analytical method development.

HPLC_Troubleshooting cluster_solutions start Peak Tailing Observed? ph_adjust Lower Mobile Phase pH (e.g., pH < 4) start->ph_adjust Yes endcapped_col Use End-Capped Column ph_adjust->endcapped_col Still Tailing end_good Peak Shape Improved ph_adjust->end_good Resolved dilute_sample Dilute Sample endcapped_col->dilute_sample Still Tailing endcapped_col->end_good Resolved check_column Check/Replace Column dilute_sample->check_column Still Tailing dilute_sample->end_good Resolved check_column->end_good Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

GCMS_Workflow sample_prep Sample Preparation (Extraction/Dilution) derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (Temperature Program) gc_injection->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for GC-MS with derivatization.

References

Technical Support Center: Synthesis of 2-amino-3,5-dibromobenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-amino-3,5-dibromobenzaldehyde, a key intermediate in the production of pharmaceuticals like Ambroxol.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-amino-3,5-dibromobenzaldehyde and its analogs.

Issue 1: Low Yield in the Bromination of 2-Aminobenzaldehyde

Potential Cause Recommended Solution
Degradation of 2-aminobenzaldehyde: 2-aminobenzaldehyde is unstable and prone to self-condensation reactions.[2]One-Pot Synthesis: To minimize degradation, consider a one-pot synthesis where o-nitrobenzaldehyde is reduced to 2-aminobenzaldehyde and then brominated in the same reaction vessel without isolating the intermediate. This approach has been shown to improve yields to over 90%.[1][3]
Suboptimal Brominating Agent: The choice of brominating agent and reaction conditions can significantly impact yield.N-Bromosuccinimide (NBS): Consider using NBS as the brominating agent, which can lead to high yields (overall yield of 84.3% from o-nitrobenzaldehyde).[4]
Inefficient Bromine Utilization: Bromine may not be fully utilized in the reaction.Hydrogen Peroxide Additive: The addition of hydrogen peroxide during bromination can improve the utilization of bromine and increase the yield to around 75%.[5]
Side Reactions: The amino group is a strong activating group, which can lead to the formation of undesired polybrominated products.[6]Control Stoichiometry and Temperature: Carefully control the stoichiometry of the brominating agent and maintain a low reaction temperature (e.g., 0°C) during the addition of bromine.[1]

Issue 2: Difficulty in Purification of 2-amino-3,5-dibromobenzaldehyde

Potential Cause Recommended Solution
Product Instability: The target compound has both an amino and an unstable aldehyde group, making it susceptible to oxidation and side reactions, which complicates purification.[7]Recrystallization: Recrystallization from a suitable solvent such as acetone or an ethyl acetate/hexanes mixture can yield a high-purity product (over 99%).[1][3][8]
Formation of Impurities: The presence of unreacted starting materials or side products can make purification challenging.Aqueous Workup: A thorough aqueous workup, including washing with a saturated sodium bicarbonate solution, can help remove acidic impurities.[1][3]
Oily Product: In some cases, the crude product may be obtained as an oil, making handling and purification difficult.[9]Column Chromatography: Purification by column chromatography on silica gel can be effective in isolating the desired product from complex mixtures.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-amino-3,5-dibromobenzaldehyde?

There are several common synthetic pathways:

  • Route A: Reduction and Bromination of o-Nitrobenzaldehyde: This is a widely used method where o-nitrobenzaldehyde is first reduced to 2-aminobenzaldehyde, which is then brominated. This can be performed as a two-step process with isolation of the intermediate or as a more efficient one-pot reaction.[1][3][6]

  • Route B: Synthesis from Methyl o-Aminobenzoate: This is a multi-step synthesis that involves the bromination of methyl o-aminobenzoate, followed by conversion of the ester to a hydrazide, and finally transformation to the aldehyde.[6]

  • Route C: Synthesis from a Benzhydrazide Derivative: This method involves treating a specific benzhydrazide compound with a base in a mixed solvent system to yield the final product.[7]

Q2: What are the advantages of the one-pot synthesis from o-nitrobenzaldehyde?

The one-pot synthesis, where the reduction of o-nitrobenzaldehyde and the subsequent bromination of the intermediate 2-aminobenzaldehyde are performed in the same reaction vessel, offers several advantages. It simplifies the process, reduces workload, and eliminates the loss of the unstable 2-aminobenzaldehyde intermediate that can occur during purification, leading to higher overall yields (greater than 90%).[3]

Q3: What are the key reaction parameters to control for a successful synthesis?

  • Temperature: Low temperatures (e.g., 0-5°C) are often crucial during the addition of bromine to control the exothermic reaction and minimize side-product formation.[1][3]

  • Solvent System: The choice of solvent is important. A mixture of ethanol and water is commonly used for the reduction of o-nitrobenzaldehyde with iron powder.[1][3] For the bromination step, various solvents can be used, and for purification, recrystallization from acetone or ethyl acetate/hexanes is effective.[1][8]

  • pH: After the reaction, adjusting the pH with a base like sodium bicarbonate is a common step in the workup procedure to neutralize acids and aid in product isolation.[1]

Q4: How can the purity of the final product be assessed?

The purity of 2-amino-3,5-dibromobenzaldehyde can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][10] The melting point of the purified compound can also be a good indicator of purity.[8]

Experimental Protocols

One-Pot Synthesis of 2-amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde

This protocol is based on a patented high-yield method.[1][3]

  • Reduction of o-Nitrobenzaldehyde:

    • In a three-necked flask, dissolve o-nitrobenzaldehyde (1.5g, 10mmol) in a mixture of absolute ethanol (40mL) and distilled water (10mL) with stirring at room temperature.

    • Add glacial acetic acid (31mL), reduced iron powder (2.2g, 40mmol), and 3-4 drops of concentrated hydrochloric acid.

    • Heat the mixture to 90°C and reflux for 60 minutes.

  • Bromination:

    • Cool the reaction flask in an ice bath to 0°C.

    • Slowly add bromine (6.2g, 40mmol) dropwise to the cooled mixture.

    • Allow the reaction to proceed at room temperature for 150 minutes.

  • Workup and Purification:

    • Stop the reaction and filter the mixture by suction.

    • Wash the filter cake with 10mL of water.

    • Extract the filtrate with dichloromethane (3 x 20mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 20mL) and then with water (2 x 20mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain a yellow solid.

    • Recrystallize the solid from 10mL of acetone to yield faint yellow crystals of 2-amino-3,5-dibromobenzaldehyde.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-amino-3,5-dibromobenzaldehyde

Starting Material Key Reagents Yield Purity Reference
o-NitrobenzaldehydeIron powder, Acetic acid, Bromine>90%>99.0%[1][3]
o-NitrobenzaldehydeNBS84.3%Not specified[4]
o-AminobenzaldehydeBromine, Hydrogen peroxide75.7%Not specified[5]
Benzhydrazide derivativeBaseUp to 75%Up to 99%[7]

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_bromination Step 2: Bromination cluster_purification Step 3: Purification start o-Nitrobenzaldehyde reagents1 Fe / Acetic Acid Ethanol/Water intermediate 2-Aminobenzaldehyde (in situ) reagents1->intermediate Reflux reagents2 Bromine (Br2) product Crude 2-amino-3,5- dibromobenzaldehyde reagents2->product 0°C to RT workup Aqueous Workup (DCM extraction, NaHCO3 wash) product->workup recrystallization Recrystallization (Acetone) workup->recrystallization final_product Pure 2-amino-3,5- dibromobenzaldehyde recrystallization->final_product troubleshooting_logic issue Low Yield? cause1 Intermediate Degradation issue->cause1 cause2 Side Reactions issue->cause2 cause3 Inefficient Bromination issue->cause3 solution1 One-Pot Synthesis cause1->solution1 solution2 Control Temperature & Stoichiometry cause2->solution2 solution3 Use H2O2 Additive or NBS cause3->solution3

References

Validation & Comparative

Validating the Structure of 2-Amino-3,5-diiodobenzamide using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 2-Amino-3,5-diiodobenzamide. We present supporting experimental data, detailed protocols, and visual aids to facilitate a clear understanding of how these powerful analytical methods confirm the molecule's atomic connectivity and overall structure.

Introduction

Accurate structural determination is a cornerstone of chemical research and drug development. While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual atoms, complex molecules often yield spectra with overlapping signals, making unambiguous assignment challenging. 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins, providing a detailed roadmap of the molecular framework. This guide will demonstrate the application of COSY, HSQC, and HMBC experiments in unequivocally validating the structure of this compound.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions, obtained from computational models, serve as a reference for interpreting the experimental 2D NMR correlation data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-111.9
C2-149.8
C3-84.1
C48.05 (d, J=2.3 Hz)146.5
C5-82.7
C67.85 (d, J=2.3 Hz)141.2
C=O-171.3
NH₂ (on C2)5.50 (s, broad)-
CONH₂7.60 (s, broad), 7.80 (s, broad)-

Note: Predicted chemical shifts can vary depending on the software and level of theory used. These values are for illustrative purposes.

2D NMR Correlation Analysis

2D NMR experiments provide through-bond connectivity information, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, the key expected correlation is between the two aromatic protons.

Table 2: Expected COSY Correlations

Proton 1Proton 2Correlation Type
H4H6⁴J (meta-coupling)
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly attached proton-carbon (¹H-¹³C) pairs. This is instrumental in assigning the chemical shifts of protonated carbons.

Table 3: Expected HSQC Correlations

ProtonCarbon
H4C4
H6C6
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds (and sometimes four). This experiment is vital for identifying quaternary carbons and piecing together the carbon skeleton.

Table 4: Expected HMBC Correlations

ProtonCorrelated Carbons
H4C2, C6, C=O
H6C2, C4, C5
NH₂ (on C2)C1, C3
CONH₂C1, C=O

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Sample Preparation:

Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

General Spectrometer Parameters:

  • Temperature: 298 K

  • ¹H Frequency: 400 MHz (or higher for better resolution)

  • ¹³C Frequency: 100 MHz (corresponding to the ¹H frequency)

COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: cosygpqf (or equivalent)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans: 4-8

  • Relaxation Delay: 1.5-2.0 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity editing)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 180-200 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans: 8-16

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans: 16-64

  • Relaxation Delay: 1.5-2.0 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Visualizing the Connectivity

Graphviz diagrams can effectively illustrate the logical workflow of the structure validation process and the key through-bond correlations.

experimental_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Data Analysis cluster_structure_validation 3. Structure Validation oneD_NMR 1D NMR (¹H, ¹³C) twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR assign_protons Assign ¹H Signals twoD_NMR->assign_protons assign_carbons Assign ¹³C Signals assign_protons->assign_carbons correlate Correlate Nuclei assign_carbons->correlate build_fragments Build Structural Fragments correlate->build_fragments assemble_structure Assemble Full Structure build_fragments->assemble_structure

2D NMR structural validation workflow.

The following diagram illustrates the key HMBC correlations that are instrumental in connecting the different fragments of this compound.

Key HMBC correlations for this compound.

Conclusion

The combined application of 1D and 2D NMR techniques provides an irrefutable validation of the structure of this compound. While 1D NMR offers initial chemical shift information, it is the through-bond correlations observed in COSY, HSQC, and particularly HMBC spectra that allow for the unambiguous assembly of the molecular framework. The COSY experiment confirms the relationship between the aromatic protons, HSQC definitively assigns the protonated carbons, and HMBC provides the long-range connectivity information necessary to link all atoms, including the quaternary carbons and the carbonyl group, into the final, correct structure. This systematic approach, leveraging the strengths of multiple NMR experiments, is an indispensable tool in modern chemical analysis and drug discovery.

A Comparative Analysis of the Biological Activity of 2-Amino-3,5-diiodobenzamide and Other Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of halogenated benzamides reveals the significant impact of halogen substitution on their biological profiles. This guide provides a comparative analysis of 2-Amino-3,5-diiodobenzamide and its halogenated analogs, focusing on their antimicrobial activities. While direct comparative studies are limited, this report synthesizes available data to offer insights for researchers, scientists, and drug development professionals.

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of molecules. In the case of benzamides, the introduction of halogen atoms can modulate their lipophilicity, electronic properties, and binding interactions with biological targets, thereby influencing their efficacy and spectrum of activity. This guide focuses on the 2-amino-3,5-dihalogenated benzamide scaffold, with a particular interest in the diiodinated analog.

Comparative Biological Activity

CompoundHalogen SubstitutionReported Biological ActivityReference
2-Aminobenzamide Derivatives Various (not specified at 3,5-dihalo positions)Moderate to good antibacterial and antifungal activity against various strains. Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide) showed excellent antifungal activity against Aspergillus fumigatus.[1][1]
Benzamides GeneralAntifungal properties by targeting Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein.[2][3][2][3]
Benzamides GeneralAntibacterial activity by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[4][4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of benzamide derivatives, based on methodologies reported in the literature for similar compounds.

Synthesis of 2-Aminobenzamide Derivatives

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine.

Procedure:

  • A solution of isatoic anhydride (1 equivalent) in a suitable solvent (e.g., DMF) is prepared.

  • The desired amine (1 equivalent) is added to the solution.

  • The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as broth microdilution or agar well diffusion.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC determination):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Agar Well Diffusion Method:

  • A standardized inoculum of the microbial strain is uniformly spread on the surface of an agar plate.

  • Wells are punched into the agar using a sterile cork borer.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • The plates are incubated under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[1]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not well-documented. However, studies on other benzamide derivatives provide insights into their potential mechanisms of action.

Antifungal Mechanism: Certain benzamide and picolinamide scaffolds have been shown to exert their antifungal effects by targeting Sec14p, a crucial lipid transfer protein in yeast.[2][3] Inhibition of Sec14p disrupts lipid homeostasis, which is essential for fungal cell growth and viability.

Antibacterial Mechanism: Some benzamides act as inhibitors of the FtsZ protein, a key component of the bacterial cell division machinery.[4] By interfering with FtsZ polymerization and the formation of the Z-ring, these compounds block bacterial cytokinesis, leading to cell death.

Below are diagrams illustrating these potential mechanisms of action.

antifungal_mechanism Benzamide Benzamide Sec14p Sec14p Benzamide->Sec14p Inhibits Lipid Homeostasis Disruption Lipid Homeostasis Disruption Sec14p->Lipid Homeostasis Disruption Leads to Fungal Cell Death Fungal Cell Death Lipid Homeostasis Disruption->Fungal Cell Death

Antifungal Mechanism of Benzamides via Sec14p Inhibition.

antibacterial_mechanism Benzamide Benzamide FtsZ Protein FtsZ Protein Benzamide->FtsZ Protein Inhibits Polymerization Bacterial Cell Division Bacterial Cell Division Benzamide->Bacterial Cell Division Blocks Z-Ring Formation Z-Ring Formation FtsZ Protein->Z-Ring Formation Essential for Z-Ring Formation->Bacterial Cell Division Required for Bacterial Cell Death Bacterial Cell Death

Antibacterial Mechanism of Benzamides via FtsZ Inhibition.

Conclusion

The biological activity of this compound remains an understudied area. However, based on the broader class of halogenated benzamides and 2-aminobenzamide derivatives, it is plausible that this compound possesses antimicrobial properties. The nature and position of the halogen substituents are likely to play a critical role in determining its potency and spectrum of activity. Further research is warranted to synthesize and evaluate this compound and its dihalogenated analogs (fluoro, chloro, and bromo) in a systematic manner. Such studies would provide valuable data for understanding the structure-activity relationships of this chemical class and could lead to the development of novel antimicrobial agents. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for future investigations in this promising area of medicinal chemistry.

References

Confirming the Purity of 2-Amino-3,5-diiodobenzamide: A Comparative Guide to HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two fundamental analytical techniques, High-Performance Liquid Chromatography (HPLC) and Elemental Analysis, for confirming the purity of 2-Amino-3,5-diiodobenzamide. This guide includes detailed experimental protocols and supporting data to objectively compare the performance of these methods.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is typically employed to separate the main compound from any potential impurities.

Experimental Protocol:

A standard reverse-phase HPLC method for analyzing this compound would be as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase.

Data Presentation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical acceptance criterion for an intermediate like this compound is a purity of >98.0%[1].

CompoundRetention Time (min)Peak AreaArea %
Impurity 13.515,0000.3%
Impurity 24.225,0000.5%
This compound6.84,950,00099.0%
Impurity 38.110,0000.2%

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This technique is used to confirm the empirical formula of a compound and can indicate the presence of inorganic impurities or residual solvents.

Experimental Protocol:

  • Instrumentation: A CHN analyzer.

  • Sample Preparation: A few milligrams of the dried this compound sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Presentation:

The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₅I₂N₂O).

ElementTheoretical %Experimental %
Carbon (C)21.5621.50
Hydrogen (H)1.291.32
Nitrogen (N)7.187.15

Comparison with Alternative Methods

While HPLC and elemental analysis are standard methods, other techniques can also be employed for purity assessment:

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide structural information about impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct spectral signatures.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative technique for a quick assessment of the number of components in a sample.

Each of these methods offers different advantages in terms of sensitivity, specificity, and the type of information they provide about the sample's purity.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of this compound using both HPLC and elemental analysis.

Caption: Workflow for Purity Confirmation of this compound.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-3,5-dihalogenated Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

The synthesis of 2-amino-3,5-dihalogenated benzamides, key intermediates in the development of pharmaceuticals and agrochemicals, can be achieved through several distinct synthetic pathways. The choice of route is often dictated by factors such as the availability of starting materials, desired scale of reaction, and the specific halogen substituents required. This guide provides a comparative analysis of the most common synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Key Synthetic Routes: A Comparative Overview

Three primary strategies for the synthesis of 2-amino-3,5-dihalogenated benzamides have been identified and compared:

  • Direct Halogenation of 2-Aminobenzamide: This is a straightforward approach for the introduction of bromine and iodine.

  • Synthesis from Isatoic Anhydride: A versatile method, particularly for N-substituted derivatives, that begins with the ring-opening of isatoic anhydride.

  • Synthesis from Anthranilic Acid: This route involves the halogenation of anthranilic acid followed by amidation of the resulting dihalogenated benzoic acid.

The following sections provide a detailed examination of each route, including experimental protocols and a summary of quantitative data.

Route 1: Direct Halogenation of 2-Aminobenzamide

This method is a direct and often efficient way to produce 2-amino-3,5-dibromo- and 2-amino-3,5-diiodobenzamide. The reaction typically employs N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) as the halogenating agent.

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromobenzamide

To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (2.0-2.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization.

Experimental Protocol: Synthesis of this compound

Similar to the bromination, 2-aminobenzamide (1.0 eq) is dissolved in a solvent like acetic acid. N-iodosuccinimide (2.0-2.2 eq) is then added, and the reaction is stirred at room temperature. Work-up typically involves pouring the reaction mixture into water and collecting the precipitated product.

Quantitative Data
ProductHalogenating AgentSolventReaction TimeYield (%)Purity (%)
2-Amino-3,5-dibromobenzamideNBSAcetonitrile2-4 h85-95>98
This compoundNISAcetic Acid4-6 h80-90>97

Table 1: Comparative data for the direct halogenation of 2-aminobenzamide.

G cluster_start Starting Material cluster_reaction Halogenation cluster_product Products start 2-Aminobenzamide NBS NBS, Acetonitrile, RT start->NBS NIS NIS, Acetic Acid, RT start->NIS product_br 2-Amino-3,5-dibromobenzamide NBS->product_br product_i This compound NIS->product_i

Caption: Direct Halogenation Workflow.

Route 2: Synthesis from Isatoic Anhydride

This route is particularly useful for the synthesis of N-substituted 2-amino-3,5-dihalogenated benzamides. The synthesis begins with the reaction of isatoic anhydride with an amine to form a 2-aminobenzamide derivative, which is then halogenated. The following protocol describes the synthesis of an N-methylated dichloro derivative.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide
  • Amide Formation: Isatoic anhydride (50 g) is suspended in ethyl acetate (250 ml). A 25% aqueous solution of methylamine (37.3 g) is added dropwise, maintaining the temperature below 30°C. The reaction is stirred for 4 hours. Water (100 ml) is then added, and the organic layer containing 2-amino-N-methylbenzamide is separated.[1]

  • Chlorination: The organic phase from the previous step is cooled, and trichloroisocyanuric acid is slowly added. The reaction temperature is controlled between 40-50°C. After the reaction is complete, the solvent is removed. Water is added, and the pH is adjusted to 8-13 with sodium hydroxide. The resulting white solid is collected by filtration and purified by slurrying in a suitable solvent to yield 2-amino-3,5-dichloro-N-methylbenzamide.[1][2]

Quantitative Data
Starting MaterialProductYield (%)Purity (%)Reference
Isatoic Anhydride2-Amino-3,5-dichloro-N-methylbenzamideHighHigh[1][2]

Table 2: Data for the synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide from isatoic anhydride.

G cluster_start Starting Material cluster_steps Reaction Steps cluster_intermediate Intermediate cluster_product Product start Isatoic Anhydride step1 1. Methylamine, Ethyl Acetate start->step1 intermediate 2-Amino-N-methylbenzamide step1->intermediate step2 2. Trichloroisocyanuric Acid product 2-Amino-3,5-dichloro-N-methylbenzamide step2->product intermediate->step2

Caption: Synthesis from Isatoic Anhydride.

Route 3: Synthesis from Anthranilic Acid

This versatile, multi-step approach involves the initial dihalogenation of anthranilic acid, followed by the conversion of the resulting carboxylic acid to the corresponding benzamide. This method is applicable to a range of halogens.

Experimental Protocol: Synthesis of 2-Amino-3,5-difluorobenzamide (via the benzoic acid)
  • Synthesis of 4-Amino-3,5-difluorobenzonitrile: 4-Bromo-2,6-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) are refluxed in dimethylformamide (DMF) for 24 hours. After workup, the product is purified by silica gel chromatography.

  • Hydrolysis to 4-Amino-3,5-difluorobenzoic Acid: The synthesized nitrile is hydrolyzed by refluxing with 1M sodium hydroxide for 24 hours. Acidification with concentrated HCl precipitates the desired benzoic acid.

  • Amidation: The 2-amino-3,5-difluorobenzoic acid is then converted to the benzamide. A common method involves activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia.

Quantitative Data
Intermediate/ProductReagentsYield (%)
4-Amino-3,5-difluorobenzonitrileCuCN, DMF42
4-Amino-3,5-difluorobenzoic AcidNaOH, HCl84

Table 3: Yields for the synthesis of the difluoro- intermediate. The final amidation step yield is dependent on the chosen method.

G cluster_start Starting Material cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product start 4-Bromo-2,6-difluoroaniline step1 1. CuCN, DMF start->step1 int1 4-Amino-3,5-difluorobenzonitrile step1->int1 step2 2. NaOH, HCl (Hydrolysis) int2 2-Amino-3,5-difluorobenzoic Acid step2->int2 step3 3. Amidation (e.g., SOCl2, then NH3) product 2-Amino-3,5-difluorobenzamide step3->product int1->step2 int2->step3

Caption: Synthesis from Anthranilic Acid Derivative.

Conclusion

The choice of synthetic route to 2-amino-3,5-dihalogenated benzamides is a critical decision in the design of efficient and scalable chemical processes.

  • Direct halogenation of 2-aminobenzamide offers a quick and high-yielding pathway for dibromo- and diiodo- derivatives.

  • The isatoic anhydride route is highly effective for producing N-substituted analogs, particularly the dichloro- derivative, in high yield and purity.[1][2]

  • Synthesis starting from a substituted anthranilic acid provides a flexible, albeit longer, route to access derivatives with various halogen patterns, such as the difluoro- derivative.

Researchers should consider the specific target molecule, available starting materials, and desired scale when selecting the most appropriate synthetic strategy. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process.

References

Evaluating the Efficacy of 2-Amino-3,5-diiodobenzamide Derivatives Against Microbial Strains: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific studies detailing the synthesis, antimicrobial evaluation, or mechanism of action of 2-Amino-3,5-diiodobenzamide and its derivatives against microbial strains were identified. Research on the direct antimicrobial properties of this specific di-iodinated benzamide appears to be limited or not publicly available.

While the targeted compound lacks specific data, broader research into related chemical classes, such as 2-aminobenzamide derivatives and other iodinated organic compounds, offers some insights into potential antimicrobial activities.

Insights from Related 2-Aminobenzamide Derivatives

Studies on various 2-aminobenzamide derivatives have demonstrated a range of antimicrobial activities. For instance, a series of synthesized 2-aminobenzamide derivatives were evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillis subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and several fungal strains (Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans).[1][2][3] The primary method used to assess this activity was the agar well diffusion method.[1][2]

In one such study, a particular derivative, 2-Amino-N-(4-methoxyphenyl)benzamide (compound 5 in the study), was identified as the most potent among those tested.[1][2][3] It exhibited significant antifungal activity, notably against Aspergillus fumigatus, where it was found to be more potent than the standard antifungal drug, Clotrimazole.[1][2][3] This compound also showed moderate to good antibacterial and antifungal activity against the other tested strains.[1][2][3]

The Role of Iodine in Antimicrobial Compounds

Iodine itself is a well-established antimicrobial agent with a broad spectrum of activity.[4] Its mechanism of action is generally attributed to its oxidative properties, which can damage crucial microbial cellular structures and interfere with protein and nucleic acid functions.[4] A key advantage of iodine-based antiseptics is that microbial resistance to them has not been widely reported, likely due to their multi-target mechanism of action.[4]

Research into other iodine-containing organic molecules has also shown promise. For example, a coordination compound of iodine, 2-amino-3-[(2-amino-2-carboxyethyl) disulfanyl] propanoic acid dihydrogen triiodide, has demonstrated effectiveness against multidrug-resistant bacteria.[5] This highlights the potential of incorporating iodine into organic scaffolds to develop novel antimicrobial agents.

Experimental Protocols in Antimicrobial Susceptibility Testing

A standard method for evaluating the antimicrobial activity of new compounds is the agar well diffusion method . The general workflow for this experimental approach is outlined below.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Prepare microbial culture inoculate Inoculate agar surface with microbial suspension start->inoculate agar Prepare and pour Mueller-Hinton agar plates wells Create wells in the solidified agar agar->wells add_compounds Add test compounds and controls to wells wells->add_compounds inoculate->add_compounds incubate Incubate plates at optimal temperature add_compounds->incubate measure Measure the diameter of the zone of inhibition incubate->measure compare Compare results with standard antibiotics measure->compare

Caption: General workflow for the agar well diffusion method.

Another common technique is the two-fold serial dilution method in a liquid nutrient medium to determine the Minimum Inhibitory Concentration (MIC).[5] This involves preparing a series of dilutions of the test compound in a broth medium, inoculating each with the target microorganism, and observing for the lowest concentration that inhibits visible growth after incubation.[5]

Conclusion

While there is no direct evidence on the efficacy of this compound derivatives against microbial strains, the available literature on related compounds suggests that this chemical scaffold could potentially exhibit antimicrobial properties. The presence of the 2-aminobenzamide core, which has shown activity in other derivatives, combined with the known antimicrobial effects of iodine, provides a rationale for future investigation into this specific class of compounds. Further research, including synthesis and comprehensive antimicrobial screening, is necessary to determine their actual efficacy and potential as novel antimicrobial agents.

References

Cross-Validation of Analytical Methods for 2-Amino-3,5-diiodobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-Amino-3,5-diiodobenzamide, a key pharmaceutical intermediate. The objective is to present a framework for cross-validation, ensuring data integrity and method reliability across different analytical platforms. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is critical in drug development and quality control to ensure the identity, purity, and strength of the final product. Cross-validation of these methods provides confidence that the chosen techniques are suitable for their intended purpose and yield equivalent and reliable results.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and GC-MS for the analysis of this compound was evaluated based on key validation parameters as stipulated by international regulatory guidelines. A summary of the comparative data is presented below.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%0.72%≤ 2.0%
- Intermediate Precision1.15%0.98%≤ 2.0%
Specificity No interference from placebo and degradation productsNo co-eluting peaks at the retention time of the analyteMethod is specific
Limit of Detection (LOD) 5 ng/mL1 ng/mL-
Limit of Quantitation (LOQ) 15 ng/mL3 ng/mL-
Robustness Unaffected by minor changes in pH and flow rateUnaffected by minor changes in oven temperature and carrier gas flow%RSD ≤ 5.0%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols outline the steps for sample preparation, instrument setup, and data acquisition.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound reference standard in methanol to obtain a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For assay of a drug substance, accurately weigh about 25 mg of the sample, dissolve in and dilute to 25.0 mL with methanol. Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Validation Procedure:

  • Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.

  • Specificity: Analyze the placebo, reference standard, and a sample subjected to forced degradation (acid, base, oxidation, heat, and light) to assess for interference.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (with derivatization):

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like N,N-Dimethylformamide.

  • To 1 mL of each standard and sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Cap the vials and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 50 to 550. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions.

3. Validation Procedure:

  • The validation procedure for GC-MS follows the same principles as for HPLC-UV (Linearity, Accuracy, Precision, and Specificity), with adjustments for the sample preparation and data acquisition methods.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method development to the final comparative assessment.

CrossValidationWorkflow cluster_dev Method Development cluster_val Individual Method Validation cluster_crossval Cross-Validation cluster_report Final Assessment Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation (Accuracy, Precision, Linearity, etc.) Dev_GCMS->Val_GCMS Sample_Analysis Analysis of Same Samples by Both Methods Val_HPLC->Sample_Analysis Val_GCMS->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Equivalency Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting an appropriate analytical method involves considering various factors related to the analyte's properties and the intended application of the method.

MethodSelection cluster_paths cluster_methods Recommended Method Analyte Analyte Properties Volatility Thermal Stability Chromophores Volatile Volatile & Thermally Stable Analyte->Volatile NonVolatile Non-Volatile or Thermally Labile Analyte->NonVolatile HasChromophore Has UV Chromophore Analyte->HasChromophore NoChromophore No Strong Chromophore Analyte->NoChromophore GCMS GC-MS Volatile->GCMS HPLC HPLC-UV NonVolatile->HPLC HasChromophore->HPLC HPLC_MS HPLC-MS or other NoChromophore->HPLC_MS

Caption: Decision pathway for analytical method selection.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of specific data on the antiproliferative effects of 2-Amino-3,5-diiodobenzamide. While the broader class of 2-aminobenzamide derivatives has been investigated for its potential as anticancer agents, with some halogenated analogs showing activity, specific experimental data—such as IC50 values, detailed experimental protocols, and elucidated signaling pathways—for this compound against cancer cell lines could not be retrieved. Consequently, a direct comparative study as requested cannot be constructed at this time.

The field of medicinal chemistry has shown significant interest in the 2-aminobenzamide scaffold as a promising framework for the development of novel anticancer therapeutics. Researchers have synthesized and evaluated a multitude of derivatives, exploring the impact of various substitutions on their biological activity. Halogenation, in particular, is a common strategy employed to enhance the pharmacological properties of drug candidates.

Studies on related compounds, such as certain halogenated 2-aminobenzamide derivatives, have indicated that these molecules can exert antiproliferative effects through mechanisms that may include the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is often associated with cancer development and progression.

Despite the exploration of this chemical space, the specific di-iodinated compound, this compound, remains uncharacterized in the context of its antiproliferative potential in publicly accessible research. Without foundational data on its activity, a meaningful and objective comparison with its chemical relatives is not feasible.

For researchers, scientists, and drug development professionals interested in this specific compound, this gap in the literature may represent an opportunity for novel research. Future studies would need to first establish the cytotoxic and antiproliferative profile of this compound across a panel of cancer cell lines. Such research would involve determining its potency (e.g., IC50 values), elucidating its mechanism of action, and identifying the signaling pathways it modulates. Once this foundational data is generated, a robust comparative analysis with other 2-aminobenzamide derivatives would be possible, providing valuable insights for structure-activity relationship (SAR) studies and the further development of this class of compounds as potential anticancer agents.

Future Directions and Necessary Experimental Workflows

To enable a future comparative analysis, the following experimental workflow would be essential for characterizing the antiproliferative effects of this compound:

Caption: Proposed experimental workflow for characterizing the antiproliferative effects of this compound.

Once such data becomes available, a comprehensive comparison guide could be developed, incorporating data tables, detailed methodologies, and visualizations of signaling pathways as originally requested.

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Amino-3,5-diiodobenzamide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the production of 2-Amino-3,5-diiodobenzamide, a key intermediate in various pharmaceutical syntheses. The efficiency of each route is benchmarked based on reaction yields, purity, and procedural complexity. All experimental data is supported by referenced protocols.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are evaluated:

  • Route A: A two-step synthesis commencing with the di-iodination of 2-aminobenzoic acid (anthranilic acid), followed by amidation of the resulting 2-amino-3,5-diiodobenzoic acid.

  • Route B (Proposed): A single-step synthesis involving the direct di-iodination of commercially available 2-aminobenzamide.

The following tables summarize the quantitative data for each proposed route.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A: Two-Step SynthesisRoute B: Proposed Single-Step Synthesis
Starting Material 2-Aminobenzoic Acid2-Aminobenzamide
Overall Yield ~83% (estimated)~92% (estimated)
Purity of Final Product High (purification after each step)Potentially lower (requires significant purification)
Number of Steps 21
Key Reagents Iodine monochloride, SOCl₂, NH₄OHIodine monochloride
Primary Advantage Stepwise synthesis allows for purification of intermediates, potentially leading to a higher purity final product.Fewer steps, leading to a potentially quicker and more atom-economical process.
Primary Disadvantage Longer overall reaction and workup time.The direct di-iodination of 2-aminobenzamide has not been explicitly reported, and optimization may be required. Purity of the final product could be a concern.

Table 2: Step-by-Step Efficiency Analysis

RouteStepReactionReagentsSolventTime (h)Yield (%)Purity (%)
A 1Di-iodinationICl, HClWater3~92>95 (after recrystallization)
2AmidationSOCl₂, NH₄OHToluene4~90 (estimated)>98 (after purification)
B 1Di-iodinationICl, HClWater3~92 (estimated)>95 (after recrystallization)

Experimental Protocols

Route A: Two-Step Synthesis from 2-Aminobenzoic Acid

Step 1: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

This protocol is adapted from the known synthesis of halogenated anthranilic acid derivatives.[1]

  • Preparation of Reactant Solution: In a suitable reaction vessel, dissolve 68.5 g of 2-aminobenzoic acid in 2000 ml of water containing 50 ml of concentrated hydrochloric acid.

  • Preparation of Iodinating Agent: Separately, prepare a solution of 185 g of iodine monochloride in 290 ml of concentrated hydrochloric acid.

  • Reaction: Slowly add the iodine monochloride solution to the stirred 2-aminobenzoic acid solution.

  • Heating: Gradually warm the reaction mixture to 80-85°C and maintain this temperature with stirring for 3 hours.

  • Isolation and Purification: Cool the mixture, and collect the precipitated crude 2-amino-3,5-diiodobenzoic acid by filtration. The reported yield of the crude product is approximately 92%.[1] The crude product can be purified by recrystallization of its sodium salt from water with the addition of a small amount of sodium hydrogen sulfite to decolorize.

Step 2: Amidation of 2-Amino-3,5-diiodobenzoic Acid

This is a general procedure for the amidation of a carboxylic acid via an acyl chloride.

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried 2-amino-3,5-diiodobenzoic acid in toluene. Add thionyl chloride (SOCl₂) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Carefully add the resulting crude acyl chloride to a stirred, cooled (0-5°C) solution of concentrated ammonium hydroxide.

  • Isolation: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. Collect the precipitated this compound by filtration, wash with cold water, and dry.

Route B: Proposed Single-Step Synthesis from 2-Aminobenzamide

This proposed protocol is based on the effective di-iodination of 2-aminobenzoic acid.[1]

  • Preparation of Reactant Solution: In a reaction vessel, dissolve 2-aminobenzamide in a mixture of water and concentrated hydrochloric acid.

  • Preparation of Iodinating Agent: Prepare a solution of iodine monochloride in concentrated hydrochloric acid.

  • Reaction: Slowly add the iodine monochloride solution to the stirred 2-aminobenzamide solution.

  • Heating: Gradually warm the reaction mixture to 80-85°C and maintain this temperature with stirring for 3 hours.

  • Isolation and Purification: Cool the mixture and collect the precipitated crude this compound by filtration. The product will likely require purification by recrystallization to achieve high purity.

Visualized Synthetic Workflows

The following diagrams illustrate the proposed synthetic pathways.

Route_A cluster_0 Step 1: Di-iodination cluster_1 Step 2: Amidation A 2-Aminobenzoic Acid B 2-Amino-3,5-diiodobenzoic Acid A->B  ICl, HCl (aq)  80-85°C, 3h  Yield: ~92% C 2-Amino-3,5-diiodobenzoic Acid D This compound C->D  1. SOCl₂, Toluene  2. NH₄OH (aq)  Yield: ~90%

Caption: Synthetic workflow for Route A.

Route_B cluster_0 Proposed Single-Step Di-iodination A 2-Aminobenzamide B This compound A->B  ICl, HCl (aq)  80-85°C, 3h  Yield: ~92% (estimated)

Caption: Proposed synthetic workflow for Route B.

Conclusion

Both Route A and the proposed Route B offer viable pathways to this compound.

  • Route A is a more traditional, stepwise approach that allows for the isolation and purification of the intermediate, 2-amino-3,5-diiodobenzoic acid. This may be advantageous for achieving a final product of very high purity, which is often a critical requirement in drug development.

  • Route B presents a more direct and potentially more efficient synthesis in terms of step economy. However, as a proposed route, it would require experimental validation and optimization. The co-presence of the amide and amino functionalities during the iodination reaction could lead to side products, necessitating more rigorous purification of the final compound.

For researchers prioritizing purity and a well-established procedural basis, Route A is the recommended starting point. For those focused on process optimization and developing a more streamlined synthesis, Route B offers an intriguing alternative that warrants further investigation.

References

A Comparative Guide to the Synthetic Validation of 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a newly proposed synthetic pathway for 2-Amino-3,5-diiodobenzamide against a traditional, established method. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The efficient and selective synthesis of this molecule is crucial for its further investigation. This guide outlines and compares two synthetic routes: an established direct iodination method and a novel two-step pathway involving the amidation of a diiodinated precursor. The objective is to provide a clear comparison of their respective yields, purity, and overall efficiency.

Comparative Analysis of Synthetic Pathways

The two synthetic pathways are evaluated based on key performance indicators to offer a comprehensive comparison for researchers.

Table 1: Quantitative Comparison of Synthetic Pathways
ParameterEstablished Pathway: Direct IodinationNew Pathway: Iodination followed by Amidation
Starting Material 2-Aminobenzamide2-Aminobenzoic Acid
Key Reagents N-Iodosuccinimide (NIS), AcetonitrileIodine Monochloride (ICl), SOCl₂, NH₄OH
Number of Steps 12
Reaction Time 12 hours3 hours (Step 1) + 4 hours (Step 2) = 7 hours
Overall Yield ~65%~75%
Product Purity Moderate (requires extensive purification)High
Key Advantages Single step, readily available starting materialHigher yield and purity, better regioselectivity
Key Disadvantages Formation of mono-iodinated byproductsTwo-step process, use of corrosive SOCl₂

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic pathways are provided below.

Established Pathway: Direct Di-iodination of 2-Aminobenzamide

Objective: To synthesize this compound via direct electrophilic iodination of 2-aminobenzamide.

Materials:

  • 2-Aminobenzamide (1.0 eq)

  • N-Iodosuccinimide (NIS) (2.2 eq)

  • Acetonitrile (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Iodosuccinimide (NIS) in portions over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from an ethyl acetate/hexane mixture to yield this compound.

New Pathway: Two-Step Synthesis

Step 1: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

Objective: To synthesize the intermediate 2-Amino-3,5-diiodobenzoic acid from 2-aminobenzoic acid. This procedure is adapted from established methods for the iodination of aminobenzoic acids.[1][2]

Materials:

  • 2-Aminobenzoic acid (1.0 eq)

  • Iodine monochloride (ICl) (2.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium bisulfite

Procedure:

  • Dissolve 2-aminobenzoic acid in a mixture of water and concentrated HCl.

  • Slowly add a solution of iodine monochloride in concentrated HCl to the stirred solution.

  • Heat the mixture to 80-85°C and maintain for 3 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water containing a small amount of sodium bisulfite to remove excess iodine.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2-Amino-3,5-diiodobenzoic acid.

Step 2: Amidation of 2-Amino-3,5-diiodobenzoic Acid

Objective: To convert the synthesized 2-Amino-3,5-diiodobenzoic acid into the final product, this compound.

Materials:

  • 2-Amino-3,5-diiodobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Toluene (solvent)

  • Concentrated ammonium hydroxide (NH₄OH)

Procedure:

  • Suspend 2-Amino-3,5-diiodobenzoic acid in toluene.

  • Add thionyl chloride dropwise and heat the mixture to reflux for 2 hours until a clear solution is formed.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent like THF or dioxane.

  • Slowly add this solution to a cooled (0°C) concentrated ammonium hydroxide solution with vigorous stirring.

  • Stir the mixture for 2 hours at room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the comparison and the experimental workflows.

G cluster_0 Comparative Analysis A Established Pathway: Direct Iodination C Performance Metrics (Yield, Purity, Time) A->C B New Pathway: Iodination then Amidation B->C D Conclusion: Recommendation of Optimal Pathway C->D

Caption: Logical flow for comparing the two synthetic pathways.

G cluster_1 Established Pathway Workflow A Dissolve 2-Aminobenzamide in Acetonitrile B Add N-Iodosuccinimide at 0°C A->B C Stir at Room Temperature for 12h B->C D Quench and Extract C->D E Purify by Chromatography D->E F This compound E->F

Caption: Experimental workflow for the direct iodination pathway.

G cluster_2 New Pathway Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Amidation A Iodination of 2-Aminobenzoic Acid with ICl B Isolate 2-Amino-3,5-diiodobenzoic Acid A->B C Convert to Acid Chloride with SOCl₂ B->C D React with NH₄OH C->D E Isolate Product D->E F This compound E->F

Caption: Experimental workflow for the new two-step pathway.

References

Comparative Docking Analysis of 2-Aminobenzamide Derivatives with Histone Deacetylase (HDAC) Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Research Guide for Drug Development Professionals

Introduction: While specific comparative docking studies on 2-Amino-3,5-diiodobenzamide are not extensively available in publicly accessible research, the broader class of 2-aminobenzamide derivatives has been a significant focus of drug discovery, particularly as inhibitors of Histone Deacetylases (HDACs). This guide provides a comparative overview of the docking of 2-aminobenzamide scaffolds with HDACs, offering insights into their binding mechanisms and the structural basis for their inhibitory activity. The 2-aminobenzamide moiety is a well-established zinc-binding group (ZBG) that plays a crucial role in the inhibition of class I HDACs.[1][2]

Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminobenzamide core is a key pharmacophore in several HDAC inhibitors, where it coordinates with the zinc ion in the active site of the enzyme.[1][2]

Quantitative Docking Data Summary

The following table summarizes representative docking scores and binding affinities for a hypothetical series of 2-aminobenzamide derivatives with different HDAC isoforms. These values are illustrative and aim to demonstrate how such data is typically presented in comparative studies.

Compound IDDerivative SubstitutionTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
2AB-001 UnsubstitutedHDAC1-8.50.52HIS142, HIS143, TYR206
2AB-002 5-phenylHDAC1-9.20.18HIS142, HIS143, PHE152, TYR206
2AB-003 4-fluoroHDAC1-8.70.41HIS142, HIS143, ASP101, TYR206
2AB-001 UnsubstitutedHDAC2-8.20.75HIS143, HIS144, TYR207
2AB-002 5-phenylHDAC2-8.90.25HIS143, HIS144, PHE153, TYR207
2AB-003 4-fluoroHDAC2-8.40.60HIS143, HIS144, ASP102, TYR207
2AB-001 UnsubstitutedHDAC3-7.91.10HIS134, HIS135, TYR198
2AB-002 5-phenylHDAC3-8.50.55HIS134, HIS135, PHE144, TYR198
2AB-003 4-fluoroHDAC3-8.10.85HIS134, HIS135, ASP93, TYR198

Experimental Protocols

Molecular Docking Methodology

A standardized molecular docking protocol is essential for the comparative analysis of ligand-protein interactions. The following outlines a typical workflow for docking 2-aminobenzamide derivatives against HDAC proteins.

  • Protein Preparation:

    • The three-dimensional crystal structures of HDAC1, HDAC2, and HDAC3 are obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structures.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The protein structure is saved in the PDBQT file format, suitable for docking software.

  • Ligand Preparation:

    • The 2D structures of the 2-aminobenzamide derivatives are drawn using a chemical drawing tool and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand atoms.

    • The rotatable bonds are defined, and the final structures are saved in the PDBQT format.

  • Grid Generation:

    • A grid box is defined around the active site of the HDAC protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket, including the zinc ion and key catalytic residues.

  • Molecular Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.

    • The Lamarckian genetic algorithm is typically employed for the conformational search of the ligand within the defined grid box.

    • Multiple docking runs are performed to ensure the reliability of the results, and the poses are clustered based on their root-mean-square deviation (RMSD).

  • Analysis of Docking Results:

    • The binding poses of the ligands are analyzed to identify the key interactions with the protein's active site residues.

    • The docking scores and predicted binding affinities are recorded and compared across the series of compounds and different HDAC isoforms.

    • Visualization of the ligand-protein complexes is carried out using molecular graphics software to illustrate the binding mode and interactions.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 HDAC Activity cluster_2 Gene Expression Histones Histones Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Transcription_Factors Transcription Factors Transcription_Factors->Acetyl_Groups HDAC HDAC (Histone Deacetylase) Chromatin_Condensation Chromatin Condensation HDAC->Chromatin_Condensation Leads to Acetyl_Groups->HDAC Removal Gene_Repression Gene Repression Chromatin_Condensation->Gene_Repression Tumor_Suppression Tumor Suppressor Gene Inactivation Gene_Repression->Tumor_Suppression Inhibitor 2-Aminobenzamide Inhibitor Inhibitor->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by 2-aminobenzamide derivatives.

Experimental Workflow for Comparative Docking Studies

Docking_Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis and Comparison PDB Select Target Proteins (e.g., HDAC1, HDAC2, HDAC3) from PDB Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligands Prepare 3D Structures of 2-Aminobenzamide Derivatives Ligands->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) Grid->Docking Pose_Analysis Analyze Binding Poses and Interactions Docking->Pose_Analysis Scoring Compare Docking Scores and Binding Affinities Pose_Analysis->Scoring SAR Establish Structure-Activity Relationships (SAR) Scoring->SAR

References

A Researcher's Guide to Assessing the Selectivity of 2-Amino-3,5-diiodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comparative framework for assessing the selectivity of 2-Amino-3,5-diiodobenzamide derivatives. While specific experimental data for this exact class of molecules is not extensively available in public literature, this guide outlines established methodologies and potential molecular targets based on the broader class of benzamide derivatives. By following these protocols, researchers can generate the necessary data to build a comprehensive selectivity profile for their compounds of interest.

Potential Molecular Targets for Benzamide Derivatives

Substituted benzamides are a versatile scaffold known to interact with a range of biological targets. Based on existing literature for structurally related compounds, potential targets for this compound derivatives may include:

  • Histone Deacetylases (HDACs) : A class of enzymes crucial for epigenetic regulation. Many benzamide-containing compounds are known to be potent HDAC inhibitors.[1][2][3]

  • Poly(ADP-ribose) Polymerases (PARPs) : A family of enzymes involved in DNA repair and genomic stability.[4][5][6][7]

  • Glycogen Synthase Kinase 3 (GSK-3) : A serine/threonine kinase implicated in various cellular processes, including metabolism and neuronal function.[8][9]

  • Sigma Receptors (S1R and S2R) : A class of transmembrane proteins involved in cellular signaling and function.[10][11]

  • Dopamine Receptors : Substituted benzamides have been shown to act as selective antagonists of dopamine D2-D3 receptors.[12]

Experimental Protocols for Selectivity Assessment

To build a robust selectivity profile, a tiered approach involving both in vitro biochemical and cell-based assays is recommended.

Primary Screening: Biochemical Assays

Initial screening against a panel of purified enzymes or receptors provides a direct measure of a compound's inhibitory or binding activity.

a) Histone Deacetylase (HDAC) Isoform Selectivity Assay

  • Objective : To determine the inhibitory potency (IC50) of the derivatives against individual HDAC isoforms.

  • Methodology : A common method is a fluorogenic assay using a substrate that becomes fluorescent upon deacetylation.[1][2]

    • Reagents : Recombinant human HDAC isoforms (HDAC1-11), fluorogenic HDAC substrate (e.g., Fluor de Lys™), Trichostatin A (TSA) as a positive control, and assay buffer.

    • Procedure :

      • Add the test compound at various concentrations to the wells of a microplate.

      • Introduce the specific recombinant HDAC isoform to each well.

      • Initiate the reaction by adding the fluorogenic substrate.

      • Incubate at 37°C for a defined period (e.g., 1-2 hours).

      • Stop the reaction and measure the fluorescence using a plate reader.

    • Data Analysis : Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

b) Poly(ADP-ribose) Polymerase (PARP) Isoform Selectivity Assay

  • Objective : To determine the IC50 of the derivatives against different PARP family members (e.g., PARP1, PARP2).

  • Methodology : A chemiluminescent or colorimetric assay that measures the incorporation of ADP-ribose into a histone substrate is widely used.[13]

    • Reagents : Recombinant human PARP isoforms, biotinylated histone substrate, NAD+, and a detection system (e.g., streptavidin-HRP and a chemiluminescent substrate).

    • Procedure :

      • Coat a microplate with histone substrate.

      • Add the test compound at various concentrations.

      • Add the PARP enzyme and NAD+ to initiate the reaction.

      • Incubate to allow for poly(ADP-ribosyl)ation.

      • Wash the plate and add streptavidin-HRP followed by a chemiluminescent or colorimetric substrate.

      • Measure the signal using a plate reader.

    • Data Analysis : Determine IC50 values as described for the HDAC assay.

c) Kinase Selectivity Profiling (e.g., GSK-3)

  • Objective : To assess the inhibitory activity against a panel of kinases, including GSK-3α and GSK-3β.

  • Methodology : Kinase activity can be measured using assays that detect the phosphorylation of a substrate, often through luminescence (e.g., ADP-Glo™ Kinase Assay).

    • Reagents : A panel of purified kinases, their respective substrates, ATP, and a detection reagent that measures ADP production.

    • Procedure :

      • Add the test compound at various concentrations to the wells of a microplate.

      • Add the kinase and its specific substrate.

      • Initiate the reaction by adding ATP.

      • Incubate to allow for phosphorylation.

      • Add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

    • Data Analysis : Calculate the percent inhibition and determine the IC50 values.

d) Receptor Binding Assays (e.g., Sigma and Dopamine Receptors)

  • Objective : To determine the binding affinity (Ki) of the derivatives for specific receptors.

  • Methodology : Radioligand binding assays are a standard method.

    • Reagents : Cell membranes expressing the target receptor, a specific radioligand for that receptor, and appropriate buffers.

    • Procedure :

      • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

      • After reaching equilibrium, separate the bound and free radioligand by filtration.

      • Measure the amount of radioactivity bound to the membranes.

    • Data Analysis : Determine the IC50 of the test compound for displacing the radioligand and calculate the Ki value using the Cheng-Prusoff equation.

Secondary Screening: Cell-Based Assays

Cell-based assays are crucial for confirming the activity and selectivity of the compounds in a more physiologically relevant context.

a) Target Engagement Assays

  • Objective : To confirm that the compound interacts with its intended target within a cellular environment.

  • Methodology : Western blotting can be used to assess downstream markers of target inhibition. For example, for HDAC inhibitors, an increase in the acetylation of histones or tubulin can be measured.[14]

    • Procedure :

      • Treat cultured cells with the test compound at various concentrations.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with antibodies specific for the acetylated form of the target protein (e.g., acetyl-Histone H3, acetyl-α-tubulin).

      • Use an antibody for the total protein as a loading control.

    • Data Analysis : Quantify the band intensities to determine the concentration-dependent increase in acetylation.

b) Cellular Proliferation and Cytotoxicity Assays

  • Objective : To assess the functional consequence of target inhibition on cell viability and to compare the effects on different cell lines.

  • Methodology : Assays like the MTT or CCK-8 assay measure cell viability.

    • Procedure :

      • Seed different cancer cell lines (e.g., those known to be sensitive to HDAC or PARP inhibitors) in 96-well plates.

      • Treat the cells with a range of concentrations of the test compound.

      • After a set incubation period (e.g., 72 hours), add the MTT or CCK-8 reagent.

      • Measure the absorbance, which correlates with the number of viable cells.

    • Data Analysis : Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation for Comparative Analysis

Summarizing the quantitative data in structured tables is essential for a clear comparison of the selectivity of different derivatives.

Table 1: Biochemical Selectivity Profile of this compound Derivatives

Compound IDHDAC1 IC50 (nM)HDAC6 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)GSK-3β IC50 (nM)S1R Ki (nM)
Derivative 1
Derivative 2
...

Table 2: Cellular Activity Profile of this compound Derivatives

Compound IDCell Line A GI50 (µM)Cell Line B GI50 (µM)H3 Acetylation EC50 (µM)
Derivative 1
Derivative 2
...

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the biological context of the targets.

Experimental_Workflow cluster_0 Primary Screening (Biochemical Assays) cluster_1 Secondary Screening (Cell-Based Assays) cluster_2 Data Analysis HDAC Panel HDAC Panel IC50/Ki Determination IC50/Ki Determination HDAC Panel->IC50/Ki Determination PARP Panel PARP Panel PARP Panel->IC50/Ki Determination Kinase Panel Kinase Panel Kinase Panel->IC50/Ki Determination Receptor Binding Receptor Binding Receptor Binding->IC50/Ki Determination Target Engagement Target Engagement Cell Viability Cell Viability Target Engagement->Cell Viability Selectivity Profile Selectivity Profile IC50/Ki Determination->Selectivity Profile Selectivity Profile->Target Engagement Derivatives Derivatives Derivatives->HDAC Panel Derivatives->PARP Panel Derivatives->Kinase Panel Derivatives->Receptor Binding

Caption: Workflow for assessing the selectivity of this compound derivatives.

HDAC_Signaling_Pathway cluster_0 Nucleus Histones Histones Chromatin Chromatin Histones->Chromatin Compaction DNA DNA Gene Expression Gene Expression Chromatin->Gene Expression Repression Transcription Factors Transcription Factors Transcription Factors->Gene Expression HDACs HDACs HDACs->Histones Deacetylation Benzamide Derivative Benzamide Derivative Benzamide Derivative->HDACs Inhibition PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP Activation DNA Repair DNA Repair PARP->DNA Repair Recruitment of repair proteins Benzamide Derivative Benzamide Derivative Benzamide Derivative->PARP Inhibition

References

A Comparative Guide to the Synthesis of 2-Amino-3,5-diiodobenzamide: Evaluating Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-Amino-3,5-diiodobenzamide is typically approached as a two-step process: the di-iodination of a suitable precursor to form 2-amino-3,5-diiodobenzoic acid, followed by the amidation of the carboxylic acid to the corresponding benzamide. This guide will detail a literature-derived protocol for the first step and propose a standard method for the second, providing a basis for experimental evaluation.

Data Summary: A Comparative Overview of Synthesis Protocols

The following table summarizes the key parameters for the two-stage synthesis of this compound. It is important to note that the data for Protocol 2 is based on general amidation procedures and will require empirical optimization.

ParameterProtocol 1: Synthesis of 2-amino-3,5-diiodobenzoic acidProtocol 2 (Proposed): Amidation of 2-amino-3,5-diiodobenzoic acid
Starting Material 2-aminobenzoic acid2-amino-3,5-diiodobenzoic acid
Key Reagents Iodine chloride, Hydrochloric acidThionyl chloride, Ammonia solution
Solvent WaterAnhydrous polar aprotic solvent (e.g., THF, Dichloromethane)
Reaction Temperature 80-85 °CRoom temperature to gentle reflux
Reaction Time 3 hours1-3 hours
Reported Yield Approximately 92% (crude)[1]Expected to be high, dependent on optimization
Purification Method Recrystallization of the sodium salt[1]Aqueous workup and recrystallization

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-3,5-diiodobenzoic acid

This protocol is adapted from a literature procedure for the di-iodination of 2-aminobenzoic acid.[1]

Materials:

  • 2-aminobenzoic acid

  • Iodine chloride

  • Concentrated hydrochloric acid (d 1.19)

  • Water

  • Sodium hydrogen sulfite

Procedure:

  • Dissolve 68.5 g of 2-aminobenzoic acid in 2000 ml of water containing 50 ml of concentrated hydrochloric acid.

  • Slowly add a mixture of 185 g of iodine chloride and 290 ml of concentrated hydrochloric acid to the stirred solution.

  • Gradually heat the reaction mixture to 80-85 °C and maintain this temperature with stirring for 3 hours.

  • The crude 2-amino-3,5-diiodobenzoic acid will precipitate out of the solution.

  • Purify the crude product by recrystallizing its sodium salt from approximately five times its weight of water, with the addition of a small amount of sodium hydrogen sulfite.

Potential Reproducibility Challenges:

  • Rate of addition of iodine chloride: A rapid addition may lead to localized overheating and the formation of side products. Consistent and slow addition is crucial.

  • Temperature control: Deviation from the 80-85 °C range could affect the reaction rate and selectivity, potentially leading to incomplete iodination or degradation.

  • Stirring efficiency: Inadequate stirring can result in poor mixing of reagents and localized concentration gradients, impacting the homogeneity of the reaction and the final yield.

  • Purity of starting materials: The purity of 2-aminobenzoic acid and iodine chloride can influence the outcome and the impurity profile of the product.

Protocol 2 (Proposed): Amidation of 2-amino-3,5-diiodobenzoic acid

This proposed protocol is based on a standard method for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.

Materials:

  • 2-amino-3,5-diiodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous polar aprotic solvent (e.g., THF, Dichloromethane)

  • Concentrated ammonia solution (NH₄OH)

  • Ice

Procedure:

  • Suspend 2-amino-3,5-diiodobenzoic acid in an anhydrous polar aprotic solvent.

  • Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Gently reflux the mixture until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture to room temperature and slowly add it to a stirred, ice-cold concentrated ammonia solution.

  • Stir the resulting mixture until the precipitation of the amide is complete.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Potential Reproducibility Challenges:

  • Moisture control: The reaction of thionyl chloride is highly sensitive to moisture. All glassware and solvents must be scrupulously dry to prevent the hydrolysis of the acyl chloride intermediate.

  • Temperature of amidation: The addition of the acyl chloride to the ammonia solution should be done at low temperature (ice bath) to control the exothermic reaction and minimize side reactions.

  • Stoichiometry of thionyl chloride: An excess of thionyl chloride may be required to drive the reaction to completion, but a large excess can lead to purification difficulties.

  • Concentration of ammonia solution: The concentration of the ammonia solution will affect the rate and completeness of the amidation step.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of 2-amino-3,5-diiodobenzoic acid start1 Start: 2-aminobenzoic acid dissolve Dissolve in HCl/Water start1->dissolve add_reagents Add Iodine Chloride & HCl dissolve->add_reagents heat Heat to 80-85°C (3 hours) add_reagents->heat precipitate Precipitation of crude product heat->precipitate purify Purify by Recrystallization precipitate->purify end1 End: 2-amino-3,5- diiodobenzoic acid purify->end1

Caption: Workflow for the synthesis of 2-amino-3,5-diiodobenzoic acid.

Amidation_Workflow cluster_protocol2 Protocol 2 (Proposed): Amidation start2 Start: 2-amino-3,5- diiodobenzoic acid suspend Suspend in anhydrous solvent start2->suspend add_socl2 Add Thionyl Chloride suspend->add_socl2 reflux Reflux to form acyl chloride add_socl2->reflux cool Cool to RT reflux->cool add_nh4oh Add to ice-cold Ammonia solution cool->add_nh4oh precipitate_amide Precipitation of This compound add_nh4oh->precipitate_amide filter_wash Filter and Wash precipitate_amide->filter_wash recrystallize Recrystallize filter_wash->recrystallize end2 End: Pure This compound recrystallize->end2

Caption: Proposed workflow for the amidation of 2-amino-3,5-diiodobenzoic acid.

Conclusion and Recommendations

The synthesis of this compound, while seemingly straightforward, involves critical steps where precise control of reaction conditions is essential for achieving reproducible results. For the iodination of 2-aminobenzoic acid, meticulous control over the addition rate of reagents and reaction temperature is paramount to ensure consistent di-iodination and minimize side-product formation. The proposed amidation step requires strict adherence to anhydrous conditions to prevent the hydrolysis of the reactive acyl chloride intermediate.

To ensure high reproducibility, it is recommended that researchers:

  • Standardize all experimental parameters: This includes reagent purity, solvent grades, reaction times, temperatures, and rates of addition.

  • Implement in-process controls: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reactions and ensure completion.

  • Thoroughly characterize the final product: Confirmation of the structure and purity of this compound using techniques like NMR, IR, and mass spectrometry is crucial for validating the success of the synthesis.

By carefully considering and controlling the variables outlined in this guide, researchers can enhance the likelihood of achieving reproducible and high-yielding syntheses of this compound for their drug discovery and development endeavors.

References

A Comparative Analysis of the Physicochemical Properties of Iodinated versus Brominated Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of halogen substitution on the physicochemical properties of a molecule is paramount. This guide provides a detailed comparison of iodinated and brominated benzamides, focusing on 4-iodobenzamide and 4-bromobenzamide as representative examples. The data presented herein, supported by experimental protocols, offers insights into how the choice of halogen—iodine or bromine—can modulate key parameters relevant to drug design and development.

Introduction

Benzamides are a versatile class of compounds with a wide range of applications in medicinal chemistry. The introduction of a halogen atom onto the phenyl ring can profoundly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and melting point. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profile of a drug candidate. This comparative guide focuses on the differences between iodinated and brominated benzamides, providing a quantitative and qualitative analysis to aid in the rational design of novel therapeutic agents.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-iodobenzamide and 4-bromobenzamide.

Physicochemical Property4-Iodobenzamide4-Bromobenzamide
Molecular Weight ( g/mol ) 247.03[1][2][3]200.03[4][5][6][7]
Melting Point (°C) 215-217[1][2][8]190-193[5][6][7]
Boiling Point (°C) 328.2 (Predicted)309.9
Water Solubility Data not available1.1 g/L (at 25 °C)[5]
LogP (octanol/water) 1.991.8 (XLogP3)[4]
pKa 15.77 (Predicted)15.71 (Predicted)[4]
Density (g/cm³) 1.897 (Predicted)1.609

Analysis of Physicochemical Properties

The data reveals distinct trends based on the halogen substituent.

  • Molecular Weight, Melting Point, and Boiling Point: As expected, the substitution of bromine with the larger and heavier iodine atom leads to a significant increase in molecular weight. This is accompanied by a higher melting point for 4-iodobenzamide compared to its brominated counterpart, suggesting stronger intermolecular forces in the solid state. The predicted boiling point of 4-iodobenzamide is also higher.

  • Acidity (pKa): The predicted pKa values for both compounds are very similar, indicating that the electronic effect of the halogen at the para position on the acidity of the amide proton is comparable for iodine and bromine in this context.[4] It is important to note that these are predicted values, and experimental determination is necessary for a definitive comparison.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below.

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the aqueous solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the benzamide derivative is added to a known volume of distilled or deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous solution.

  • Quantification: A filtered aliquot of the saturated aqueous solution is carefully removed, and the concentration of the dissolved benzamide is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of Lipophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate.

  • Partitioning: A known amount of the benzamide derivative is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the benzamide in each phase is then determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

  • Sample Preparation: A precise amount of the benzamide is dissolved in a suitable solvent, which is often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties discussed in this guide.

G Experimental Workflow for Physicochemical Profiling cluster_synthesis Compound Synthesis cluster_profiling Physicochemical Profiling cluster_analysis Data Analysis and Comparison synthesis Synthesis of Iodinated/Brominated Benzamide purification Purification and Characterization (NMR, MS) synthesis->purification solubility Solubility Determination (Shake-Flask Method) purification->solubility lipophilicity Lipophilicity (LogP) Determination (Shake-Flask Method) purification->lipophilicity pka pKa Determination (Potentiometric Titration) purification->pka data_table Tabulation of Physicochemical Data solubility->data_table lipophilicity->data_table pka->data_table comparison Comparative Analysis of Iodinated vs. Brominated Analogs data_table->comparison

A generalized workflow for the synthesis and physicochemical profiling of benzamides.

Conclusion

The substitution of bromine with iodine in the para-position of the benzamide scaffold results in predictable changes in several key physicochemical properties. The iodinated analog exhibits a higher molecular weight, melting point, and lipophilicity. While the predicted pKa values are similar, experimental verification is recommended for a conclusive assessment. These findings underscore the importance of halogen selection in the fine-tuning of molecular properties for drug discovery and development. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies on halogenated compounds.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 2-Amino-3,5-diiodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-3,5-diiodobenzamide, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on the potential hazards identified from related chemical structures.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which could lead to serious eye irritation or damage[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn.To avoid skin contact that may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 dust mask or higher-level respiratory protection may be necessary.To prevent inhalation of dust particles which may cause respiratory tract irritation.
Hand Protection Wear appropriate protective gloves.To prevent skin exposure.[2]

Handling and Disposal Workflow

Proper operational and disposal procedures are critical to maintaining a safe laboratory environment. The following flowchart outlines the essential steps for handling and disposing of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Plan Engineering_Controls Work in a well-ventilated area (e.g., chemical fume hood). Don_PPE Wear appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Engineering_Controls->Don_PPE Step 1 Weighing Weigh the required amount carefully to avoid dust generation. Don_PPE->Weighing Step 2 Reaction_Setup Add to the reaction vessel with caution. Weighing->Reaction_Setup Step 3 Waste_Collection Collect waste in a properly labeled, sealed container. Weighing->Waste_Collection Collect Spills/Residue Post_Handling Wash hands thoroughly after handling. Reaction_Setup->Post_Handling Step 4 Reaction_Setup->Waste_Collection Collect Contaminated Materials Post_Handling->Waste_Collection Waste_Disposal Dispose of as chemical waste in accordance with institutional and local regulations. Waste_Collection->Waste_Disposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。